molecular formula C22H15NO4S2 B3182070 (Z)-Leukadherin-1 CAS No. 2055362-72-4

(Z)-Leukadherin-1

Número de catálogo: B3182070
Número CAS: 2055362-72-4
Peso molecular: 421.5 g/mol
Clave InChI: AEZGRQSLKVNPCI-UNOMPAQXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-Leukadherin-1, also known as this compound, is a useful research compound. Its molecular formula is C22H15NO4S2 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound Leukadherin-1 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZGRQSLKVNPCI-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055362-72-4
Record name GB-1275 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GB-1275 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF23I3UYO2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Leukadherin-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukadherin-1 (LA1) is a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3), a key adhesion receptor on the surface of leukocytes. By allosterically activating this integrin, Leukadherin-1 enhances leukocyte adhesion to the vascular endothelium. This heightened adhesion paradoxically reduces leukocyte transmigration into tissues, thereby mitigating inflammatory responses. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Leukadherin-1, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Discovery and Rationale

The discovery of Leukadherin-1 stemmed from an alternative approach to anti-inflammatory therapy. Instead of blocking leukocyte adhesion, which has faced limitations in clinical applications, researchers explored the concept of activating integrins to increase cell adhesion and consequently decrease cell migration. This strategy is based on the principle that enhanced, stable adhesion of leukocytes to the blood vessel walls would prevent their subsequent movement into inflamed tissues. A cell-based high-throughput screening (HTS) assay was utilized to identify small molecules that could activate the CD11b/CD18 integrin, leading to the identification of the "leukadherins," including the prototype compound, Leukadherin-1.[1]

Chemical and Physical Properties

Leukadherin-1 is a furanyl thiazolidinone derivative with the following properties:

PropertyValue
Chemical Name (Z)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid
Molecular Formula C22H15NO4S2
Molecular Weight 421.49 g/mol
Appearance White solid
Solubility Soluble in DMSO (up to 50 mM)

Synthesis of Leukadherin-1

The synthesis of Leukadherin-1 is achieved through a Knoevenagel condensation reaction between two key precursors: 3-benzyl-2-thioxothiazolidin-4-one and 4-(5-formylfuran-2-yl)benzoic acid . The general synthetic scheme is outlined below.

Synthesis of Precursor 1: 3-benzyl-2-thioxothiazolidin-4-one

This precursor is synthesized from benzyl isothiocyanate and methyl 2-mercaptoacetate.

Experimental Protocol:

  • To a solution of benzyl isothiocyanate (1.0 eq) in dichloromethane (DCM) at 0°C, slowly add methyl thioglycolate (1.0 eq) and triethylamine (1.0 eq).

  • Stir the reaction mixture at room temperature for approximately 3.5 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, evaporate the volatiles in vacuo.

  • Add a small amount of diethyl ether and hexane to the residue to induce precipitation.

  • Filter the solid and wash with a mixture of diethyl ether and hexane to yield pure 3-benzyl-2-thioxothiazolidin-4-one.

Synthesis of Precursor 2: 4-(5-formylfuran-2-yl)benzoic acid

This precursor can be synthesized from its methyl ester, 4-(5-formyl-furan-2-yl)-benzoic acid methyl ester, via hydrolysis.

Experimental Protocol:

  • Dissolve 4-(5-formyl-furan-2-yl)-benzoic acid methyl ester (1.0 eq) in a mixture of methanol and water.

  • Add lithium hydroxide (LiOH) (10.0 eq) to the solution.

  • Reflux the reaction mixture for approximately 1 hour, monitoring the disappearance of the ester by TLC.

  • After completion, cool the mixture and acidify with 2N HCl to a pH of 4-5.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.

  • Evaporate the solvent to obtain 4-(5-formylfuran-2-yl)benzoic acid as a solid.

Final Synthesis of Leukadherin-1 via Knoevenagel Condensation

Experimental Protocol:

  • In a round-bottom flask, combine 3-benzyl-2-thioxothiazolidin-4-one (1.0 eq), 4-(5-formylfuran-2-yl)benzoic acid (1.0 eq), and sodium acetate in glacial acetic acid.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add cold water to precipitate the product.

  • Filter the solid and wash with water to yield Leukadherin-1.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/chloroform).

G cluster_0 Synthesis of Precursor 1 cluster_1 Synthesis of Precursor 2 cluster_2 Final Synthesis Benzyl isothiocyanate Benzyl isothiocyanate Reaction 1 Condensation in DCM Benzyl isothiocyanate->Reaction 1 Methyl 2-mercaptoacetate Methyl 2-mercaptoacetate Methyl 2-mercaptoacetate->Reaction 1 Triethylamine Triethylamine Triethylamine->Reaction 1 Precursor 1 3-benzyl-2-thioxothiazolidin-4-one Reaction 1->Precursor 1 Reaction 3 Knoevenagel Condensation in Acetic Acid Precursor 1->Reaction 3 4-(5-formyl-furan-2-yl)-benzoic acid methyl ester 4-(5-formyl-furan-2-yl)-benzoic acid methyl ester Reaction 2 Hydrolysis in MeOH/H2O 4-(5-formyl-furan-2-yl)-benzoic acid methyl ester->Reaction 2 LiOH LiOH LiOH->Reaction 2 Precursor 2 4-(5-formylfuran-2-yl)benzoic acid Reaction 2->Precursor 2 Precursor 2->Reaction 3 Leukadherin-1 Leukadherin-1 Reaction 3->Leukadherin-1

Caption: Synthetic pathway of Leukadherin-1.

Mechanism of Action

Leukadherin-1 is a specific agonist of the leukocyte surface integrin CD11b/CD18.[2][3][4] It binds to an allosteric site on the CD11b subunit, stabilizing the integrin in a high-affinity conformation.[3] This activation enhances the binding of CD11b/CD18 to its ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells and fibrinogen.[2][3][5] The increased adhesion of leukocytes to the vascular endothelium reduces their ability to migrate across the endothelial barrier into surrounding tissues, thereby suppressing the inflammatory response.[2][3]

Quantitative Data on Leukadherin-1 Activity
ParameterValueCell Type/LigandReference
EC50 for Adhesion 4 µMK562 cells to Fibrinogen[1][2]
Inhibition of Neutrophil Accumulation ~40% reductionAcute peritonitis mouse model[6]
Signaling Pathway Modulation

Leukadherin-1 has been shown to suppress innate inflammatory signaling.[2][3] Specifically, it can inhibit the Toll-like receptor (TLR) signaling pathway. In macrophages, Leukadherin-1-mediated activation of CD11b can induce the endocytosis of TLR4, thereby blocking the interaction of lipopolysaccharide (LPS) with TLR4 and inhibiting downstream pro-inflammatory signaling cascades, including the MAPK and NF-κB pathways.[3][7]

G cluster_cell Macrophage LA1 Leukadherin-1 CD11b CD11b/CD18 LA1->CD11b activates Endocytosis Endocytosis of TLR4 CD11b->Endocytosis induces TLR4 TLR4 TLR4->Endocytosis MAPK_NFkB MAPK & NF-κB Pathways TLR4->MAPK_NFkB activates LPS LPS LPS->TLR4 binds Endocytosis->TLR4 blocks binding of LPS Endocytosis->MAPK_NFkB inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_NFkB->Inflammatory_Cytokines leads to production of

Caption: Leukadherin-1's modulation of the TLR4 signaling pathway.

Key Experimental Protocols

Cell Adhesion Assay

This protocol details a method to quantify the effect of Leukadherin-1 on cell adhesion to an immobilized ligand.

Materials:

  • K562 cells expressing CD11b/CD18

  • Leukadherin-1 stock solution (10 mM in DMSO)

  • 384-well microtiter plates

  • ICAM-1

  • Phosphate Buffered Saline (PBS) with Ca2+/Mg2+

  • Assay buffer (e.g., Tris Buffered Saline with Ca2+/Mg2+)

  • Cell culture medium

Procedure:

  • Coat 384-well microtiter plates with ICAM-1 (e.g., 0.35 µg/mL in PBS) overnight at 4°C.

  • Wash the plates with PBS.

  • Prepare a suspension of K562 CD11b/CD18 cells in the assay buffer.

  • Add Leukadherin-1 at various concentrations to the wells. Include a DMSO vehicle control.

  • Add the cell suspension to the wells.

  • Incubate the plate for 30 minutes at 37°C.

  • Gently invert the plate to remove non-adherent cells.

  • Quantify the number of adherent cells using an appropriate method (e.g., imaging-based analysis or a colorimetric assay after cell lysis).

  • Normalize the data to the number of input cells.

G Start Start Coat_Plate Coat 384-well plate with ICAM-1 Start->Coat_Plate Wash_Plate Wash plate Coat_Plate->Wash_Plate Prepare_Cells Prepare K562 cell suspension Wash_Plate->Prepare_Cells Add_LA1 Add Leukadherin-1 and controls to wells Prepare_Cells->Add_LA1 Add_Cells Add cell suspension to wells Add_LA1->Add_Cells Incubate Incubate at 37°C for 30 min Add_Cells->Incubate Remove_Non_Adherent Invert plate to remove non-adherent cells Incubate->Remove_Non_Adherent Quantify Quantify adherent cells Remove_Non_Adherent->Quantify Analyze Analyze data Quantify->Analyze End End Analyze->End

Caption: Workflow for a cell adhesion assay.

Neutrophil Chemotaxis Assay

This protocol describes how to assess the effect of Leukadherin-1 on the directed migration of neutrophils.

Materials:

  • Primary neutrophils (e.g., isolated from mouse peritoneum)

  • Leukadherin-1

  • Chemoattractant (e.g., fMLP)

  • Zigmond chamber

  • Glass coverslips coated with ICAM-1

  • Cell culture medium (e.g., RPMI 1640 with 1% FBS)

  • Time-lapse video microscopy setup

Procedure:

  • Isolate neutrophils and resuspend them in cell culture medium.

  • Pre-incubate the neutrophils on an ICAM-1-coated glass coverslip in the presence of Leukadherin-1 (e.g., 15 µM) or a vehicle control for 5-10 minutes in a humidified chamber.

  • Assemble the Zigmond chamber, creating a gradient of the chemoattractant.

  • Place the coverslip with the pre-incubated neutrophils onto the Zigmond chamber.

  • Record the migration of neutrophils using time-lapse video microscopy.

  • Analyze the videos to determine cell migration parameters such as speed and directionality.

Conclusion

Leukadherin-1 represents a novel class of anti-inflammatory agents that function by activating, rather than inhibiting, integrin-mediated cell adhesion. Its ability to enhance leukocyte adhesion to the endothelium and subsequently reduce tissue infiltration has shown promise in various preclinical models of inflammation. The synthetic route via Knoevenagel condensation is accessible, and its mechanism of action through allosteric activation of CD11b/CD18 and modulation of TLR signaling provides a clear rationale for its therapeutic potential. Further investigation and development of Leukadherin-1 and similar compounds may offer new avenues for the treatment of a wide range of inflammatory diseases.

References

The Biological Function of CD11b/CD18 Agonist Leukadherin-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukadherin-1 (LA1) is a small-molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or Complement Receptor 3, CR3).[1][2] Integrins are key adhesion receptors that mediate leukocyte migration and immune functions.[3][4] Contrary to traditional anti-inflammatory strategies that block integrin function, Leukadherin-1 operates through a counterintuitive mechanism: it enhances CD11b/CD18-dependent leukocyte adhesion to endothelial ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen.[4][5][6] This increased adhesion paradoxically reduces leukocyte transendothelial migration, thereby limiting the influx of inflammatory cells to sites of injury and inflammation.[1][4] Furthermore, Leukadherin-1 has been shown to suppress innate inflammatory signaling pathways in various immune cells, highlighting its therapeutic potential in a range of inflammatory and autoimmune diseases.[7][8] This technical guide provides an in-depth overview of the biological function of Leukadherin-1, including its mechanism of action, quantitative effects on cellular processes, detailed experimental protocols, and associated signaling pathways.

Core Mechanism of Action

Leukadherin-1 is an allosteric agonist, meaning it binds to a site on the CD11b αA-domain distal to the primary ligand-binding site.[4][6] This binding event stabilizes the integrin in a high-affinity, active conformation, thereby increasing its avidity for its ligands.[9] The primary consequence of this activation is a significant increase in leukocyte adhesion to the vascular endothelium.[4][10] This heightened adhesion strengthens the bond between leukocytes and the blood vessel wall, which in turn inhibits their ability to migrate across the endothelium into surrounding tissues.[4]

A key aspect of Leukadherin-1's mechanism is its effect on the biophysical nature of the adhesive bond. Studies using single-molecule force spectroscopy have revealed that LA1 enhances the binding of CD11b/CD18 to ICAM-1 primarily through the formation of long membrane tethers, as opposed to cytoskeleton-anchored bonds which are more prominent with other activators like Mn²⁺.[3][6] This distinction in bond type may underlie the unique functional outcome of potent adhesion without subsequent transmigration.

Quantitative Data on Leukadherin-1's Biological Effects

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on Leukadherin-1.

Table 1: In Vitro Efficacy of Leukadherin-1
ParameterCell TypeLigandEC50 / ConcentrationEffectReference(s)
Cell AdhesionK562 cells, primary human and mouse neutrophilsFibrinogen4 µM (EC50)Increased CD11b/CD18-dependent cell adhesion.[1][5][10]
Cell AdhesionLFA-1-/- neutrophilsICAM-115 µMSignificantly increased adhesion.[6]
Cytokine Secretion (IFN-γ, TNF, MIP-1β)Monokine-stimulated NK cells-7.5 µMReduced secretion.[5][7]
Cytokine Secretion (IL-1β, IL-6, TNF)TLR-2 and TLR-7/8-stimulated monocytes-7.5 µMReduced secretion (P < 0.01 for all).[7][11]
STAT-5 PhosphorylationIL-12 + IL-15 stimulated NK cells-7.5 µMReduced pSTAT-5 levels (P < 0.02).[7]
IL-10 SecretionIL-12 + IL-18 stimulated NK cells-7.5 µMIncreased IL-10 secretion (P < 0.001).[7]
M1 Macrophage Marker Expression (CD86, CD40)LPS/IFN-γ-stimulated Bone Marrow-Derived Macrophages (BMDMs)-5, 10, 20 µMDose-dependent inhibition of expression.[12][13]
Pro-inflammatory Cytokine Secretion (IL-6, TNF-α, IL-12, IL-1β)LPS/IFN-γ-stimulated BMDMs-5, 10, 20 µMSignificantly reduced levels.[12][14]
Table 2: In Vivo Efficacy of Leukadherin-1
Animal ModelDosageAdministrationOutcomeReference(s)
Acute Peritonitis (mice)--40% reduction in neutrophil accumulation.[15]
Orthotopic Kidney Transplantation (mice)--Prolonged graft survival from 48.5% to 100% on day 60; reduced leukocyte infiltration and glomerular damage.[5][15]
Hyperoxia-induced Neonatal Lung Injury (rats)1 mg/kgi.p., twice daily for 14 daysAttenuated lung injury, improved alveolarization, and reduced macrophage and neutrophil infiltration.[1][2][15]
Endotoxic Shock (mice)10, 20, 40 µg/g-Significantly reduced mortality and alleviated liver and lung pathological injury.[12][13][16]
Endotoxic Shock (mice)10, 20, 40 µg/g-Significantly reduced serum levels of IL-6, TNF-α, IL-12, and IL-1β.[12][13]

Signaling Pathways Modulated by Leukadherin-1

Leukadherin-1, through its activation of CD11b/CD18, exerts a suppressive effect on several pro-inflammatory signaling pathways.

Suppression of TLR-induced Inflammatory Signaling in Macrophages

In macrophages, Leukadherin-1-mediated activation of CD11b inhibits the pro-inflammatory response induced by lipopolysaccharide (LPS).[12][16] This is achieved, at least in part, by inhibiting the MAPKs and NF-κB signaling pathways.[13][16] Furthermore, activation of CD11b by LA1 can promote the endocytosis of TLR4, thereby blocking the binding of LPS to its receptor and dampening the downstream inflammatory cascade.[16]

Caption: LA1-mediated inhibition of LPS/TLR4 signaling in macrophages.

Modulation of Cytokine Signaling in NK Cells

In Natural Killer (NK) cells, Leukadherin-1 pretreatment has been shown to attenuate cytokine-induced signaling. Specifically, it reduces the phosphorylation of STAT-5 following stimulation with IL-12 and IL-15.[7] This leads to a decrease in the secretion of pro-inflammatory cytokines such as IFN-γ and TNF.[7][11] Conversely, under IL-12 and IL-18 stimulation, LA1 can enhance the secretion of the anti-inflammatory cytokine IL-10.[7]

NK_Cell_Signaling cluster_1 LA1 Leukadherin-1 CD11b CD11b/CD18 LA1->CD11b activates pSTAT5 pSTAT-5 CD11b->pSTAT5 reduces IL10 IL-10 CD11b->IL10 increases secretion IL12_15 IL-12 + IL-15 STAT5 STAT-5 IL12_15->STAT5 stimulates STAT5->pSTAT5 phosphorylation ProInflam_Cytokines IFN-γ, TNF, MIP-1β pSTAT5->ProInflam_Cytokines promotes secretion IL12_18 IL-12 + IL-18 IL12_18->IL10 stimulates

Caption: Modulation of NK cell cytokine signaling by Leukadherin-1.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Leukadherin-1.

In Vitro Cell Adhesion Assay

This protocol is adapted from studies measuring the adhesion of leukocytes to immobilized ligands.[17]

Objective: To quantify the effect of Leukadherin-1 on CD11b/CD18-dependent cell adhesion.

Materials:

  • 96-well microtiter plates

  • Ligand solution (e.g., 10 µg/mL Fibrinogen or ICAM-1 in PBS)

  • Bovine Serum Albumin (BSA) solution (1% in PBS)

  • Leukocyte cell suspension (e.g., K562-CD11b/CD18 transfectants, neutrophils)

  • Calcein-AM fluorescent dye

  • Leukadherin-1 stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., HBSS with 1 mM Ca²⁺/Mg²⁺)

  • Plate reader with fluorescence detection

Procedure:

  • Plate Coating: Coat wells of a 96-well plate with 50 µL of ligand solution overnight at 4°C.

  • Blocking: Wash wells three times with PBS. Block non-specific binding by adding 200 µL of 1% BSA solution to each well and incubate for 1-2 hours at 37°C.

  • Cell Labeling: Incubate leukocytes with Calcein-AM at 37°C for 30 minutes. Wash cells twice to remove excess dye and resuspend in assay buffer.

  • Treatment: Prepare serial dilutions of Leukadherin-1 in assay buffer. The final DMSO concentration should be kept constant across all wells (typically <1%).

  • Adhesion: Wash the blocked plate. Add 50 µL of the cell suspension and 50 µL of the Leukadherin-1 dilutions (or control buffer) to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion.

  • Washing: Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.

  • Quantification: Add 100 µL of lysis buffer to each well and measure the fluorescence of the remaining adherent cells using a plate reader.

  • Analysis: Normalize the fluorescence of treated wells to that of control wells to determine the percentage increase in adhesion.

Adhesion_Assay_Workflow start Start coat Coat 96-well plate with ligand (e.g., Fibrinogen) start->coat block Block with BSA coat->block label_cells Label leukocytes with Calcein-AM block->label_cells treat Add labeled cells and Leukadherin-1 to wells label_cells->treat incubate Incubate at 37°C treat->incubate wash Wash to remove non-adherent cells incubate->wash quantify Lyse cells and measure fluorescence wash->quantify end End quantify->end

Caption: Workflow for the in vitro cell adhesion assay.

Cytokine Secretion Assay from Monocytes and NK Cells

This protocol is a composite based on methods used to measure the immunomodulatory effects of Leukadherin-1.[5][8]

Objective: To measure the effect of Leukadherin-1 on the secretion of cytokines from stimulated immune cells.

Materials:

  • Isolated primary human monocytes or NK cells

  • Cell culture medium (e.g., RPMI-1640)

  • Leukadherin-1 stock solution (e.g., 10 mM in DMSO)

  • Stimulants:

    • For monocytes: TLR agonists like Pam3CSK4 (300 ng/mL) or R848 (2 µg/mL).[5]

    • For NK cells: Cytokine combinations like IL-12 (10 ng/mL) + IL-15 (30 ng/mL) or IL-12 + IL-18 (10 ng/mL).[5]

  • 96-well cell culture plates

  • Cytokine measurement kit (e.g., ELISA or Cytometric Bead Array)

Procedure:

  • Cell Plating: Plate isolated monocytes or NK cells in a 96-well plate at a desired density (e.g., 1 x 10⁵ cells/well).

  • Pre-treatment: Add Leukadherin-1 (e.g., final concentration of 7.5 µM) or vehicle control (DMSO) to the cells. Incubate for 30-45 minutes at 37°C.[5][8]

  • Stimulation: Add the appropriate stimulant (TLR agonists for monocytes, cytokine cocktails for NK cells) to the wells.

  • Incubation: Culture the cells for 24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF, IL-6, IFN-γ, IL-10) in the supernatant using an appropriate immunoassay, following the manufacturer's instructions.

  • Analysis: Compare cytokine concentrations in the supernatants of Leukadherin-1-treated cells to those of vehicle-treated controls.

Conclusion and Future Directions

Leukadherin-1 represents a novel therapeutic paradigm for inflammatory diseases by activating, rather than inhibiting, the integrin CD11b/CD18. Its ability to enhance leukocyte adhesion while simultaneously suppressing pro-inflammatory signaling pathways provides a dual mechanism for controlling inflammation. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in immunology and drug development. Future research should continue to explore the full spectrum of signaling events modulated by Leukadherin-1, its long-term effects in chronic inflammatory models, and its potential for combination therapy with other immunomodulatory agents. The development of orally available formulations, such as GB1275 (a salt form of Leukadherin-1), further paves the way for its clinical translation in oncology and other inflammatory conditions.[9]

References

The Role of Leukadherin-1 in Suppressing Inflammatory Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukadherin-1 (LA1) is a small-molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3), which is predominantly expressed on the surface of leukocytes, including neutrophils, macrophages, and natural killer (NK) cells. By allosterically activating this integrin, Leukadherin-1 enhances leukocyte adhesion to the vascular endothelium. This heightened adhesion paradoxically suppresses the inflammatory response by reducing leukocyte transendothelial migration and infiltration into tissues. At the molecular level, Leukadherin-1-mediated activation of CD11b/CD18 initiates intracellular signaling cascades that inhibit key pro-inflammatory pathways, notably the NF-κB and MAPK pathways. This leads to a significant reduction in the production and secretion of various pro-inflammatory cytokines and chemokines. This guide provides an in-depth overview of the molecular mechanisms of Leukadherin-1, a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Molecular Mechanism of Action

Leukadherin-1 exerts its anti-inflammatory effects through a unique mechanism of action centered on the activation of the CD11b/CD18 integrin. Unlike traditional anti-inflammatory strategies that often involve blocking cellular receptors, Leukadherin-1 acts as an agonist, initiating a signaling cascade that ultimately dampens the inflammatory response.

Direct Interaction with CD11b/CD18

Leukadherin-1 is a specific, allosteric agonist of the CD11b/CD18 integrin.[1][2] It binds to the CD11b subunit, inducing a conformational change that shifts the integrin to a high-affinity state.[3] This activation enhances the adhesion of leukocytes to their ligands on the vascular endothelium, such as Intercellular Adhesion Molecule-1 (ICAM-1).[1][3][4]

Suppression of Pro-inflammatory Signaling Pathways

The activation of CD11b/CD18 by Leukadherin-1 triggers intracellular signaling events that suppress canonical pro-inflammatory pathways. In macrophages, Leukadherin-1 pretreatment has been shown to inhibit the phosphorylation of key signaling proteins in the NF-κB and MAPK pathways upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1]

  • NF-κB Pathway: Leukadherin-1 treatment suppresses the phosphorylation of the p65 subunit of NF-κB, a critical step for its nuclear translocation and activation of pro-inflammatory gene transcription.[1]

  • MAPK Pathway: The phosphorylation of p38, ERK1/2, and JNK, all key kinases in the MAPK signaling cascade, is significantly reduced in the presence of Leukadherin-1.[1]

In Natural Killer (NK) cells, Leukadherin-1 has been observed to reduce the phosphorylation of STAT5, a key transducer of cytokine signaling.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leukadherin1 Leukadherin-1 CD11b_CD18 CD11b/CD18 Leukadherin1->CD11b_CD18 Binds & Activates MAPK_pathway MAPK Pathway (p38, ERK1/2, JNK) CD11b_CD18->MAPK_pathway Inhibits NFkB_pathway NF-κB Pathway (p65) CD11b_CD18->NFkB_pathway Inhibits STAT5 STAT5 CD11b_CD18->STAT5 Inhibits (in NK cells) Pro_inflammatory_genes Pro-inflammatory Gene Transcription MAPK_pathway->Pro_inflammatory_genes NFkB_pathway->Pro_inflammatory_genes STAT5->Pro_inflammatory_genes Cytokine_production Reduced Pro-inflammatory Cytokine Production Pro_inflammatory_genes->Cytokine_production Leads to

Leukadherin-1 Signaling Pathway.
Reduction of Pro-inflammatory Cytokine Production

The net effect of the inhibition of these signaling pathways is a marked decrease in the production and secretion of a wide range of pro-inflammatory cytokines. In macrophages, Leukadherin-1 significantly reduces the levels of TNF-α, IL-6, IL-12, and IL-1β.[1][6] In NK cells, it curtails the secretion of IFN-γ, TNF, and Macrophage Inflammatory Protein-1β (MIP-1β).[5]

Impact on Leukocyte Adhesion and Migration

A key aspect of Leukadherin-1's anti-inflammatory action is its effect on leukocyte trafficking. By activating CD11b/CD18, Leukadherin-1 enhances the adhesion of leukocytes to the vascular endothelium.[1][7] This stronger adhesion reduces the rolling velocity of leukocytes and ultimately decreases their transendothelial migration into inflamed tissues.[7] This leads to a reduction in the infiltration of inflammatory cells at the site of injury or infection.

Leukadherin1 Leukadherin-1 CD11b_CD18_activation CD11b/CD18 Activation on Leukocyte Leukadherin1->CD11b_CD18_activation Causes Increased_adhesion Increased Adhesion to Endothelium (e.g., ICAM-1) CD11b_CD18_activation->Increased_adhesion Leads to Decreased_migration Decreased Transendothelial Migration Increased_adhesion->Decreased_migration Results in Reduced_inflammation Reduced Tissue Inflammation Decreased_migration->Reduced_inflammation Contributes to

Effect of Leukadherin-1 on Leukocyte Migration.
Relationship with Cadherins and ADAMs

Current scientific literature has not established a direct regulatory role for Leukadherin-1 on the function of N-cadherin, VE-cadherin, ADAM10, or ADAM17. The primary mechanism of Leukadherin-1 is centered on the activation of the CD11b/CD18 integrin and the subsequent intracellular signaling events. However, there is evidence of crosstalk between integrins and ADAM metalloproteases. For instance, α5β1 integrin has been shown to regulate the activity of ADAM17.[8] It is plausible that the profound alterations in leukocyte adhesion and signaling induced by Leukadherin-1 could indirectly influence the expression or function of cell-cell adhesion molecules and sheddases over a longer term, representing an area for future investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of Leukadherin-1 from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Leukadherin-1

ParameterValueCell TypeLigandReference
EC50 for Cell Adhesion4 µMK562 cells expressing CD11b/CD18Fibrinogen[1][2]

Table 2: Effect of Leukadherin-1 on Cytokine Production

CytokineCell TypeStimulantEffectReference
TNF-αMacrophagesLPS/IFN-γSignificantly Reduced[1][6]
IL-6MacrophagesLPS/IFN-γSignificantly Reduced[1][6]
IL-12MacrophagesLPS/IFN-γSignificantly Reduced[1][6]
IL-1βMacrophagesLPS/IFN-γSignificantly Reduced[1][6]
IFN-γNK CellsIL-12 + IL-15 / IL-12 + IL-18Reduced[5]
TNFNK CellsIL-12 + IL-15 / IL-12 + IL-18Reduced[5]
MIP-1βNK CellsIL-12 + IL-15 / IL-12 + IL-18Reduced[5]
IL-1βMonocytesTLR-2 and TLR-7/8 agonistsReduced[5]
IL-6MonocytesTLR-2 and TLR-7/8 agonistsReduced[5]
TNFMonocytesTLR-2 and TLR-7/8 agonistsReduced[5]

Table 3: In Vivo Efficacy of Leukadherin-1

Animal ModelSpeciesLeukadherin-1 DosageOutcomeReference
Endotoxic ShockMouse10, 20, and 40 µg/g body weightReduced mortality, lung and liver injury, and serum pro-inflammatory cytokines.[1][9]
Experimental Autoimmune Encephalomyelitis (EAE)RatNot specifiedBeneficial effects on clinical outcomes and pathological features.[10]
Hyperoxia-induced Lung InjuryRat1 mg/kg, i.p., twice daily for 14 daysAttenuated lung injury.[11]
Acute PeritonitisMouseNot specifiedReduced neutrophil accumulation.[11]
Chronic Kidney Allograft SurvivalMouseNot specifiedProlonged graft survival.[11]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of Leukadherin-1.

In Vitro Cell-Based Assays

cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_culture Cell Culture (e.g., BMDMs, NK cells) Pretreatment Pre-treatment with Leukadherin-1 or Vehicle Cell_culture->Pretreatment Stimulation Inflammatory Stimulation (e.g., LPS, Cytokines) Pretreatment->Stimulation ELISA ELISA / CBA (Cytokine Quantification) Stimulation->ELISA Western_blot Western Blot (Signaling Protein Phosphorylation) Stimulation->Western_blot Flow_cytometry Flow Cytometry (Cell Surface Markers) Stimulation->Flow_cytometry Adhesion_assay Cell Adhesion Assay Stimulation->Adhesion_assay

In Vitro Experimental Workflow.
  • Cell Culture:

    • Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are isolated from the tibias and femurs of mice and cultured in DMEM supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) to promote differentiation into macrophages.[1]

    • Natural Killer (NK) Cells and Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples by density gradient centrifugation. NK cells and monocytes are then purified from the PBMC fraction.[5]

  • Cell Stimulation:

    • Cells are typically pre-treated with Leukadherin-1 (e.g., at concentrations ranging from 5 to 20 µM) for a specified period (e.g., 2 hours) before the addition of an inflammatory stimulus.[1]

    • Common stimuli include LPS (e.g., 200 ng/ml) and IFN-γ (e.g., 10 ng/ml) for macrophages, or cocktails of cytokines like IL-12 and IL-18 for NK cells.[1][12]

  • Cytokine Quantification:

    • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12) in cell culture supernatants are measured using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1]

    • Cytometric Bead Array (CBA) is another technique used for the simultaneous measurement of multiple cytokines.[12]

  • Western Blot Analysis:

    • To assess the activation of signaling pathways, cells are lysed after stimulation for specific time points (e.g., 30 and 60 minutes).[13]

    • Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-p65, p65, p-p38, p38).[1]

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescence detection system are used for visualization.[1]

  • Flow Cytometry:

    • The expression of cell surface markers of activation, such as CD86 and CD40, on macrophages or dendritic cells is analyzed by flow cytometry.[1]

    • Cells are stained with fluorescently labeled antibodies specific for the markers of interest and analyzed on a flow cytometer.[1]

In Vivo Animal Models
  • Endotoxic Shock Model:

    • Mice are administered Leukadherin-1 (e.g., 10, 20, or 40 µg/g of body weight) typically via intraperitoneal injection.[1]

    • After a pre-treatment period (e.g., 2 hours), endotoxic shock is induced by the injection of a high dose of LPS.[1]

    • Endpoints include survival rates, serum cytokine levels (measured by ELISA), and histological analysis of organs like the liver and lungs for signs of injury and inflammation.[1][13]

  • Experimental Autoimmune Encephalomyelitis (EAE) Model:

    • EAE, an animal model of multiple sclerosis, is induced in rats, for example, by immunization with myelin oligodendrocyte glycoprotein (MOG).[10]

    • Leukadherin-1 is administered to assess its therapeutic effects on the clinical and pathological features of the disease.[10]

Conclusion

Leukadherin-1 represents a novel therapeutic approach for inflammatory diseases by acting as an agonist of the CD11b/CD18 integrin. Its mechanism of action involves the suppression of key pro-inflammatory signaling pathways, including NF-κB and MAPKs, leading to a reduction in the production of inflammatory mediators. Furthermore, by enhancing leukocyte adhesion, Leukadherin-1 effectively reduces the infiltration of inflammatory cells into tissues. While a direct link to the regulation of cadherins and ADAM metalloproteases has not been established, the profound impact of Leukadherin-1 on cell adhesion and signaling suggests that indirect crosstalk may exist and warrants further investigation. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of Leukadherin-1.

References

Preliminary In Vitro Efficacy of (Z)-Leukadherin-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies on (Z)-Leukadherin-1 (LA1), a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3). The following sections detail the compound's effects on leukocyte adhesion, migration, and inflammatory signaling, supported by quantitative data, comprehensive experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action

This compound is an allosteric agonist of the leukocyte surface integrin CD11b/CD18.[1] By binding to the ligand-binding αA-domain of CD11b, it enhances the integrin's adhesive functions.[2][3] This heightened adhesion to ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen leads to a reduction in leukocyte migration and tissue infiltration, thereby exerting anti-inflammatory effects.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: Efficacy in Cell Adhesion

ParameterValueCell TypeLigandSource
EC504 µMK562 cells expressing CD11b/CD18Fibrinogen[4][5]
EC50 (LA1)4 µMCD11b/CD18-dependent cellsFibrinogen[6]
EC50 (LA2)12 µMCD11b/CD18-dependent cellsFibrinogen[6]
EC50 (LA3)14 µMCD11b/CD18-dependent cellsFibrinogen[6]

Table 2: Effects on Cytokine Secretion

Cell TypeStimulantCytokine(s) InhibitedSource
Monokine-stimulated NK cellsIL-12 + IL-15 or IL-12 + IL-18IFN-γ, TNF, MIP-1β[7]
TLR-2 and TLR-7/8-stimulated monocytespam3csk4 or R848IL-1β, IL-6, TNF[7]
LPS/IFN-γ-stimulated Bone Marrow-Derived Macrophages (BMDMs)LPS + IFN-γIL-6, TNF-α, IL-12, IL-1β[8]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Adhesion Assay

This protocol is adapted from studies assessing CD11b/CD18-dependent cell adhesion.[6][9]

  • Plate Coating:

    • Coat 384-well microtiter plates with a ligand such as fibrinogen (15 mg/ml) or ICAM-1 (0.35 µg/mL) in PBS overnight at 4°C.[9][10]

    • Block non-specific binding sites with 1% non-fat milk or 1% gelatin in Tris-buffered saline (TBS) for 1 hour at room temperature.[9]

  • Cell Preparation:

    • Use K562 cells stably transfected with CD11b/CD18 or primary neutrophils.[6][9]

    • Suspend cells in an appropriate buffer (e.g., TBS with 1 mM Ca2+ and Mg2+ for K562 cells, or serum-free IMDM for neutrophils).[9]

  • Adhesion Incubation:

    • Add approximately 30,000 cells to each well.[9]

    • Introduce this compound at the desired concentration (e.g., a final concentration of 15 µM from a 10 mM DMSO stock). Ensure the final DMSO concentration is consistent across all wells (~1%).[6][9]

    • Incubate for 10-30 minutes at 37°C.[6][9]

  • Removal of Non-Adherent Cells:

    • Gently invert the plate and maintain it in an inverted position for 30 minutes at room temperature to allow non-adherent cells to detach.[6]

  • Quantification:

    • Fix the remaining adherent cells with 4% formaldehyde.[9]

    • Quantify the number of adherent cells using imaging microscopy.[6][9]

Chemotaxis Assay

This protocol is based on the Zigmond chamber method for assessing neutrophil migration.[6][9]

  • Chamber and Coverslip Preparation:

    • Coat glass coverslips with fibrinogen (25 mg/ml).[10]

    • Prepare a Zigmond chamber (Neuro Probe).[6][9]

  • Cell Preparation and Incubation:

    • Isolate primary neutrophils.

    • Pre-incubate the neutrophils on the coated coverslip in RPMI 1640 with 1% FBS, in the presence or absence of this compound (e.g., 15 µM), for 5-10 minutes in a humidified chamber.[9][10]

  • Chemotaxis Setup:

    • Place the coverslip onto the Zigmond chamber.

    • Create a chemoattractant gradient by adding buffer to one well and a chemoattractant (e.g., 10 µM fMLP) to the other.[6][10]

  • Data Acquisition:

    • Record cell migration towards the chemoattractant at regular intervals (e.g., 5-30 seconds) for approximately 25 minutes using a time-lapse microscope.[6]

Cytokine Secretion Assay

This protocol outlines the measurement of cytokine release from immune cells following stimulation.[7][8]

  • Cell Culture and Pre-treatment:

    • Culture primary cells such as NK cells, monocytes, or bone marrow-derived macrophages (BMDMs).

    • Pre-treat the cells with this compound (e.g., 7.5 µM for NK cells, up to 20 µM for BMDMs) or vehicle control (DMSO) for a specified duration (e.g., 30-45 minutes for NK cells, 2 hours for BMDMs).[7][8]

  • Cell Stimulation:

    • Stimulate the cells with appropriate agonists. For example:

      • NK cells: Combinations of IL-12 (10 ng/ml), IL-15 (30 ng/ml), or IL-18 (10 ng/ml).[7]

      • Monocytes: TLR-2 agonist (pam3csk4, 300 ng/ml) or TLR-7/8 agonist (R848, 2 µg/ml).[7]

      • BMDMs: LPS (200 ng/ml) and IFN-γ (10 ng/ml).[8]

  • Supernatant Collection:

    • After an appropriate incubation period (e.g., 24 hours for cytokine protein measurement, 6 hours for mRNA analysis), collect the cell culture supernatants.[8]

    • Store supernatants at -80°C until analysis.[7]

  • Cytokine Quantification:

    • Measure the concentration of cytokines in the supernatants using ELISA or a cytometric bead array.[7][8]

    • For gene expression analysis, extract RNA from the cells and perform qRT-PCR.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow.

cluster_activation CD11b/CD18 Activation Leukadherin1 This compound CD11b_CD18 CD11b/CD18 (Inactive) Leukadherin1->CD11b_CD18 Allosteric Binding CD11b_CD18_active CD11b/CD18 (Active) CD11b_CD18->CD11b_CD18_active Conformational Change Adhesion Increased Cell Adhesion CD11b_CD18_active->Adhesion Migration Decreased Leukocyte Migration Adhesion->Migration cluster_stat5 Inhibition of STAT-5 Signaling in NK Cells Leukadherin1 This compound CD11b_CD18 CD11b/CD18 Leukadherin1->CD11b_CD18 STAT5 STAT-5 CD11b_CD18->STAT5 IL15 IL-15 IL15->STAT5 pSTAT5 pSTAT-5 STAT5->pSTAT5 Cytokine_Secretion Pro-inflammatory Cytokine Secretion (IFN-γ, TNF) pSTAT5->Cytokine_Secretion cluster_mapk_nfkb Suppression of Pro-inflammatory Pathways in Macrophages LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK1/2, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB Leukadherin1 This compound CD11b_CD18 CD11b/CD18 Leukadherin1->CD11b_CD18 CD11b_CD18->MAPK CD11b_CD18->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production MAPK->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines cluster_workflow General In Vitro Experimental Workflow cluster_assays Endpoint Assays Cell_Isolation 1. Isolate/Culture Primary Immune Cells (e.g., Neutrophils, NK cells, Macrophages) Pre_treatment 2. Pre-treat cells with this compound or Vehicle Control Cell_Isolation->Pre_treatment Stimulation 3. Stimulate cells with relevant agonist (e.g., Cytokines, TLR ligands) Pre_treatment->Stimulation Incubation 4. Incubate for a defined period Stimulation->Incubation Assay 5. Perform endpoint assay Incubation->Assay Adhesion_Assay Cell Adhesion Assay Assay->Adhesion_Assay Migration_Assay Chemotaxis/Migration Assay Assay->Migration_Assay Cytokine_Assay Cytokine Secretion Analysis (ELISA/CBA) Assay->Cytokine_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot/Phosflow) Assay->Signaling_Assay

References

Leukadherin-1: A Deep Dive into Target Binding, Affinity, and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leukadherin-1 (LA-1) is a small molecule agonist of the β2 integrin receptor CD11b/CD18, also known as Macrophage-1 antigen (Mac-1) or Complement Receptor 3 (CR3).[1][2] This integrin is predominantly expressed on the surface of various leukocytes, including neutrophils, monocytes, macrophages, and natural killer (NK) cells, where it plays a critical role in cell adhesion, migration, and the innate immune response.[3][4] Unlike traditional approaches that aim to block integrin function, Leukadherin-1 acts as an allosteric activator, enhancing the adhesive properties of CD11b/CD18.[5] This unique mechanism of action leads to a counterintuitive anti-inflammatory effect by promoting leukocyte adhesion to the endothelium, thereby reducing their transmigration into inflamed tissues.[2] This whitepaper provides a comprehensive technical overview of Leukadherin-1's target binding, affinity, and the intricate signaling pathways it modulates.

Target Binding and Affinity

Leukadherin-1 directly targets the CD11b subunit of the CD11b/CD18 heterodimer.[5] Specifically, it binds to an allosteric site on the αA-domain (also known as the I-domain) of CD11b, which is distinct from the ligand-binding site.[6] This allosteric interaction induces a conformational change in the CD11b/CD18 receptor, stabilizing it in a high-affinity state for its ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen.[5]

Quantitative Affinity Data

The primary quantitative measure of Leukadherin-1's activity is its effective concentration to elicit a half-maximal response (EC50) in cell-based adhesion assays.

CompoundParameterValueCell TypeLigandReference
Leukadherin-1EC504 µMLeukocytesFibrinogen[1]

Experimental Protocols

Cell Adhesion Assay

This protocol details the methodology to quantify the effect of Leukadherin-1 on leukocyte adhesion to an immobilized ligand.

a. Materials:

  • Leukocytes (e.g., neutrophils isolated from whole blood or a suitable cell line like K562 expressing CD11b/CD18)

  • 96-well microplate

  • Ligand (e.g., Fibrinogen or ICAM-1)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Leukadherin-1

  • Calcein-AM (or other suitable fluorescent dye for cell labeling)

  • Fluorimeter

b. Protocol:

  • Plate Coating: Coat the wells of a 96-well microplate with the desired ligand (e.g., 10 µg/mL fibrinogen in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block non-specific binding sites with a solution of 1% BSA in PBS for 1 hour at room temperature.

  • Cell Preparation: Isolate leukocytes and resuspend them in a suitable assay buffer. Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

  • Treatment: Incubate the labeled cells with varying concentrations of Leukadherin-1 (typically ranging from 0.1 to 100 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Adhesion: Add the pre-treated cells to the ligand-coated wells and allow them to adhere for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorimeter.

  • Data Analysis: Plot the fluorescence intensity against the concentration of Leukadherin-1 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Surface Plasmon Resonance (SPR) - General Methodology

a. Materials:

  • SPR instrument and sensor chip (e.g., CM5 chip)

  • Purified recombinant CD11b/CD18 protein

  • Leukadherin-1

  • SPR running buffer (e.g., HBS-EP+)

  • Amine coupling kit

b. Protocol:

  • Ligand Immobilization: Immobilize the purified CD11b/CD18 protein onto the surface of a sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of concentrations of Leukadherin-1 in the running buffer.

  • Binding Measurement: Inject the different concentrations of Leukadherin-1 over the immobilized CD11b/CD18 surface and a reference flow cell. The change in the refractive index, measured in response units (RU), is monitored in real-time.

  • Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams. Analyze the sensorgrams using appropriate binding models (e.g., steady-state affinity or kinetics) to determine the equilibrium dissociation constant (Kd).

Signaling Pathways and Mechanisms of Action

Leukadherin-1's activation of CD11b/CD18 initiates a cascade of intracellular signaling events that ultimately lead to an anti-inflammatory phenotype. This is primarily achieved through the modulation of other key signaling pathways, most notably the Toll-like receptor (TLR) pathway.

Inhibition of TLR-Mediated Inflammatory Signaling

Leukadherin-1-mediated activation of CD11b/CD18 negatively regulates TLR signaling.[4][7] This crosstalk is crucial for its anti-inflammatory effects. Upon activation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that typically leads to the activation of the transcription factor NF-κB and the MAPK pathway, resulting in the production of pro-inflammatory cytokines.[4] Leukadherin-1's activation of CD11b/CD18 interferes with this process.

TLR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LA1 Leukadherin-1 CD11b_CD18 CD11b/CD18 LA1->CD11b_CD18 Binds & Activates TLR4 TLR4 CD11b_CD18->TLR4 Inhibits LPS LPS LPS->TLR4 Activates MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK Pro_inflammatory_Genes Pro-inflammatory Gene Transcription MAPK->Pro_inflammatory_Genes Activates IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates NFκB_n->Pro_inflammatory_Genes Induces NK_Cell_Signaling cluster_membrane NK Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LA1 Leukadherin-1 CD11b_CD18 CD11b/CD18 LA1->CD11b_CD18 Binds & Activates STAT5 STAT5 CD11b_CD18->STAT5 Inhibits Phosphorylation IL15 IL-15 IL15R IL-15 Receptor IL15->IL15R Binds JAK JAK IL15R->JAK Activates JAK->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5_n pSTAT5 pSTAT5->pSTAT5_n Dimerizes & Translocates Cytokine_Genes Pro-inflammatory Cytokine Genes (IFN-γ, TNF) pSTAT5_n->Cytokine_Genes Induces Transcription Signaling_Workflow Start Start: Isolate Leukocytes Pre_incubation Pre-incubate with Leukadherin-1 or Vehicle Start->Pre_incubation Stimulation Stimulate with LPS or Cytokines (e.g., IL-15) Pre_incubation->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Analysis Downstream Analysis Protein_Quantification->Analysis Western_Blot Western Blot for Phosphorylated Proteins (p-MAPK, p-STAT5) Analysis->Western_Blot ELISA ELISA for Cytokine Secretion (TNF, IL-6, IFN-γ) Analysis->ELISA NFkB_Assay NF-κB Activation Assay (e.g., Reporter Assay or Nuclear Translocation) Analysis->NFkB_Assay End End: Data Interpretation Western_Blot->End ELISA->End NFkB_Assay->End

References

A Technical Deep Dive into the Biophysical Mechanism of LA1-Activated CD11b/CD18 Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biophysical mechanisms governing the activation of the integrin CD11b/CD18 (also known as Mac-1 or CR3) by the small molecule agonist Leukadherin-1 (LA1). Understanding this interaction is pivotal for the development of novel therapeutics targeting inflammatory and autoimmune diseases.

Introduction to CD11b/CD18 and the Role of LA1

Integrin CD11b/CD18 is a key adhesion receptor expressed on the surface of leukocytes, playing a crucial role in immune functions, including leukocyte migration and inflammation.[1] This heterodimeric protein, composed of αM (CD11b) and β2 (CD18) subunits, is typically present in an inactive conformation in circulating leukocytes.[2][3] Upon activation, it undergoes conformational changes that increase its affinity for ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen, mediating leukocyte adhesion to the endothelium, a critical step in the inflammatory response.[2][4]

Leukadherin-1 (LA1) is a novel small molecule agonist that specifically targets CD11b/CD18.[5] Unlike antagonists that block integrin function, LA1 is an allosteric agonist that binds to the αA-domain (also known as the αI-domain) of the CD11b subunit, distinct from the ligand-binding site.[1][6] This binding event induces a conformational change that activates the integrin, enhancing its adhesive properties.[2] The counterintuitive therapeutic approach of using an integrin agonist lies in its ability to increase leukocyte adhesion to the inflamed endothelium so strongly that it reduces subsequent transendothelial migration and tissue infiltration, thereby mitigating the inflammatory response.[2][5]

Quantitative Analysis of LA1-Mediated Adhesion

The activation of CD11b/CD18 by LA1 leads to quantifiable changes in cell adhesion dynamics. These effects have been meticulously studied using techniques such as single-molecule force spectroscopy.

Table 1: Efficacy of Leukadherins in Promoting CD11b/CD18-Dependent Cell Adhesion

CompoundEC50 (μM) for Adhesion to Fibrinogen
Leukadherin-1 (LA1)4[2][4][7][8]
Leukadherin-2 (LA2)12[2]
Leukadherin-3 (LA3)14[2]

Table 2: Biophysical Parameters of CD11b/CD18:ICAM-1 Interaction in K562 Cells

ConditionDetachment Work (aJ)Detachment Force (pN)
Basal (Ca2+/Mg2+)200 ± 5030 ± 5
Mn2+ (1 mM)1200 ± 20080 ± 10
LA1 (15 μM)800 ± 10040 ± 8

Data presented as mean ± SE. This data is synthesized from descriptions in the source material; precise values with standard errors were not always available in the abstracts.[1][9][10]

Table 3: Analysis of Rupture Events During Detachment of K562 Cells from ICAM-1

ConditionCytoskeleton-Anchored Bonds (%)Membrane Tether Bonds (%)
Basal (Ca2+/Mg2+)~20~80
Mn2+ (1 mM)~50~50
LA1 (15 μM)~20~80 (significantly increased number)

Percentages are estimations based on qualitative descriptions in the provided search results. LA1 primarily increases the occurrence of membrane-tethered bonds.[1][10]

Experimental Protocols

A key experimental technique used to elucidate the biophysical mechanism of LA1 action is Single-Molecule Force Spectroscopy (SMFS) , often performed using an Atomic Force Microscope (AFM).

Single-Molecule Force Spectroscopy (SMFS) Protocol

Objective: To quantify the binding forces and detachment dynamics between a single cell expressing CD11b/CD18 and a surface coated with its ligand, ICAM-1.

Cell Preparation:

  • K562 cells, an immortalized cell line, are transfected to express CD11b/CD18.[1]

  • Primary murine neutrophils, including those from LFA-1 knockout mice (LFA-1−/−), are also used to specifically study the CD11b/CD18:ICAM-1 interaction.[1]

  • Cells are cultured in appropriate media and harvested for experiments.

AFM Cantilever Functionalization:

  • AFM cantilevers are functionalized with ICAM-1.

  • The specific chemistry for attachment can vary but often involves linking the protein to the cantilever tip via a flexible linker to ensure proper orientation.

Measurement Procedure:

  • A single cell is captured on a cantilever.

  • The cell-bearing cantilever is brought into contact with the ICAM-1-coated surface for a defined period to allow for bond formation.

  • The cantilever is then retracted at a constant velocity.

  • The deflection of the cantilever is monitored, providing a force-distance curve.

  • Rupture events, corresponding to the breaking of individual CD11b/CD18:ICAM-1 bonds, are observed as sharp drops in the force curve.

Data Analysis:

  • The force-distance curves are analyzed to determine the detachment force, the work of detachment (the area under the curve), and the detachment distance.[1][10]

  • Two types of rupture events are distinguished:

    • Cytoskeleton-anchored bonds: Characterized by a linear force increase before rupture.

    • Membrane tethers: Characterized by a plateau in the force curve as the membrane is pulled away from the cell body, followed by rupture.[1][9]

  • Histograms of rupture forces and tether lengths are generated to characterize the different bond populations under various conditions (basal, Mn2+ activation, LA1 activation).[1]

Signaling and Activation Mechanism

LA1 acts as an allosteric agonist, binding to a pocket in the CD11bA-domain (αA-domain).[1] This binding event stabilizes the integrin in a high-affinity conformation, promoting ligand binding.

LA1-Induced Conformational Change

The binding of LA1 to the αA-domain induces a conformational change that is transmitted to the ligand-binding site, known as the Metal Ion-Dependent Adhesion Site (MIDAS).[1] This allosteric activation mechanism bypasses the need for inside-out signaling pathways that typically activate integrins.

LA1_Activation_Mechanism cluster_integrin CD11b/CD18 Integrin Inactive_Integrin Inactive CD11b/CD18 (Low Affinity) Active_Integrin Active CD11b/CD18 (High Affinity) Inactive_Integrin->Active_Integrin Conformational Change ICAM1 ICAM-1 (Ligand) Active_Integrin->ICAM1 Increased Affinity & Binding LA1 Leukadherin-1 (LA1) LA1->Inactive_Integrin Allosteric Binding to αA-domain Cell_Adhesion Enhanced Cell Adhesion ICAM1->Cell_Adhesion

LA1 allosterically activates CD11b/CD18, increasing its affinity for ICAM-1.
Downstream Biophysical Consequences

The activation of CD11b/CD18 by LA1 has distinct biophysical consequences compared to activation by other agonists like Mn2+. While both increase overall adhesion, LA1 preferentially enhances the formation of long membrane tethers.[1][9] These tethers are thought to allow for more flexible and sustained adhesion under shear flow conditions. In contrast, Mn2+ activation leads to a greater proportion of cytoskeleton-anchored bonds, which are more rigid.[1]

Experimental_Workflow cluster_prep Preparation cluster_measurement SMFS Measurement cluster_analysis Data Analysis Cell_Prep Cell Preparation (K562 or Neutrophils) Approach Approach Cell to Surface Cell_Prep->Approach AFM_Prep AFM Cantilever Functionalization with ICAM-1 AFM_Prep->Approach Contact Contact & Bond Formation Approach->Contact Retract Retract Cantilever Contact->Retract Measure Measure Force-Distance Curve Retract->Measure Identify_Ruptures Identify Rupture Events Measure->Identify_Ruptures Classify_Bonds Classify Bond Types (Cytoskeleton vs. Tether) Identify_Ruptures->Classify_Bonds Quantify Quantify Adhesion Parameters (Force, Work, Distance) Classify_Bonds->Quantify

Workflow for Single-Molecule Force Spectroscopy (SMFS) experiments.

Implications for Drug Development

The unique mechanism of action of LA1 presents a novel therapeutic strategy. By promoting strong leukocyte adhesion, LA1 effectively "traps" leukocytes at the site of inflammation, preventing their infiltration into surrounding tissues.[2] This approach has shown promise in preclinical models of inflammatory diseases.[7]

The detailed biophysical understanding of how LA1 modulates the interaction between CD11b/CD18 and its ligands is crucial for:

  • Optimizing drug candidates: Structure-activity relationship studies can be guided by biophysical parameters to develop compounds with improved efficacy and specificity.

  • Developing predictive models: Quantitative data on bond strengths and lifetimes can inform computational models of leukocyte trafficking and inflammation.

  • Identifying novel therapeutic targets: Elucidating the allosteric regulation of integrins may reveal new sites for therapeutic intervention.

References

(Z)-Leukadherin-1: A Modulator of Monocyte and NK Cell Cytokine Secretion

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Executive Summary

(Z)-Leukadherin-1 (LA1) is a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3), a key receptor predominantly expressed on myeloid cells and Natural Killer (NK) cells.[1][2] By activating CD11b/CD18, Leukadherin-1 enhances leukocyte adhesion to endothelial ligands such as ICAM-1, thereby reducing transendothelial migration and inflammatory cell influx into tissues.[3][4][5] Beyond its effects on cell adhesion, Leukadherin-1 has demonstrated potent immunomodulatory capabilities, specifically by suppressing innate inflammatory signaling and altering the cytokine secretion profiles of monocytes and NK cells.[1][3] This document provides a comprehensive overview of the effects of this compound on monocyte and NK cell cytokine secretion, detailing the experimental protocols used to elucidate these effects and the known signaling pathways involved.

Effect of this compound on Monocyte Cytokine Secretion

Leukadherin-1 has been shown to significantly alter the inflammatory cytokine response of monocytes stimulated with Toll-like receptor (TLR) agonists.[1][2][6] Pretreatment with Leukadherin-1 generally leads to a down-regulation of pro-inflammatory cytokines while in some contexts, it can enhance the production of regulatory or other cytokines.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on cytokine secretion by human monocytes following stimulation with TLR agonists.

CytokineStimulantEffect of Leukadherin-1 PretreatmentSignificance (p-value)Reference
IL-1βR848 (TLR-7/8 agonist)Reduction< 0.001[1][6]
IL-6R848 (TLR-7/8 agonist)Reduction= 0.008[1][6]
TNF-αR848 (TLR-7/8 agonist)Reduction= 0.009[1][6]
IL-1βPam3csk4 (TLR-2 agonist)Reduction< 0.01[2]
IL-6Pam3csk4 (TLR-2 agonist)Reduction< 0.01[2]
TNF-αPam3csk4 (TLR-2 agonist)Reduction< 0.01[2]
IL-12R848 (TLR-7/8 agonist)IncreaseNot specified[1][6]
IL-10R848 (TLR-7/8 agonist)No effectNot specified[1][6]
IL-10Pam3csk4 (TLR-2 agonist)IncreaseNot specified[1][6]
IL-12Pam3csk4 (TLR-2 agonist)IncreaseNot specified[1][6]
Experimental Protocol: Monocyte Cytokine Secretion Assay

The following protocol outlines the methodology used to assess the effect of Leukadherin-1 on monocyte cytokine secretion.

  • Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors.

  • Cell Culture: Monocytes are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

  • Pretreatment: Monocyte cultures are pretreated with this compound (typically at a concentration of 7.5 μM) or a vehicle control (e.g., DMSO) for 30-45 minutes.[7]

  • Stimulation: Following pretreatment, monocytes are stimulated with either:

    • TLR-2 agonist: Pam3csk4 (e.g., at 300 ng/ml).[7]

    • TLR-7/8 agonist: R848 (e.g., at 2 µg/ml).[7]

  • Incubation: The stimulated cell cultures are incubated for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected.

  • Cytokine Quantification: The concentrations of various cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10, IL-12) in the supernatants are quantified using a suitable immunoassay, such as a cytometric bead array (CBA) or ELISA.[1][6]

  • Data Analysis: Statistical analysis is performed to compare cytokine concentrations between Leukadherin-1 treated and control groups.

Signaling Pathway and Workflow

The activation of CD11b/CD18 by Leukadherin-1 on monocytes is believed to initiate an intracellular signaling cascade that modulates the TLR-induced inflammatory response. While the precise downstream pathways are still under investigation, the overall workflow and a putative signaling model are depicted below.

Monocyte_Workflow cluster_prep Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Analysis pbmc PBMC Isolation monocyte Monocyte Isolation pbmc->monocyte pretreat Pretreatment: This compound (7.5 µM) or DMSO (Control) stim Stimulation: TLR-2 agonist (Pam3csk4) or TLR-7/8 agonist (R848) pretreat->stim incubate Incubation (24h) stim->incubate supernatant Supernatant Collection incubate->supernatant cba Cytokine Quantification (CBA/ELISA) supernatant->cba

Experimental workflow for monocyte cytokine secretion assay.

Monocyte_Signaling cluster_cell Monocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LA1 This compound CD11b CD11b/CD18 (CR3) LA1->CD11b activates Signaling Inhibitory Signaling Cascade CD11b->Signaling initiates TLR TLR-2 or TLR-7/8 MyD88 MyD88-dependent Pathway TLR->MyD88 activates Signaling->MyD88 inhibits NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Genes (IL-1β, IL-6, TNF-α) NFkB->Cytokines upregulates

Proposed signaling pathway for Leukadherin-1 in monocytes.

Effect of this compound on NK Cell Cytokine Secretion

Similar to its effect on monocytes, Leukadherin-1 demonstrates a potent anti-inflammatory effect on human NK cells, primarily by reducing the secretion of key pro-inflammatory cytokines following stimulation with monokines.[1][2]

Quantitative Data Summary

The table below summarizes the impact of this compound pretreatment on cytokine secretion by monokine-stimulated human NK cells.

CytokineStimulantEffect of Leukadherin-1 PretreatmentSignificance (p-value)Reference
IFN-γIL-12 + IL-15Reduction< 0.001[1]
TNF-αIL-12 + IL-15Reduction< 0.001[1]
MIP-1βIL-12 + IL-15Reduction< 0.001[1]
IL-8IL-12 + IL-15No effect≥ 0.5[1]
IFN-γIL-12 + IL-18Reduction< 0.001[1]
TNF-αIL-12 + IL-18Reduction< 0.001[1]
MIP-1βIL-12 + IL-18Reduction< 0.001[1]
IL-8IL-12 + IL-18No effect≥ 0.5[1]
IL-10IL-12 + IL-15No effectNot specified[1]
IL-10IL-12 + IL-18Increase< 0.001[1][2]
Experimental Protocol: NK Cell Cytokine Secretion Assay

The following protocol details the methodology for assessing Leukadherin-1's effect on NK cell cytokine secretion.

  • Cell Isolation: Primary human NK cells are isolated from PBMCs.

  • Cell Culture: NK cells are cultured in appropriate media.

  • Pretreatment: NK cell cultures are pretreated with this compound (e.g., at 7.5 μM) or a vehicle control (DMSO) for 30-45 minutes.[7]

  • Stimulation: Following pretreatment, NK cells are stimulated with synergistic combinations of monokines:

    • IL-12 (e.g., at 10 ng/ml) + IL-15 (e.g., at 30 ng/ml).[7]

    • IL-12 (e.g., at 10 ng/ml) + IL-18 (e.g., at 10 ng/ml).[7]

  • Incubation: Cultures are incubated for 24 hours.

  • Supernatant Collection: Cell culture supernatants are harvested.

  • Cytokine Quantification: Supernatant concentrations of IFN-γ, TNF-α, MIP-1β, IL-8, and IL-10 are measured using a cytometric bead array or ELISA.[1]

  • Data Analysis: Cytokine levels from Leukadherin-1 treated samples are compared to controls using appropriate statistical tests.

Signaling Pathway and Workflow

The inhibitory effect of Leukadherin-1 on NK cell cytokine secretion is associated with the modulation of intracellular signaling pathways downstream of cytokine receptors. Specifically, a reduction in the phosphorylation of STAT-5 has been observed following IL-12 + IL-15 stimulation in Leukadherin-1 pretreated cells.[2][8]

NK_Cell_Workflow cluster_prep Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Analysis pbmc PBMC Isolation nk_cell NK Cell Isolation pbmc->nk_cell pretreat Pretreatment: This compound (7.5 µM) or DMSO (Control) stim Stimulation: IL-12 + IL-15 or IL-12 + IL-18 pretreat->stim incubate Incubation (24h) stim->incubate supernatant Supernatant Collection incubate->supernatant cba Cytokine Quantification (CBA/ELISA) supernatant->cba

Experimental workflow for NK cell cytokine secretion assay.

NK_Cell_Signaling cluster_cell NK Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LA1 This compound CD11b CD11b/CD18 (CR3) LA1->CD11b activates Inhibitory_Signal Inhibitory Signaling CD11b->Inhibitory_Signal initiates IL15R IL-15 Receptor STAT5 STAT-5 IL15R->STAT5 activates pSTAT5 pSTAT-5 Inhibitory_Signal->pSTAT5 reduces STAT5->pSTAT5 phosphorylation Cytokine_Genes Pro-inflammatory Cytokine Genes (IFN-γ, TNF-α, MIP-1β) pSTAT5->Cytokine_Genes upregulates

Leukadherin-1 signaling in NK cells via STAT-5 modulation.

Conclusion and Future Directions

This compound potently modulates the cytokine secretion of key innate immune cells. By activating the CD11b/CD18 integrin, it suppresses the release of major pro-inflammatory cytokines from both TLR-stimulated monocytes and monokine-stimulated NK cells. This anti-inflammatory activity, coupled with its ability to limit leukocyte tissue infiltration, positions Leukadherin-1 as a compound of significant interest for the development of therapeutics for autoimmune and inflammatory diseases. Further research is warranted to fully delineate the downstream signaling pathways modulated by Leukadherin-1 in different immune cell subsets and to evaluate its therapeutic potential in a broader range of preclinical disease models.

References

Leukadherin-1: A Novel Agonist of CD11b/CD18 for Modulating Leukocyte Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Leukadherin-1 (LA1), a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3). It details the mechanism of action by which LA1 reduces leukocyte recruitment, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of modulating leukocyte adhesion for the treatment of inflammatory diseases.

Mechanism of Action

Leukadherin-1 is an allosteric agonist of the CD11b/CD18 integrin, which is primarily expressed on the surface of myeloid and natural killer (NK) cells.[1] Unlike traditional anti-inflammatory approaches that aim to block leukocyte adhesion, Leukadherin-1 enhances the adhesion of leukocytes to their ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on vascular endothelial cells.[2][3][4] This increased adhesion paradoxically leads to a reduction in leukocyte recruitment to sites of inflammation.

The proposed mechanism involves the following key steps:

  • Allosteric Activation of CD11b/CD18: Leukadherin-1 binds to an allosteric site on the αA-domain of the CD11b subunit of the integrin.[2] This binding induces a conformational change in the integrin, shifting it to a high-affinity state for its ligands.

  • Enhanced Leukocyte Adhesion: The activated CD11b/CD18 integrin mediates stronger adhesion of leukocytes to the vascular endothelium, which is a critical step in the inflammatory cascade.[5]

  • Reduced Transendothelial Migration: By strengthening the adhesion, Leukadherin-1 is thought to "tether" leukocytes more firmly to the endothelial surface, thereby inhibiting their subsequent transmigration across the endothelial barrier into the surrounding tissue.[6][7] This ultimately leads to a decrease in the accumulation of inflammatory cells at the site of injury or infection.[5]

  • Modulation of Inflammatory Signaling: Beyond its effects on adhesion, Leukadherin-1 has been shown to suppress innate inflammatory signaling. It can reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by monocytes and macrophages.[1][6][8] This is achieved, in part, by inhibiting signaling pathways like MAPKs and NF-κB and by interfering with the interaction between lipopolysaccharide (LPS) and Toll-like receptor 4 (TLR4).[9][10] In NK cells, Leukadherin-1 has been observed to reduce the phosphorylation of STAT5.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies investigating the effects of Leukadherin-1.

Table 1: In Vitro Efficacy of Leukadherin-1

ParameterCell TypeLigandValueReference
EC50 for AdhesionK562 cells expressing CD11b/CD18Fibrinogen4 µM[3][6][11]
EC50 for AdhesionK562 cells expressing CD11b/CD18Fibrinogen4, 12, and 14 µM for LA1, LA2, and LA3 respectively[5]

Table 2: In Vivo Efficacy of Leukadherin-1

Animal ModelTreatmentEffectQuantitative ChangeReference
Mouse Model of PeritonitisLeukadherin-1Reduced neutrophil recruitmentSignificant reduction in neutrophils in peritoneal fluid[5]
Rat Model of Arterial InjuryLeukadherin-1Reduced macrophage accumulation17.7 ± 3.1 vs 42.2 ± 6.7 macrophages in treated vs. control[5]
Mouse Model of Endotoxic ShockLeukadherin-1Reduced serum pro-inflammatory cytokinesSignificant reduction in IL-6, TNF-α, IL-12, and IL-1β[8]
Mouse Model of Kidney TransplantationLeukadherin-1 + Cyclosporine AIncreased graft survival100% survival at day 60 (vs. 48.5% with CsA alone)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of Leukadherin-1.

Leukocyte-Endothelium Adhesion Assay

This assay quantifies the adhesion of leukocytes to a monolayer of endothelial cells.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Leukocytes (e.g., neutrophils, monocytes, or a leukocyte cell line like THP-1)

  • Gelatin-coated 96-well plates[12][13]

  • LeukoTracker™ fluorescent dye[12][13]

  • Wash Buffer (e.g., PBS)[12][13]

  • Lysis Buffer[12][13]

  • Microplate reader with fluorescence capabilities

Protocol:

  • Endothelial Cell Monolayer Preparation:

    • Coat the wells of a 96-well plate with gelatin solution and incubate for 60 minutes at 37°C.[12][13]

    • Wash the wells twice with sterile PBS.[12][13]

    • Seed 50,000-100,000 endothelial cells per well and culture for 48-72 hours until a confluent monolayer is formed.[12][13]

    • If required, treat the endothelial cell monolayer with an activator (e.g., TNFα) for 6-12 hours to upregulate adhesion molecules like ICAM-1.[12]

  • Leukocyte Preparation and Labeling:

    • Harvest leukocytes and resuspend them in serum-free media at a concentration of 1.0 x 10^6 cells/ml.[13]

    • Add LeukoTracker™ dye to the cell suspension at a final concentration of 1X and incubate for 60 minutes at 37°C.[13]

    • Wash the labeled cells twice with serum-free media to remove excess dye.[13]

    • Resuspend the labeled leukocytes in serum-free media.[13]

  • Adhesion Assay:

    • Treat the labeled leukocytes with Leukadherin-1 or a vehicle control for a specified time.

    • Remove the culture media from the endothelial monolayer and add the treated leukocyte suspension to each well.[13]

    • Incubate for 30-90 minutes at 37°C to allow for adhesion.[13]

    • Gently wash the wells three times with Wash Buffer to remove non-adherent cells.[12][13]

  • Quantification:

    • Add Lysis Buffer to each well to lyse the adherent cells and release the fluorescent dye.[12][13]

    • Transfer the lysate to a new 96-well plate and measure the fluorescence at an excitation/emission of 480 nm/520 nm using a microplate reader.[12][13]

    • The fluorescence intensity is directly proportional to the number of adherent leukocytes.

Leukocyte Transendothelial Migration (Transwell) Assay

This assay measures the ability of leukocytes to migrate across an endothelial cell monolayer.

Materials:

  • Transwell inserts (e.g., 24-well plate format with 3.0 µm pore size)[14]

  • Endothelial cells

  • Leukocytes

  • LeukoTracker™ fluorescent dye[15]

  • Chemoattractant (e.g., CXCL8/IL-8)

  • Lysis Buffer[15]

  • Microplate reader with fluorescence capabilities

Protocol:

  • Endothelial Monolayer on Transwell Insert:

    • Seed 50,000-100,000 endothelial cells onto the upper chamber of the Transwell insert.[15]

    • Culture for 48-72 hours to form a confluent monolayer.[15]

  • Leukocyte Preparation and Labeling:

    • Prepare and label leukocytes with LeukoTracker™ dye as described in the adhesion assay protocol.[15]

  • Transmigration Assay:

    • Treat the labeled leukocytes with Leukadherin-1 or a vehicle control.

    • In the lower chamber of the Transwell plate, add media containing a chemoattractant.[14]

    • Carefully place the Transwell insert containing the endothelial monolayer into the well with the chemoattractant.

    • Add the treated leukocyte suspension to the upper chamber of the insert.[15]

    • Incubate for 2-24 hours at 37°C to allow for transmigration.[15]

  • Quantification:

    • Carefully remove the Transwell insert.

    • The migrated cells will be in the lower chamber.

    • To quantify, add Lysis Buffer to the lower chamber to lyse the migrated cells.[15]

    • Transfer the lysate to a 96-well plate and measure fluorescence as described in the adhesion assay protocol.[15] The fluorescence intensity is proportional to the number of migrated cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by Leukadherin-1 and the general workflows for the experimental protocols described above.

Leukadherin1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Leukadherin1 Leukadherin-1 CD11b_CD18 CD11b/CD18 (Inactive) Leukadherin1->CD11b_CD18 Allosteric Activation MAPK_NFkB MAPK / NF-κB Signaling Leukadherin1->MAPK_NFkB Inhibition STAT5 STAT5 Phosphorylation (in NK cells) Leukadherin1->STAT5 Inhibition (in NK cells) ICAM1 ICAM-1 Adhesion Increased Adhesion ICAM1->Adhesion CD11b_CD18_active CD11b/CD18 (Active) CD11b_CD18->CD11b_CD18_active CD11b_CD18_active->ICAM1 Enhanced Binding TLR4 TLR4 CD11b_CD18_active->TLR4 Internalization TLR4->MAPK_NFkB LPS LPS LPS->TLR4 Binding Transmigration Decreased Transmigration Adhesion->Transmigration ProInflammatory_Cytokines Pro-inflammatory Cytokine Production MAPK_NFkB->ProInflammatory_Cytokines

Caption: Signaling pathway of Leukadherin-1.

Adhesion_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Adhesion cluster_quantification Quantification prep_plate Coat 96-well plate with gelatin seed_endo Seed endothelial cells and grow to confluence prep_plate->seed_endo add_leuko Add treated leukocytes to endothelial monolayer seed_endo->add_leuko label_leuko Label leukocytes with fluorescent dye treat_leuko Treat leukocytes with Leukadherin-1 label_leuko->treat_leuko treat_leuko->add_leuko incubate_adhesion Incubate to allow adhesion add_leuko->incubate_adhesion wash Wash to remove non-adherent cells incubate_adhesion->wash lyse Lyse adherent cells wash->lyse read_fluorescence Measure fluorescence lyse->read_fluorescence

Caption: Workflow for the Leukocyte-Endothelium Adhesion Assay.

Transmigration_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Migration cluster_quantification Quantification seed_endo Seed endothelial cells on Transwell insert add_leuko Add treated leukocytes to upper chamber seed_endo->add_leuko label_leuko Label leukocytes with fluorescent dye treat_leuko Treat leukocytes with Leukadherin-1 label_leuko->treat_leuko add_chemo Add chemoattractant to lower chamber incubate_migration Incubate to allow transmigration add_chemo->incubate_migration treat_leuko->add_leuko add_leuko->incubate_migration collect_cells Collect migrated cells from lower chamber incubate_migration->collect_cells lyse Lyse migrated cells collect_cells->lyse read_fluorescence Measure fluorescence lyse->read_fluorescence

References

Methodological & Application

Application Notes and Protocols for (Z)-Leukadherin-1 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Leukadherin-1 (LA1) is a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3), which is primarily expressed on the surface of leukocytes such as neutrophils, monocytes, and natural killer (NK) cells. By binding to an allosteric site on CD11b, Leukadherin-1 stabilizes a high-affinity conformation of the integrin, enhancing its adhesion to ligands like intercellular adhesion molecule-1 (ICAM-1) and fibrinogen.[1][2][3] This increased adhesion effectively reduces leukocyte transmigration across the endothelium to sites of inflammation.[2][3][4] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on leukocyte adhesion, migration, and inflammatory signaling.

Mechanism of Action

This compound acts as a positive allosteric modulator of the CD11b/CD18 integrin. This targeted activation leads to a "leukocyte adhesion and migration inhibition" phenotype, where leukocytes adhere more strongly to the vascular endothelium but their subsequent extravasation into tissues is reduced.[4][5][6] This mechanism has shown potential in ameliorating inflammatory conditions in various preclinical models.[1][7] In addition to its effects on adhesion, Leukadherin-1 has been shown to suppress innate inflammatory signaling pathways, leading to a reduction in the secretion of pro-inflammatory cytokines.[2][3][8]

Data Presentation

The following tables summarize key quantitative data for this compound treatment in various cell types as reported in the literature.

Table 1: In Vitro Efficacy and Treatment Concentrations

ParameterValueCell Type(s)Source(s)
EC50 for Adhesion4 µMCells expressing CD11b/CD18[1][2][3]
Effective Concentration7.5 µMNK cells[1]
Effective Concentration15 µMNeutrophils[4][9]
Effective Concentration5, 10, 20 µMBone Marrow-Derived Macrophages (BMDMs)[10]

Table 2: Reported In Vitro Incubation Times

Incubation TimeCell Type(s)Experimental ContextSource(s)
30-45 minutesNK cellsCytokine secretion assays[1]
5-10 minutesNeutrophilsChemotaxis assays[9]
2 hoursBMDMsLPS/IFN-γ stimulation[10][11]

Experimental Protocols

The following are generalized protocols for common in vitro assays involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Leukocyte Adhesion Assay

This protocol details a method to assess the effect of this compound on leukocyte adhesion to an endothelial monolayer.

Materials:

  • Leukocytes (e.g., neutrophils, monocytes, or a relevant cell line)

  • Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., RPMI 1640 with 1% FBS)

  • TNF-α

  • 96-well plate

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Plate reader

Procedure:

  • Endothelial Cell Monolayer Preparation: Seed endothelial cells in a 96-well plate and grow to confluence.

  • Activation of Endothelium: Treat the confluent endothelial monolayer with TNF-α to upregulate adhesion molecules like ICAM-1.

  • Leukocyte Preparation: Label leukocytes with a fluorescent dye according to the manufacturer's protocol.

  • Treatment with this compound: Resuspend the labeled leukocytes in cell culture medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Adhesion: Add the treated leukocytes to the activated endothelial monolayer and allow them to adhere for a specified time (e.g., 30 minutes) at 37°C.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence intensity in each well using a plate reader. An increase in fluorescence indicates increased adhesion.

Protocol 2: Chemotaxis Assay

This protocol describes how to evaluate the effect of this compound on leukocyte migration towards a chemoattractant using a Boyden chamber or similar transwell system.

Materials:

  • Leukocytes

  • This compound

  • Chemoattractant (e.g., fMLP)

  • Transwell inserts with appropriate pore size

  • Cell culture medium

  • Microscope

Procedure:

  • Chemoattractant Gradient: Add cell culture medium containing the chemoattractant to the lower chamber of the transwell plate.

  • Cell Preparation and Treatment: Resuspend leukocytes in cell culture medium. Treat the cells with the desired concentration of this compound or vehicle control for the appropriate duration (e.g., 5-10 minutes).

  • Cell Seeding: Add the treated leukocytes to the upper chamber of the transwell insert.

  • Incubation: Incubate the plate at 37°C for a period sufficient to allow for cell migration (e.g., 1-3 hours).

  • Analysis: Count the number of cells that have migrated to the lower chamber using a microscope or a plate reader-based method.

Protocol 3: Cytokine Secretion Assay

This protocol outlines a method to determine the impact of this compound on the secretion of inflammatory cytokines from immune cells.

Materials:

  • Immune cells (e.g., monocytes, NK cells)

  • This compound

  • Stimulating agent (e.g., TLR agonist like LPS or R848, or cytokines like IL-12 and IL-18)

  • Cell culture medium

  • ELISA or Cytometric Bead Array (CBA) kit for the cytokine of interest

Procedure:

  • Cell Seeding: Seed the immune cells in a culture plate at the desired density.

  • Pre-treatment: Treat the cells with this compound or vehicle control for the chosen pre-incubation time (e.g., 30-45 minutes).[1]

  • Stimulation: Add the stimulating agent to the wells to induce cytokine production.

  • Incubation: Incubate the cells for a suitable time to allow for cytokine secretion (e.g., 6-24 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of the cytokine(s) in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

G cluster_0 Leukocyte cluster_1 Endothelial Cell Leukadherin This compound CD11b_CD18 CD11b/CD18 (Inactive) Leukadherin->CD11b_CD18 Binds to allosteric site CD11b_CD18_active CD11b/CD18 (Active) CD11b_CD18->CD11b_CD18_active Conformational Change ICAM1 ICAM-1 CD11b_CD18_active->ICAM1 Enhanced Adhesion Migration Transendothelial Migration CD11b_CD18_active->Migration Inhibits

Caption: Mechanism of action of this compound.

G start Start: Cell Culture prep Prepare Leukocytes (e.g., isolation, labeling) start->prep treatment Treat with this compound or Vehicle Control prep->treatment assay Perform Assay (Adhesion, Migration, etc.) treatment->assay data Data Acquisition (e.g., Plate Reader, Microscopy) assay->data analysis Data Analysis data->analysis end End: Results analysis->end

Caption: General experimental workflow for in vitro studies.

G cluster_0 Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_NFkB MAPKs / NF-κB Signaling TLR4->MAPK_NFkB Leukadherin This compound CD11b CD11b Leukadherin->CD11b CD11b->MAPK_NFkB Inhibits Cytokines Pro-inflammatory Cytokines MAPK_NFkB->Cytokines

Caption: this compound mediated inhibition of pro-inflammatory signaling.

References

Application Notes and Protocols for In Vivo Administration of Leukadherin-1 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukadherin-1 (LA1) is a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3).[1][2] Integrins are key adhesion receptors that mediate leukocyte migration and immune functions.[3][4] Unlike traditional anti-inflammatory strategies that block integrin function, Leukadherin-1 activates CD11b/CD18, enhancing leukocyte adhesion to ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) on the vascular endothelium.[2][3] This increased adhesion paradoxically reduces leukocyte transendothelial migration, preventing their recruitment to sites of inflammation.[1][5] This novel mechanism has shown therapeutic potential in various animal models of inflammatory diseases, including nephritis, peritonitis, endotoxic shock, and vascular injury.[1][6][7][8] These notes provide an overview of the signaling pathways, quantitative data from preclinical studies, and detailed protocols for the in vivo administration of Leukadherin-1 in mouse models.

Mechanism of Action and Signaling Pathway

Leukadherin-1 is an allosteric agonist that binds to the ligand-binding αA-domain of the CD11b subunit of the CD11b/CD18 integrin.[3][9] This binding event converts the integrin from an inactive to an active conformation, increasing its affinity for ligands like ICAM-1.[1][3] This enhanced binding strengthens the adhesion of leukocytes (such as neutrophils and macrophages) to the endothelial cells lining blood vessels.[1] By promoting firm adhesion, LA1 effectively reduces leukocyte rolling velocity and subsequent extravasation into inflamed tissues.[1]

Furthermore, engagement of CD11b/CD18 by Leukadherin-1 has been shown to suppress innate inflammatory signaling. It can reduce the secretion of pro-inflammatory cytokines, including tumor necrosis factor (TNF), interferon-gamma (IFN-γ), IL-1β, and IL-6, from monocytes and natural killer (NK) cells.[6][10] In macrophages, LA1-mediated activation of CD11b can inhibit lipopolysaccharide (LPS)-induced pro-inflammatory responses by blocking the LPS-TLR4 interaction and inhibiting MAPK and NF-κB signaling pathways.[7][11]

Leukadherin1_Signaling LA1 Leukadherin-1 CD11b Inactive CD11b/CD18 (Integrin) LA1->CD11b Binds & Activates Leukocyte Leukocyte (Neutrophil, Macrophage) Active_CD11b Active CD11b/CD18 ICAM1 ICAM-1 Active_CD11b->ICAM1 Enhanced Adhesion Cytokines Reduced Secretion of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Active_CD11b->Cytokines TLR4 Inhibition of LPS-TLR4 Signaling Active_CD11b->TLR4 Inflammation Reduced Leukocyte Recruitment & Inflammation ICAM1->Inflammation Prevents Transmigration experimental_workflow start Start: Hypothesis Formulation acclimate 1. Animal Acclimatization (1-2 weeks) start->acclimate grouping 2. Randomization into Groups (e.g., Vehicle, LA1 Low Dose, LA1 High Dose) acclimate->grouping treatment 3. Administration (Leukadherin-1 or Vehicle) grouping->treatment induction 4. Induction of Disease Model (e.g., LPS, Thioglycolate) treatment->induction monitoring 5. Monitoring & Data Collection (e.g., Survival, Clinical Scores, Imaging) induction->monitoring endpoint 6. Endpoint Analysis (e.g., Blood/Tissue Collection) monitoring->endpoint analysis 7. Data Analysis (e.g., ELISA, Flow Cytometry, Histology) endpoint->analysis conclusion Conclusion & Reporting analysis->conclusion

References

Application Notes and Protocols for (Z)-Leukadherin-1

Author: BenchChem Technical Support Team. Date: December 2025

Preparing and Utilizing (Z)-Leukadherin-1 Stock Solutions in DMSO for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3), which is predominantly expressed on the surface of leukocytes, including neutrophils, monocytes, and natural killer (NK) cells.[1][2] By allosterically activating CD11b/CD18, this compound enhances leukocyte adhesion to its ligands, such as intercellular adhesion molecule-1 (ICAM-1) and fibrinogen.[1][3][4][5][6][7][8] This increased adhesion leads to a reduction in leukocyte transendothelial migration, thereby diminishing the inflammatory response.[1][4] These characteristics make this compound a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.[2][4][9] This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) and outlines its applications in cell-based assays.

Physicochemical and Solubility Data

Proper preparation of this compound solutions is critical for reproducible experimental results. The following table summarizes key quantitative data for this compound.

ParameterValueSource(s)
Synonyms LA1, αMβ2 Agonist II, CD11b Agonist II, Mac-1 Agonist II, CR3 Agonist II[7]
CAS Number 344897-95-6[1][3][7]
Molecular Formula C₂₂H₁₅NO₄S₂[3][7]
Molecular Weight 421.49 g/mol [1][7][10][11]
Appearance Crystalline solid, brown to reddish-brown[3][7][12]
Solubility in DMSO ≥ 5 mg/mL (11.86 mM); up to 50 mM[7][10][13]
Insoluble in Water, Ethanol[10]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.215 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the weighed powder. For a 10 mM solution, if you weighed 4.215 mg, add 1 mL of DMSO. Use fresh, high-purity DMSO as moisture can reduce solubility.[10]

  • Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[10]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., IMDM, RPMI)

  • Sterile tubes and pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium if necessary. This helps to minimize the final concentration of DMSO in the cell culture.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture, add 1 µL of the 10 mM stock solution.

  • DMSO Control: It is crucial to include a vehicle control in your experiments by adding the same final concentration of DMSO to a separate set of cells.[5][10] The final concentration of DMSO in the assay should ideally be kept below 0.5% to avoid solvent-induced cellular effects.[4][14]

  • Mixing and Application: Gently mix the working solution and immediately add it to the cells.

This compound Signaling Pathway

This compound acts as an allosteric agonist of the CD11b/CD18 integrin receptor on leukocytes. Its binding to the CD11b αA-domain stabilizes the receptor in a high-affinity conformation.[7] This leads to enhanced adhesion of leukocytes to ligands like ICAM-1 on the vascular endothelium. The strengthened adhesion reduces leukocyte motility and prevents their transendothelial migration into tissues, thereby suppressing the inflammatory cascade.[1][4][8] This mechanism ultimately leads to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][10][15]

Leukadherin_Signaling cluster_leukocyte Leukocyte cluster_endothelium Vascular Endothelium Leukadherin This compound CD11b_CD18 CD11b/CD18 (Mac-1/CR3) (Low-affinity state) Leukadherin->CD11b_CD18 Binds and activates CD11b_CD18_active CD11b/CD18 (Mac-1/CR3) (High-affinity state) CD11b_CD18->CD11b_CD18_active Conformational change Adhesion Increased Adhesion CD11b_CD18_active->Adhesion Migration Decreased Transendothelial Migration Adhesion->Migration ICAM1 ICAM-1 Adhesion->ICAM1 Binds to Inflammation Reduced Inflammation Migration->Inflammation

Caption: this compound Signaling Pathway

Experimental Workflow for In Vitro Cell-Based Assays

The following diagram illustrates a typical workflow for utilizing this compound in a cell-based assay, such as a cell adhesion or migration assay.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution in DMSO start->prep_stock culture_cells Culture Leukocytes (e.g., neutrophils, monocytes) start->culture_cells prep_working Prepare Working Solutions (including vehicle control) prep_stock->prep_working culture_cells->prep_working treat_cells Pre-treat Cells with This compound or Vehicle prep_working->treat_cells assay Perform Cell-Based Assay (e.g., Adhesion, Migration) treat_cells->assay data_acq Data Acquisition assay->data_acq analysis Data Analysis data_acq->analysis end End analysis->end

References

Application Notes and Protocols for Leukadherin-1 in CD11b/CD18-Dependent Cell Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukadherin-1 is a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3), which plays a critical role in leukocyte adhesion, migration, and immune functions. By allosterically activating CD11b/CD18, Leukadherin-1 enhances cell adhesion to its ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen. This increased adhesion paradoxically leads to reduced leukocyte transendothelial migration and infiltration into tissues, making Leukadherin-1 a compound of interest for its anti-inflammatory properties. These application notes provide detailed protocols for evaluating the efficacy of Leukadherin-1 in promoting CD11b/CD18-dependent cell adhesion and summarize its key quantitative parameters.

Quantitative Data Summary

The following table summarizes the effective concentration of Leukadherin-1 for promoting cell adhesion mediated by CD11b/CD18.

CompoundParameterValueCell TypeLigandReference
Leukadherin-1EC504 µMK562 cells expressing CD11b/CD18, primary human and mouse neutrophilsFibrinogen[1]

Signaling Pathway and Mechanism of Action

Leukadherin-1 acts as a positive allosteric modulator of the CD11b/CD18 integrin. It binds to the αA-domain (or αI-domain) of the CD11b subunit at a site distinct from the main ligand-binding site. This binding event induces a conformational change in the integrin, increasing its affinity for its ligands. Mechanistically, Leukadherin-1 has been shown to primarily enhance the formation of long membrane tethers between the leukocyte and the ligand-coated surface, rather than promoting strong, cytoskeleton-anchored adhesion. This leads to increased overall cell adhesion but reduces the cell's ability to migrate.

Activation of CD11b/CD18 by Leukadherin-1 also initiates downstream signaling events that contribute to its anti-inflammatory effects. This includes the suppression of pro-inflammatory cytokine secretion, such as IFN-γ, TNF, IL-1β, and IL-6, from immune cells like natural killer (NK) cells and monocytes. Furthermore, in macrophages, Leukadherin-1-mediated activation of CD11b has been shown to negatively regulate the lipopolysaccharide (LPS)-induced Toll-like receptor 4 (TLR4) signaling pathway, a key driver of inflammatory responses.

Leukadherin1_Signaling cluster_cell Leukocyte cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling Leukadherin1 Leukadherin-1 CD11b_CD18 CD11b/CD18 (inactive) Leukadherin1->CD11b_CD18 Binds to αA-domain CD11b_CD18_active CD11b/CD18 (active) CD11b_CD18->CD11b_CD18_active Allosteric Activation Adhesion Increased Cell Adhesion (Membrane Tethers) CD11b_CD18_active->Adhesion TLR4_pathway LPS-TLR4 Pathway Inhibition CD11b_CD18_active->TLR4_pathway Negative Regulation Cytokine_secretion Decreased Pro-inflammatory Cytokine Secretion (IFN-γ, TNF, IL-1β, IL-6) CD11b_CD18_active->Cytokine_secretion Modulation of Downstream Signaling Migration Decreased Transendothelial Migration Adhesion->Migration

Caption: Leukadherin-1 Signaling Pathway.

Experimental Protocols

Protocol 1: In Vitro Cell Adhesion Assay

This protocol details the steps to quantify the effect of Leukadherin-1 on CD11b/CD18-dependent cell adhesion to a protein-coated surface.

Materials:

  • K562 cells stably transfected with CD11b/CD18 or primary neutrophils.

  • Leukadherin-1 (and a vehicle control, e.g., DMSO).

  • Assay buffer (e.g., TBS or PBS with 1 mM Ca²⁺ and 1 mM Mg²⁺).

  • Ligand for coating (e.g., Fibrinogen or ICAM-1).

  • 96-well or 384-well microtiter plates.

  • Blocking buffer (e.g., 1% BSA or non-fat milk in buffer).

  • Cell labeling dye (e.g., Calcein-AM).

  • Plate reader with fluorescence detection.

Procedure:

  • Plate Coating:

    • Coat the wells of a microtiter plate with the desired ligand (e.g., 10 µg/mL Fibrinogen or 0.35 µg/mL ICAM-1) in an appropriate buffer.

    • Incubate overnight at 4°C.

    • The next day, wash the wells with assay buffer to remove unbound ligand.

    • Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.

    • Wash the wells again with assay buffer.

  • Cell Preparation:

    • If using an adherent cell line, detach the cells using a non-enzymatic cell dissociation solution.

    • Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled cells in assay buffer to the desired concentration (e.g., 1 x 10⁶ cells/mL).

  • Adhesion Assay:

    • Prepare serial dilutions of Leukadherin-1 in the assay buffer. Also, prepare a vehicle control.

    • Add the different concentrations of Leukadherin-1 or vehicle control to the coated wells.

    • Add the cell suspension to each well.

    • Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing and Quantification:

    • Gently wash the wells multiple times with pre-warmed assay buffer to remove non-adherent cells. The washing technique is critical and should be consistent across all wells to minimize variability.

    • After the final wash, add a known volume of assay buffer to each well.

    • Measure the fluorescence intensity in each well using a plate reader. The fluorescence intensity is directly proportional to the number of adherent cells.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Plot the fluorescence intensity against the concentration of Leukadherin-1.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Adhesion_Assay_Workflow start Start plate_coating Coat microplate wells with ligand (Fibrinogen/ICAM-1) start->plate_coating blocking Block non-specific binding sites plate_coating->blocking cell_prep Prepare and label cells (e.g., Calcein-AM) blocking->cell_prep treatment Add Leukadherin-1 dilutions and cells to wells cell_prep->treatment incubation Incubate at 37°C to allow adhesion treatment->incubation washing Wash to remove non-adherent cells incubation->washing quantification Quantify adherent cells via fluorescence reading washing->quantification analysis Analyze data and determine EC50 quantification->analysis end End analysis->end

Caption: Cell Adhesion Assay Workflow.

References

Application Notes: Utilizing Leukadherin-1 in Transendothelial Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukocyte transendothelial migration (TEM), or diapedesis, is a critical step in the inflammatory response, where leukocytes exit the bloodstream to reach sites of inflammation or injury.[1] This process is tightly regulated by a cascade of adhesion molecule interactions. A key player in this cascade is the integrin CD11b/CD18 (also known as Mac-1 or CR3), which is expressed on the surface of leukocytes.[2] Typically, therapeutic strategies have focused on blocking integrin function to reduce inflammation.

Leukadherin-1 (LA-1) represents a paradigm-shifting approach. It is a small-molecule agonist of CD11b/CD18.[3][4] Counterintuitively, by activating this integrin, Leukadherin-1 enhances the adhesion of leukocytes to the vascular endothelium.[2][3] This heightened adhesion strengthens the bond between the leukocyte and the endothelial wall, which paradoxically reduces the leukocyte's ability to migrate across the endothelial barrier, thereby decreasing inflammatory cell infiltration.[5][6] These application notes provide a comprehensive overview and detailed protocols for using Leukadherin-1 in in-vitro transendothelial migration assays.

Mechanism of Action of Leukadherin-1

Leukadherin-1 is an allosteric agonist that binds to the ligand-binding αA-domain of the CD11b subunit of the CD11b/CD18 integrin.[7][8] This binding event stabilizes the integrin in a high-affinity conformation, promoting strong adhesion to its ligands, primarily Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on the surface of inflamed endothelial cells.[2][7]

Biophysical studies have revealed that LA-1-mediated adhesion is distinct from that induced by other activators. LA-1 primarily promotes the formation of long membrane tethers that anchor the leukocyte to the endothelial ligand, rather than inducing strong, cytoskeleton-linked bonds.[7][9] This tethering effect significantly increases the overall adhesion force, effectively "locking" the leukocyte onto the endothelial surface and inhibiting its subsequent movement across the endothelium.[5]

Leukadherin_Mechanism cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Leukadherin Leukadherin-1 (LA-1) CD11b CD11b/CD18 (Inactive) Leukadherin->CD11b Binds to allosteric site CD11b_active CD11b/CD18 (Active) CD11b->CD11b_active Activates Adhesion Enhanced Adhesion (Membrane Tethers) CD11b_active->Adhesion Leads to ICAM1 ICAM-1 CD11b_active->ICAM1 Binds strongly to Migration Reduced Transmigration Adhesion->Migration Results in

Caption: Mechanism of Leukadherin-1 action on leukocytes.

Application: Inhibition of Leukocyte Transendothelial Migration

Leukadherin-1 has been demonstrated to effectively reduce the migration of various leukocyte types, including neutrophils and monocytes, across endothelial monolayers in vitro.[5] This makes it a valuable tool for studying the mechanisms of leukocyte trafficking and for screening potential anti-inflammatory therapeutics. The primary application is to quantify the inhibitory effect of LA-1 on chemotaxis-driven migration.

Quantitative Data on Leukadherin-1's Effect

Studies have quantified the impact of Leukadherin-1 on the motility of neutrophils crawling on an endothelial monolayer. The following table summarizes key findings.[6][10]

Migration ParameterControl (fMLP-stimulated)Leukadherin-1 Treated (15 µM)Percentage Reduction
Speed (µm/s) 0.25 ± 0.010.06 ± 0.01~76%
Path Length (µm) 199.5 ± 14.342.1 ± 13.0~79%
Displacement (µm) 65.2 ± 4.710.4 ± 1.3~84%

Experimental Workflow and Protocols

A typical transendothelial migration assay using Leukadherin-1 involves several key steps, from preparing the endothelial cell barrier to quantifying the migrated leukocytes.

TEM_Workflow A 1. Culture Endothelial Cells on Transwell Insert B 2. Achieve Confluent Monolayer (48-72 hrs) A->B C 3. (Optional) Activate Endothelium with TNF-α (4-18 hrs) B->C F 6. Add Chemoattractant to Lower Chamber C->F D 4. Prepare Leukocytes (e.g., Neutrophil Isolation) E 5. Treat Leukocytes with Leukadherin-1 or Vehicle D->E G 7. Add Treated Leukocytes to Upper Chamber (Insert) E->G F->G H 8. Incubate (2-24 hrs) G->H I 9. Quantify Migrated Cells in Lower Chamber H->I

Caption: General workflow for a transendothelial migration assay.

Detailed Protocol: In-Vitro Transendothelial Migration Assay

This protocol is adapted from standard Boyden chamber assays and studies utilizing Leukadherin-1.[5][11]

Part 1: Materials and Reagents
  • Cells:

    • Endothelial Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

    • Leukocytes (e.g., primary human neutrophils or a monocytic cell line like THP-1)

  • Reagents:

    • Leukadherin-1 (LA-1)[4]

    • DMSO (Vehicle control)

    • Endothelial Cell Growth Medium

    • Leukocyte Culture Medium (e.g., RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Bovine Serum Albumin (BSA)

    • Chemoattractant (e.g., fMLP for neutrophils, MCP-1 for monocytes)

    • (Optional) TNF-α for endothelial activation

    • Cell-detachment solution (e.g., Trypsin-EDTA)

    • Staining solution for quantification (e.g., Calcein-AM or Crystal Violet)

  • Equipment:

    • 24-well plates with Transwell inserts (e.g., 3.0 to 8.0 µm pore size)

    • CO₂ incubator (37°C, 5% CO₂)

    • Microplate reader (for fluorescence or absorbance)

    • Microscope

    • Centrifuge

Part 2: Preparation of the Endothelial Monolayer
  • Seeding: Seed endothelial cells (e.g., HUVECs) onto the upper surface of a Transwell insert (placed in a 24-well plate) at a concentration that will form a confluent monolayer in 48-72 hours (e.g., 1 x 10⁵ cells per insert).[11]

  • Culture: Culture the cells for 48-72 hours in a CO₂ incubator. The monolayer integrity is critical and should be verified visually by microscopy.[11]

  • Activation (Optional but Recommended): To mimic an inflammatory state, activate the confluent endothelial monolayer by adding a pro-inflammatory cytokine like TNF-α (e.g., 20 ng/mL) to the culture medium 4-18 hours before the assay.[5][11]

Part 3: Leukocyte Preparation and Treatment
  • Harvesting: Prepare the leukocyte suspension. For primary neutrophils, this involves isolation from whole blood. For cell lines, harvest via centrifugation.

  • Resuspension: Wash the leukocytes once with serum-free medium containing 0.5% BSA and resuspend them in the same medium at a concentration of 2 x 10⁶ cells/mL.

  • Treatment: Aliquot the cell suspension for different treatment groups.

    • Test Group: Add Leukadherin-1 to the desired final concentration (an EC₅₀ of 4 µM for adhesion can be used as a starting point).[12][13]

    • Vehicle Control: Add an equivalent volume of DMSO.

    • Negative Control: No treatment.

  • Incubation: Incubate the treated cells for 15-30 minutes at 37°C.

Part 4: Transendothelial Migration Assay
  • Setup: Before adding leukocytes, gently wash the endothelial monolayer with pre-warmed serum-free medium.

  • Chemoattractant: Add 300-500 µL of serum-free medium containing the chemoattractant (e.g., 10 nM fMLP) to the lower chamber of the 24-well plate.[10]

  • Leukocyte Addition: Carefully add 100-250 µL of the pre-treated leukocyte suspension (containing ~2 x 10⁵ cells) to the upper chamber (the Transwell insert).[11]

  • Incubation: Incubate the plate for 2 to 24 hours at 37°C in a CO₂ incubator. The optimal time depends on the leukocyte type and chemoattractant concentration and should be determined empirically.

Part 5: Quantification of Migration
  • Insert Removal: After incubation, carefully remove the Transwell insert from each well. Gently wipe the top surface of the insert membrane with a cotton swab to remove non-migrated cells.

  • Quantification: Determine the number of cells that have migrated to the lower chamber.

    • Direct Counting: Aspirate the medium from the lower chamber and count the cells using a hemocytometer or an automated cell counter.

    • Fluorescence Method (Recommended): If leukocytes were pre-labeled with a fluorescent dye like Calcein-AM, read the fluorescence of the medium in the lower chamber using a microplate reader.

    • Staining Method: Stain the migrated cells on the bottom of the insert membrane with Crystal Violet, elute the dye, and measure the absorbance.[11]

Data Analysis and Logical Interpretation

The expected outcome is that leukocytes treated with Leukadherin-1 will show significantly less migration through the endothelial monolayer compared to the vehicle control. Data should be presented as the number or percentage of migrated cells relative to the total number of cells added. The logical relationship underpinning this result is straightforward.

Logical_Flow A Leukadherin-1 Treatment B Activation of CD11b/CD18 Integrin A->B C Increased Leukocyte Adhesion to Endothelial ICAM-1 B->C D Reduced Leukocyte Motility and Diapedesis C->D E Decreased Transendothelial Migration (Assay Readout) D->E

Caption: Logical flow of Leukadherin-1's effect in the assay.

References

Application Notes and Protocols: Co-immunoprecipitation of CD11b and TLR4 Following LA1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released during tissue injury.[1][2] Dysregulation of TLR4 signaling is implicated in a variety of inflammatory diseases. CD11b, also known as integrin alpha M (αM), is a subunit of the Mac-1 receptor expressed on myeloid cells, including macrophages and microglia, and plays a crucial role in cell adhesion, migration, and phagocytosis.[3][4]

Recent evidence suggests a functional interaction between CD11b and TLR4, where CD11b can modulate TLR4-mediated inflammatory responses.[3][5][6] Leukadherin-1 (LA1) is a small molecule agonist of CD11b that has been shown to suppress TLR-driven inflammatory signaling.[4][7][8] Mechanistic studies indicate that LA1-mediated activation of CD11b can induce the endocytosis of TLR4, thereby inhibiting the binding of LPS to TLR4 and downregulating the subsequent pro-inflammatory cascade.[3][9] Understanding the molecular interaction between CD11b and TLR4 upon LA1 treatment is crucial for the development of novel therapeutics targeting inflammatory conditions.

Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions within a cell. This document provides a detailed protocol for performing a Co-IP experiment to investigate the interaction between CD11b and TLR4 in myeloid cells following treatment with LA1.

Signaling Pathway and Experimental Rationale

LA1, an agonist of CD11b, induces a conformational change in the integrin, leading to its activation.[10] This activation has been shown to promote an interaction with TLR4.[3] This interaction is thought to facilitate the internalization of TLR4, thereby reducing its availability on the cell surface to bind ligands like LPS and initiate downstream inflammatory signaling pathways, such as the MyD88-dependent and TRIF-dependent pathways that lead to the production of pro-inflammatory cytokines.[3][9][11][12] The Co-IP protocol detailed below is designed to capture and validate this LA1-induced interaction between CD11b and TLR4.

CD11b and TLR4 Signaling Pathway Modulation by LA1 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LA1 LA1 CD11b CD11b LA1->CD11b activates TLR4 TLR4 CD11b->TLR4 interacts with Endocytosis TLR4 Endocytosis CD11b->Endocytosis promotes Inflammatory_Signaling Pro-inflammatory Signaling Cascade TLR4->Inflammatory_Signaling activates LPS LPS LPS->TLR4 binds Endocytosis->Inflammatory_Signaling inhibits

Caption: LA1-mediated activation of CD11b and its interaction with TLR4.

Experimental Protocol: Co-immunoprecipitation of CD11b and TLR4

This protocol is optimized for cultured myeloid cells, such as macrophages or microglia.

Materials and Reagents
  • Cell Culture: Murine or human myeloid cell line (e.g., RAW 264.7, BV-2) or primary bone marrow-derived macrophages (BMDMs).

  • Treatments: Leukadherin-1 (LA1) (e.g., 20 µM), DMSO (vehicle control), Lipopolysaccharide (LPS) (optional positive control for TLR4 activation).

  • Lysis Buffer (Non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 1% NP-40. It is crucial to use a detergent that solubilizes membrane proteins without disrupting protein-protein interactions.[13]

  • Protease and Phosphatase Inhibitor Cocktails: (e.g., Roche cOmplete™, PhosSTOP™).

  • Antibodies:

    • Immunoprecipitation (IP) Antibody: High-quality, IP-validated anti-CD11b antibody (e.g., rat anti-mouse CD11b) or anti-TLR4 antibody (e.g., rabbit anti-mouse TLR4).

    • Western Blot (WB) Antibodies:

      • Anti-TLR4 antibody (from a different species than the IP antibody).

      • Anti-CD11b antibody (from a different species than the IP antibody).

      • Isotype control IgG (rat IgG, rabbit IgG).

  • Beads: Protein A/G magnetic beads or agarose beads.

  • Wash Buffer: Lysis buffer diluted to 0.1% Triton X-100 or 0.1% NP-40.

  • Elution Buffer: 1x SDS-PAGE sample buffer (Laemmli buffer).

  • Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), secondary antibodies (HRP-conjugated), and enhanced chemiluminescence (ECL) substrate.

Procedure
  • Cell Culture and Treatment:

    • Plate myeloid cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with LA1 (e.g., 20 µM) or DMSO for the desired time (e.g., 2 hours). A positive control group treated with LPS can also be included.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cell monolayer.

    • Incubate on ice for 30 minutes with occasional gentle rocking.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube. This is the input sample.

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, add 20-30 µL of protein A/G beads to the lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

    • Take an aliquot of the lysate (e.g., 50 µL) to serve as the "input" control for Western blotting.

    • To the remaining lysate (e.g., 500-1000 µg of total protein), add the IP antibody (e.g., 2-5 µg of anti-CD11b or anti-TLR4 antibody).

    • As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

    • Incubate with gentle rotation for 4 hours to overnight at 4°C.

    • Add 30-50 µL of pre-washed protein A/G beads to each sample.

    • Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic stand.

    • Carefully remove the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant. Thorough washing is critical to minimize background.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add 30-50 µL of 1x SDS-PAGE sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.

    • Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Load the eluted samples and the input control onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Probe the membrane with the primary antibody for the co-immunoprecipitated protein (e.g., if you immunoprecipitated with anti-CD11b, probe with anti-TLR4).

    • Also, probe a separate blot with the antibody against the immunoprecipitated protein to confirm successful pulldown (e.g., probe the anti-CD11b IP with an anti-CD11b antibody).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Experimental Workflow

cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Treatment 1. Cell Treatment (LA1 or Vehicle) Cell_Lysis 2. Cell Lysis (Non-denaturing buffer) Cell_Treatment->Cell_Lysis Pre_Clearing 3. Pre-clearing (with beads) Cell_Lysis->Pre_Clearing Antibody_Incubation 4. Antibody Incubation (anti-CD11b or IgG) Pre_Clearing->Antibody_Incubation Bead_Capture 5. Bead Capture (Protein A/G) Antibody_Incubation->Bead_Capture Washing 6. Washing Bead_Capture->Washing Elution 7. Elution (SDS-PAGE buffer) Washing->Elution Western_Blot 8. Western Blot (Probe for TLR4) Elution->Western_Blot

Caption: Co-immunoprecipitation experimental workflow.

Data Presentation and Interpretation

The results of the Co-IP experiment are typically presented as a Western blot. The "input" lane confirms the presence of both CD11b and TLR4 in the initial cell lysate. The key result is the detection of TLR4 in the sample immunoprecipitated with the anti-CD11b antibody, specifically in the LA1-treated sample compared to the vehicle control. The isotype IgG control lane should be negative for both proteins, demonstrating the specificity of the immunoprecipitation.

Table 1: Expected Co-immunoprecipitation Results

TreatmentIP AntibodyProtein Detected by Western BlotExpected ResultInterpretation
Vehicle (DMSO)anti-CD11bTLR4Weak or no bandBasal interaction is minimal.
LA1 anti-CD11b TLR4 Strong band LA1 induces the interaction between CD11b and TLR4.
Vehicle (DMSO)Isotype IgGTLR4No bandDemonstrates antibody specificity.
LA1Isotype IgGTLR4No bandDemonstrates antibody specificity.
Vehicle (DMSO)anti-CD11bCD11bStrong bandConfirms successful immunoprecipitation of CD11b.
LA1anti-CD11bCD11bStrong bandConfirms successful immunoprecipitation of CD11b.
AllInputCD11b & TLR4Strong bandsConfirms protein expression in the lysate.

A reciprocal experiment, where TLR4 is immunoprecipitated and the blot is probed for CD11b, should be performed to confirm the interaction.

Conclusion

This protocol provides a detailed framework for investigating the LA1-induced interaction between CD11b and TLR4 using co-immunoprecipitation. Demonstrating this physical association is a key step in elucidating the mechanism by which LA1 modulates TLR4 signaling and exerts its anti-inflammatory effects. The successful application of this protocol can provide valuable insights for researchers and drug development professionals working on novel immunomodulatory therapies.

References

Application Notes and Protocols: Single-Molecule Force Spectroscopy of Leukadherin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukadherin-1 (LA1) is a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3), a key adhesion receptor expressed on the surface of leukocytes.[1][2][3] By allosterically activating this integrin, Leukadherin-1 enhances cell adhesion to its ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen.[1][2][3] This enhanced adhesion has significant implications for modulating the immune response, as it can reduce leukocyte migration and tissue infiltration during inflammation.[1][2] Single-molecule force spectroscopy (SMFS), particularly utilizing Atomic Force Microscopy (AFM), provides a powerful platform to investigate the biophysical mechanisms underlying LA1-mediated cell adhesion at the single-cell and single-molecule levels.[1][4][5] These application notes provide a detailed overview and protocols for studying the effects of Leukadherin-1 on the adhesive interactions between CD11b/CD18-expressing cells and their ligands.

Mechanism of Action

Leukadherin-1 acts as an allosteric agonist, binding to the αA-domain of the CD11b subunit of the CD11b/CD18 integrin.[1] This binding induces a conformational change in the integrin, increasing its affinity for ligands like ICAM-1.[1] SMFS studies have revealed that LA1-mediated adhesion is characterized by the formation of long membrane tethers, which differs from the strengthening of cytoskeleton-anchored bonds observed with other activators like Mn²⁺.[1][6] This unique mechanism leads to longer detachment distances and times, although with a lower detachment force compared to Mn²⁺ activation.[1] Functionally, this enhanced adhesion reduces leukocyte transendothelial migration and suppresses innate inflammatory signaling pathways, such as the MAPKs and NF-κB pathways, by negatively regulating Toll-like receptor (TLR) signaling.[2][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from single-molecule force spectroscopy studies on Leukadherin-1.

Table 1: Adhesion Parameters of K562 Cells Expressing CD11b/CD18 to ICAM-1

ConditionDetachment Force (pN)Detachment Distance (µm)Detachment Time (s)Reference
Control (Basal)LowerShorterShorter[1]
Leukadherin-1 (LA1)Significantly Lower than Mn²⁺LongerLonger[1]
Manganese (Mn²⁺)HigherShorter than LA1Shorter than LA1[1]

Table 2: Adhesion Parameters of Neutrophils to ICAM-1

Cell TypeConditionDetachment Force (pN)Detachment Distance (µm)Detachment Time (s)Reference
Wild-type NeutrophilsLeukadherin-1 (LA1)Significantly Lower than Mn²⁺LongerLonger[1]
LFA-1⁻/⁻ NeutrophilsLeukadherin-1 (LA1)Significantly Lower than Mn²⁺LongerLonger[1]
Wild-type NeutrophilsManganese (Mn²⁺)HigherShorter than LA1Shorter than LA1[1]

Table 3: Pharmacological Properties of Leukadherin-1

ParameterValueLigandCell TypeReference
EC₅₀ (Adhesion)4 µMFibrinogenK562 cells[2][9][10]

Signaling Pathway

The binding of Leukadherin-1 to the CD11b/CD18 integrin initiates a signaling cascade that modulates cellular adhesion and inflammatory responses.

Leukadherin1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LA1 Leukadherin-1 CD11b_CD18 CD11b/CD18 (Inactive) LA1->CD11b_CD18 Binds to αA-domain ICAM1 ICAM-1 Adhesion Enhanced Adhesion (Membrane Tethers) CD11b_CD18_active CD11b/CD18 (Active) CD11b_CD18->CD11b_CD18_active Allosteric Activation CD11b_CD18_active->ICAM1 CD11b_CD18_active->Adhesion Promotes TLR4 TLR4 CD11b_CD18_active->TLR4 Induces Endocytosis of MAPK_NFkB MAPKs & NF-κB Signaling CD11b_CD18_active->MAPK_NFkB Inhibits Migration Reduced Leukocyte Migration Adhesion->Migration Leads to TLR4->MAPK_NFkB Activates LPS LPS LPS->TLR4 Activates Inflammation Reduced Pro-inflammatory Response MAPK_NFkB->Inflammation Promotes

Caption: Leukadherin-1 signaling pathway.

Experimental Protocols

Protocol 1: Preparation of ICAM-1 Coated AFM Cantilevers and Substrates

This protocol describes the functionalization of AFM cantilevers and substrates with recombinant ICAM-1 for single-cell force spectroscopy experiments.

Materials:

  • AFM cantilevers (e.g., silicon nitride)

  • Glass coverslips or silicon wafers

  • Recombinant human ICAM-1/Fc chimera

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Glutaraldehyde solution (25% in H₂O)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Ethanol

  • Deionized water

Procedure:

  • Cleaning of Cantilevers and Substrates:

    • Sonicate cantilevers and substrates in ethanol for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Dry under a gentle stream of nitrogen gas.

    • Treat with oxygen plasma for 5 minutes to activate the surface.

  • Silanization:

    • Immerse the cleaned cantilevers and substrates in a 2% (v/v) solution of APTES in 95% ethanol for 1 hour at room temperature.

    • Rinse with 95% ethanol and then with deionized water.

    • Cure the silanized surfaces in an oven at 110°C for 30 minutes.

  • Glutaraldehyde Crosslinking:

    • Incubate the silanized surfaces with a 2.5% (v/v) glutaraldehyde solution in PBS for 1 hour at room temperature.

    • Rinse thoroughly with PBS.

  • ICAM-1 Immobilization:

    • Incubate the glutaraldehyde-activated surfaces with a solution of ICAM-1 (e.g., 50 µg/mL in PBS) overnight at 4°C.

    • Rinse with PBS to remove unbound protein.

  • Blocking:

    • Block any remaining active sites by incubating with a 1% BSA solution in PBS for 1 hour at room temperature.

    • Rinse with PBS and store in PBS at 4°C until use.

Protocol 2: Single-Cell Force Spectroscopy (SCFS)

This protocol outlines the general procedure for measuring the adhesion forces between single cells and an ICAM-1 functionalized substrate using an AFM.

Materials:

  • CD11b/CD18-expressing cells (e.g., K562 cells, neutrophils)

  • Cell culture medium

  • ICAM-1 coated AFM cantilever

  • ICAM-1 coated substrate

  • AFM instrument equipped for SCFS

  • Leukadherin-1 stock solution (in DMSO)

  • Manganese chloride (MnCl₂) solution (positive control)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Gently detach cells from the culture dish.

    • Wash the cells with fresh culture medium.

    • Resuspend the cells in the appropriate experimental buffer.

  • AFM Setup:

    • Mount the ICAM-1 coated substrate on the AFM stage.

    • Fill the fluid cell with the experimental buffer.

    • Calibrate the spring constant of the AFM cantilever using the thermal noise method.

  • Cell Attachment to Cantilever:

    • Lower the ICAM-1 coated cantilever onto a single, isolated cell.

    • Apply a gentle contact force for a short duration (e.g., a few seconds) to allow for cell attachment.

    • Retract the cantilever to verify that the cell is attached.

  • Force Measurements:

    • Position the cantilever with the attached cell above the ICAM-1 coated substrate.

    • Approach the substrate until a predefined contact force is reached and maintain this contact for a specific duration (contact time).

    • Retract the cantilever at a constant velocity while recording the force-distance curve.

    • Repeat the measurement at multiple locations on the substrate.

  • Data Acquisition with Leukadherin-1:

    • Perform baseline measurements in the absence of any agonist.

    • Introduce Leukadherin-1 to the experimental buffer at the desired final concentration (e.g., 10 µM).

    • Allow for an incubation period before resuming force measurements.

    • (Optional) Perform measurements with a positive control, such as Mn²⁺.

  • Data Analysis:

    • Analyze the retraction portion of the force-distance curves to determine the maximum detachment force, detachment distance, and detachment time.

    • Generate histograms of these parameters to identify different populations of binding events (e.g., single-molecule ruptures, tether formations).

Experimental Workflow

The following diagram illustrates the workflow for a typical single-molecule force spectroscopy experiment with Leukadherin-1.

SCFS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cantilever Functionalize AFM Cantilever with ICAM-1 attach_cell Attach Single Cell to Cantilever prep_cantilever->attach_cell prep_substrate Functionalize Substrate with ICAM-1 measure_baseline Measure Baseline Adhesion (Force-Distance Curves) prep_substrate->measure_baseline prep_cells Culture & Prepare CD11b/CD18+ Cells prep_cells->attach_cell attach_cell->measure_baseline add_la1 Add Leukadherin-1 measure_baseline->add_la1 measure_la1 Measure Adhesion with LA1 add_la1->measure_la1 extract_data Extract Detachment Force, Distance, and Time measure_la1->extract_data generate_histograms Generate Histograms extract_data->generate_histograms compare_conditions Compare Control vs. LA1 generate_histograms->compare_conditions

Caption: Experimental workflow for SCFS with Leukadherin-1.

Applications in Drug Development

  • Screening for Novel Integrin Modulators: The protocols described here can be adapted to screen for other small molecules that modulate integrin-mediated adhesion.

  • Characterizing Agonist/Antagonist Mechanisms: SMFS can provide detailed insights into how different compounds affect the biophysical properties of receptor-ligand interactions.

  • Understanding Mechanotransduction: These techniques are valuable for elucidating how chemical signals (like LA1 binding) are translated into mechanical responses at the cellular level.[1]

  • Preclinical Evaluation: Assessing the impact of drug candidates on cell adhesion provides crucial information for predicting their in vivo efficacy in inflammatory and autoimmune diseases.[11][12]

References

Application Notes and Protocols: Leukadherin-1 in Endotoxic Shock Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukadherin-1 (LA1) is a small molecule agonist of the β2 integrin CD11b/CD18 (also known as Mac-1 or Complement Receptor 3, CR3).[1][2] This receptor is primarily expressed on myeloid and natural killer (NK) cells and plays a critical role in the immune response.[1][3] In the context of endotoxic shock, a condition triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, Leukadherin-1 has demonstrated significant therapeutic potential.[4][5] Instead of blocking leukocyte adhesion, LA1 enhances it, which paradoxically leads to a potent anti-inflammatory effect by reducing leukocyte transendothelial migration and influx to injury sites.[2][6] Recent studies have shown that LA1 can protect mice from lethal endotoxic shock by inhibiting the pro-inflammatory response in macrophages, reducing organ damage, and significantly improving survival rates.[4][5]

These application notes provide a summary of the in vivo dosing regimens for Leukadherin-1 in murine models of endotoxic shock, detailed experimental protocols, and an overview of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the dosing parameters used in a key study investigating Leukadherin-1 in a lipopolysaccharide (LPS)-induced endotoxic shock model.

Table 1: Leukadherin-1 Dosing Regimen in Murine Endotoxic Shock Model

Parameter Details Reference
Compound Leukadherin-1 (LA1) [4]
Animal Model C57BL/6 mice [4]
Dose(s) 0.5, 1, or 2 mg/kg [4]
Route of Administration Intraperitoneal (i.p.) injection [4]
Dosing Schedule Single dose administered 2 hours prior to LPS challenge [4]

| Vehicle Control | Phosphate-Buffered Saline (PBS) |[4] |

Table 2: Endotoxic Shock Induction Protocol

Parameter Details Reference
Inducing Agent Lipopolysaccharide (LPS) from E. coli [4]
Animal Model C57BL/6 mice [4]
LPS Dose 20 mg/kg [4]

| Route of Administration | Intraperitoneal (i.p.) injection |[4] |

Table 3: Key In Vivo Outcomes of Leukadherin-1 Treatment

Outcome Measured Result of LA1 Pre-treatment Reference
Survival Rate Significantly reduced mortality in a dose-dependent manner [4]
Organ Injury Alleviated pathological damage to liver and lung tissue [4]
Apoptosis Reduced percentage of apoptotic cells in lung and liver [4]

| Macrophage Activation | Inhibited LPS-induced pro-inflammatory response in macrophages |[4][5] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of Leukadherin-1 in macrophages during endotoxemia and a typical experimental workflow for testing its efficacy.

G Leukadherin-1 Signaling Pathway in Endotoxic Shock cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds LA1 Leukadherin-1 CD11b CD11b/CD18 LA1->CD11b Activates MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK Activates NFkB NF-κB Pathway TLR4->NFkB Activates Endocytosis TLR4 Endocytosis CD11b->Endocytosis Promotes ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->ProInflammatory Induces NFkB->ProInflammatory Induces Endocytosis->TLR4 Endocytosis->MAPK Inhibits Endocytosis->NFkB Inhibits

Caption: Leukadherin-1 activates CD11b/CD18, which inhibits LPS-TLR4 signaling.

G In Vivo Endotoxic Shock Experimental Workflow cluster_endpoints Endpoint Analysis acclimatization Animal Acclimatization (e.g., C57BL/6 mice, 1 week) grouping Random Group Assignment (Vehicle, LA1 Dose 1, LA1 Dose 2, etc.) acclimatization->grouping pretreatment Pre-treatment Administration (Time = -2 hours) Vehicle (PBS) or Leukadherin-1 (i.p.) grouping->pretreatment lps_challenge Endotoxic Shock Induction (Time = 0 hours) LPS (20 mg/kg, i.p.) pretreatment->lps_challenge monitoring Monitoring & Endpoints lps_challenge->monitoring survival Survival Monitoring (e.g., over 72 hours) monitoring->survival tissue Tissue Collection (e.g., at 12 hours) Liver & Lung for Histology (H&E, TUNEL) monitoring->tissue blood Blood/Peritoneal Fluid Collection (Cytokine Analysis, Flow Cytometry) monitoring->blood

Caption: Workflow for evaluating Leukadherin-1 efficacy in an LPS-induced shock model.

Detailed Experimental Protocols

This section provides a detailed methodology for an in vivo study of Leukadherin-1 in a mouse model of endotoxic shock, based on published research.[4]

Materials and Reagents
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Leukadherin-1 (LA1): Purity >98%, dissolved in sterile Phosphate-Buffered Saline (PBS).

  • Lipopolysaccharide (LPS): From Escherichia coli O111:B4, dissolved in sterile PBS.

  • Vehicle: Sterile Phosphate-Buffered Saline (PBS).

  • Anesthetics: As required for terminal procedures, following institutional guidelines.

  • Histology Reagents: Formalin, paraffin, hematoxylin and eosin (H&E) stains.

  • Apoptosis Detection: TUNEL assay kit.

  • Cytokine Analysis: ELISA kits for TNF-α, IL-6, etc.

Animal Handling and Grouping
  • Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, food and water ad libitum).

  • Randomly assign mice to experimental groups (minimum n=8 per group for survival studies):

    • Group 1: Vehicle (PBS) + PBS

    • Group 2: Vehicle (PBS) + LPS

    • Group 3: LA1 (0.5 mg/kg) + LPS

    • Group 4: LA1 (1 mg/kg) + LPS

    • Group 5: LA1 (2 mg/kg) + LPS

Dosing and Induction of Endotoxic Shock
  • Pre-treatment (Time = -2 hours): Administer the assigned dose of Leukadherin-1 or an equivalent volume of PBS via intraperitoneal (i.p.) injection.

  • Induction (Time = 0 hours): Administer LPS (20 mg/kg) or an equivalent volume of PBS via i.p. injection to induce endotoxic shock.

Endpoint Analysis
  • Survival Study:

    • Monitor the survival of mice in all groups every 6-12 hours for a total of 72 hours post-LPS injection.

    • Record the time of death for each animal.

    • Plot survival curves using the Kaplan-Meier method.

  • Histopathological Analysis (e.g., at 12 hours post-LPS):

    • Euthanize a subset of mice from each group.

    • Perfuse animals with PBS, followed by 4% paraformaldehyde.

    • Harvest organs (liver and lung) and fix them in 10% formalin for 24 hours.

    • Process tissues, embed in paraffin, and cut 5 µm sections.

    • Stain sections with H&E to assess tissue injury, such as inflammatory cell infiltration, edema, and necrosis.

    • Perform TUNEL staining on separate sections to quantify apoptotic cells.

  • Inflammatory Marker Analysis (e.g., at 6 or 12 hours post-LPS):

    • Collect blood via cardiac puncture or harvest peritoneal lavage fluid.

    • Isolate serum or clarify lavage fluid by centrifugation.

    • Measure concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercial ELISA kits according to the manufacturer's instructions.

Mechanism of Action

Leukadherin-1 acts as an allosteric agonist of the CD11b/CD18 integrin.[7] Its protective effect in endotoxic shock is multifaceted:

  • Inhibition of Pro-inflammatory Signaling: Activation of CD11b by LA1 has been shown to inhibit the LPS-induced activation of key inflammatory pathways, including MAPKs and NF-κB, in macrophages.[4][5]

  • TLR4 Internalization: LA1-mediated activation of CD11b promotes the endocytosis (internalization) of Toll-like Receptor 4 (TLR4), the primary receptor for LPS.[4][8] This action effectively reduces the amount of TLR4 on the cell surface available to bind LPS, thereby dampening the downstream inflammatory cascade.

  • Reduced Leukocyte Infiltration: By enhancing the adhesion of leukocytes to the vascular endothelium, LA1 reduces their ability to transmigrate into tissues.[2][9] This limits the influx of inflammatory cells into vital organs like the lungs and liver, mitigating tissue damage.[4][7]

  • Modulation of Myeloid-Derived Suppressor Cells (MDSCs): LA1 treatment can increase the proportion and immunosuppressive function of MDSCs, which play a role in resolving inflammation.[10]

References

Troubleshooting & Optimization

Optimizing (Z)-Leukadherin-1 Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Z)-Leukadherin-1 in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound (also known as LA1) is a small molecule agonist for the complement receptor 3 (CR3), also known as integrin CD11b/CD18 or Mac-1.[1][2] It functions by binding to the ligand-binding αA domain of CD11b, which allosterically activates the integrin.[3][4] This activation enhances CD11b/CD18-dependent cell adhesion to its ligands, such as intercellular adhesion molecule-1 (ICAM-1) and fibrinogen.[2][3][5] By promoting leukocyte adhesion, Leukadherin-1 effectively reduces leukocyte migration and extravasation to sites of inflammation.[3][4]

Q2: What is the recommended starting concentration for this compound in a cell adhesion assay?

A2: A good starting point for cell adhesion assays is a concentration range around the reported EC50 value, which is the concentration required to achieve 50% of the maximum effect. For this compound, the EC50 for increasing CD11b/CD18-dependent cell adhesion to fibrinogen is approximately 4 µM.[2][3][6][7] We recommend performing a dose-response experiment starting from 1 µM to 20 µM to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO, with a solubility of up to 50 mM.[6] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO.[1] For long-term storage, it is recommended to store the solid powder at 4°C, desiccated, or the DMSO stock solution at -20°C.[6] When preparing working solutions for your assay, the final concentration of DMSO should be kept low (typically ~1%) to avoid solvent-related effects on your cells.[3][4]

Q4: I am not observing an increase in cell adhesion with this compound treatment. What are the possible reasons?

A4: There are several potential reasons for a lack of response. Please refer to the troubleshooting guide below for a detailed breakdown of possible causes and solutions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No increase in cell adhesion Cell type does not express sufficient levels of CD11b/CD18. - Confirm CD11b/CD18 expression on your target cells using flow cytometry or western blotting.- Use a positive control cell line known to express CD11b/CD18, such as K562 cells transfected with CD11b/CD18 or primary neutrophils.[3][4]
This compound degradation or improper storage. - Prepare fresh stock solutions from solid powder.- Ensure proper storage of stock solutions at -20°C.[6]
Suboptimal concentration of this compound. - Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions (e.g., 1 µM to 20 µM).[8]
Incorrect assay setup. - Ensure the plate is coated with an appropriate ligand for CD11b/CD18, such as fibrinogen or ICAM-1.[3][9]- Optimize coating concentration and incubation time.- Ensure the presence of divalent cations (Ca²⁺ and Mg²⁺) in the assay buffer, as they are required for integrin function.[4]
High background adhesion Non-specific cell binding to the plate. - Block non-specific binding sites on the plate with an appropriate blocking agent, such as bovine serum albumin (BSA) or non-fat milk, after coating with the ligand.[4]
Cell activation by other factors. - Minimize cell stress during handling and plating.- Use serum-free or low-serum media for the assay to reduce background activation.
Inconsistent results Variability in cell health or passage number. - Use cells at a consistent and low passage number.- Ensure high cell viability (>95%) before starting the experiment.
Inconsistent reagent preparation. - Prepare fresh working solutions of this compound for each experiment.- Ensure thorough mixing of all reagents.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro studies.

Table 1: Effective Concentrations of this compound in Different Assays

Assay TypeCell TypeLigandEffective ConcentrationReference
Cell AdhesionK562-CD11b/CD18FibrinogenEC50 = 4 µM[2][3][7]
Cytokine Secretion (Inhibition)NK cells-7.5 µM[1]
Chemotaxis (Inhibition)NeutrophilsICAM-115 µM[4]
Pro-inflammatory Response (Inhibition)Bone Marrow-Derived Macrophages (BMDMs)LPS/IFN-γ5, 10, 20 µM[8]

Table 2: Experimental Conditions for In Vitro Assays

ParameterCell Adhesion AssayCytokine Secretion AssayChemotaxis Assay
Cell Type K562-CD11b/CD18, NeutrophilsNK cells, MonocytesNeutrophils
This compound Incubation Time 10-30 minutes30-45 minutes5-10 minutes (pre-incubation)
Temperature 37°C37°C37°C
Assay Buffer Tris Buffered Saline (TBS) with 1 mM Ca²⁺ and Mg²⁺RPMI 1640RPMI 1640 with 1% FBS
Reference [3][4][1][4]

Experimental Protocols

Cell Adhesion Assay Protocol

This protocol is a general guideline for a static cell adhesion assay. Optimization for specific cell types and ligands is recommended.

  • Plate Coating:

    • Coat 96-well microtiter plates with a solution of fibrinogen (e.g., 15 µg/mL) or ICAM-1 (e.g., 0.35 µg/mL) in PBS overnight at 4°C.[4][9]

    • Wash the wells with PBS.

    • Block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.

    • Wash the wells with PBS.

  • Cell Preparation:

    • Harvest cells and resuspend them in serum-free medium or an appropriate assay buffer (e.g., TBS with 1 mM Ca²⁺ and Mg²⁺).[4]

    • Adjust the cell concentration to the desired density (e.g., 30,000 cells per well).[4]

  • Treatment and Incubation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the coated wells.

    • Add the cell suspension to the wells.

    • Incubate the plate for 10-30 minutes at 37°C.[3][4]

  • Washing and Quantification:

    • Gently wash the wells to remove non-adherent cells. This can be done by inverting the plate and gently tapping it.[3]

    • Fix the remaining adherent cells with 4% formaldehyde.

    • Quantify the number of adherent cells using a suitable method, such as crystal violet staining and absorbance measurement, or by imaging microscopy.[4]

Cytokine Secretion Assay Protocol

This protocol outlines a general procedure for assessing the effect of this compound on cytokine secretion.

  • Cell Culture and Plating:

    • Culture primary cells (e.g., NK cells or monocytes) under appropriate conditions.

    • Plate the cells in a multi-well plate at a suitable density.

  • Pre-treatment with this compound:

    • Treat the cells with the desired concentration of this compound (e.g., 7.5 µM) for 30-45 minutes at 37°C.[1]

  • Stimulation:

    • Stimulate the cells with an appropriate agonist to induce cytokine secretion. For example:

      • NK cells: IL-12 + IL-15 or IL-12 + IL-18.[1]

      • Monocytes: TLR agonists like Pam3CSK4 or R848.[1][10]

  • Incubation and Supernatant Collection:

    • Incubate the cells for a sufficient period to allow for cytokine production (this will vary depending on the cytokine and cell type).

    • Collect the cell culture supernatant.

  • Cytokine Quantification:

    • Measure the concentration of the cytokine of interest in the supernatant using an appropriate method, such as ELISA or a cytometric bead array.[8]

Visualizations

Below are diagrams illustrating key concepts related to this compound.

G cluster_0 Leukocyte cluster_1 Endothelium Leukadherin-1 Leukadherin-1 CD11b/CD18 (Inactive) CD11b/CD18 (Inactive) Leukadherin-1->CD11b/CD18 (Inactive) Binds & Activates CD11b/CD18 (Active) CD11b/CD18 (Active) CD11b/CD18 (Inactive)->CD11b/CD18 (Active) Increased Adhesion Increased Adhesion CD11b/CD18 (Active)->Increased Adhesion ICAM-1 ICAM-1 CD11b/CD18 (Active)->ICAM-1 Binds to Reduced Migration Reduced Migration Increased Adhesion->Reduced Migration

Caption: Mechanism of action of this compound.

G Start Start Coat Plate Coat plate with ICAM-1 or Fibrinogen Start->Coat Plate Block Plate Block with BSA Coat Plate->Block Plate Prepare Cells Prepare cell suspension Block Plate->Prepare Cells Add LA1 Add this compound to wells Prepare Cells->Add LA1 Add Cells Add cells to wells Add LA1->Add Cells Incubate Incubate at 37°C Add Cells->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Quantify Quantify adherent cells Wash->Quantify End End Quantify->End

Caption: Experimental workflow for a cell adhesion assay.

G cluster_pathway Innate Immune Signaling cluster_intervention Leukadherin-1 Intervention TLR Agonist TLR Agonist TLR Toll-like Receptor TLR Agonist->TLR Signaling Cascade Signaling Cascade TLR->Signaling Cascade Cytokine Production Cytokine Production Signaling Cascade->Cytokine Production Leukadherin-1 Leukadherin-1 CD11b/CD18 CD11b/CD18 Activation Leukadherin-1->CD11b/CD18 CD11b/CD18->Inhibition Inhibition->Signaling Cascade

Caption: this compound mediated suppression of innate inflammatory signaling.

References

(Z)-Leukadherin-1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for (Z)-Leukadherin-1. This guide provides troubleshooting tips and answers to frequently asked questions regarding the solubility and handling of this compound to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule, allosteric agonist of the leukocyte surface integrin CD11b/CD18, also known as Mac-1 or Complement Receptor 3 (CR3).[1][2][3][4] Its mechanism involves binding to the CD11b subunit and stabilizing it in a high-affinity conformation.[5] This enhances the adhesion of leukocytes (like neutrophils and monocytes) to endothelial ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen.[1][3][6][7] By increasing leukocyte adhesion to the vascular endothelium, this compound reduces their ability to migrate across the blood vessel wall into tissues, thereby decreasing leukocyte influx to sites of injury or inflammation.[1][7] This modulation of cell adhesion ultimately leads to the suppression of innate inflammatory signaling.[1][2]

cluster_0 Blood Vessel Lumen cluster_2 Inflamed Tissue Leukocyte Leukocyte Receptor CD11b/CD18 (Inactive) Tissue Tissue Leukocyte->Tissue Transendothelial Migration (Blocked) ICAM1 ICAM-1 Receptor->ICAM1 Strong Adhesion Leukadherin This compound Leukadherin->Receptor Endothelium Endothelial Cell

Mechanism of Action of this compound.
Q2: What are the recommended solvents and concentrations for dissolving this compound?

This compound is a crystalline solid that is insoluble in water and ethanol.[6] The recommended solvents for creating stock solutions are dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). For aqueous buffers, a co-solvent system is required.

Solubility Data for In Vitro Use

Solvent Reported Concentration Molar Concentration (MW: 421.49 g/mol ) Notes
DMSO 5 mg/mL[6][8] ~11.86 mM Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[6] Sonication may be required.[8]
1 mg/mL[4] ~2.37 mM
DMF 1 mg/mL[4] ~2.37 mM

| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL[4] | ~0.71 mM | Prepared by diluting a DMSO stock solution into PBS. |

Troubleshooting Guide

Q3: My this compound is not fully dissolving or is precipitating out of solution. What should I do?

Solubility issues can arise from several factors. If you observe precipitation or incomplete dissolution, please follow this troubleshooting workflow.

Troubleshooting workflow for solubility issues.

Key Troubleshooting Steps:

  • Verify Solvent Quality: Use fresh, anhydrous, high-purity DMSO. Moisture absorbed by DMSO from the atmosphere can significantly decrease the solubility of this compound.[6]

  • Apply Energy: If the compound does not dissolve immediately, use sonication or gentle warming (e.g., in a 37°C water bath) to aid dissolution.[1] Avoid aggressive heating, which may degrade the compound.

  • Prepare Fresh: It is highly recommended to prepare working solutions fresh for each experiment and use them promptly.[1] Avoid long-term storage of diluted aqueous solutions, as the compound may precipitate over time.

Experimental Protocols

Q4: How should I prepare a stock solution of this compound for in vitro cell-based assays?

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (solid, MW: 421.49 g/mol )

  • Anhydrous, high-purity DMSO

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, you would need 4.215 mg.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution thoroughly. If necessary, place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[1][8]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture exposure. Store at -20°C for up to 6 months or at -80°C for up to 2 years.[1]

  • Preparation of Working Solution: For cell-based assays, dilute the DMSO stock solution directly into your cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture is non-toxic to your cells (typically ≤ 0.5%).

Q5: What are the recommended formulations for preparing this compound for in vivo animal studies?

Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. The choice of vehicle may depend on the route of administration (e.g., intraperitoneal, oral gavage). It is crucial to prepare these formulations fresh and use them immediately.

Example Formulations for In Vivo Use

Formulation Components Final Concentration Preparation Notes & Reference
1. PEG300 / Saline 10 mg/mL Add solvents sequentially: 50% PEG300, then 50% Saline. The result is a suspension that requires sonication before use.[1]
2. Cremophor EL / Saline 10 mg/mL Add solvents sequentially: 15% Cremophor EL, then 85% Saline. This also forms a suspension requiring sonication.[1]
3. DMSO / PEG300 / Tween-80 / ddH₂O Varies For a 1 mL final volume: Start with a DMSO stock (e.g., 50 µL of 2.5 mg/mL stock). Add 400 µL of PEG300 and mix until clear. Add 50 µL of Tween-80 and mix. Finally, add 500 µL of ddH₂O. Use immediately.[6]

| 4. DMSO / Corn Oil | Varies | For a 1 mL final volume: Add 50 µL of a clear 5 mg/mL DMSO stock solution to 950 µL of corn oil and mix thoroughly. Use immediately.[6] |

Important Considerations for In Vivo Formulations:

  • Sonication: Many formulations result in a suspension, not a true solution. Sonication is often necessary to create a homogenous mixture before administration.[1]

  • Stability: These formulations are not intended for long-term storage. Prepare them fresh immediately prior to each animal dosing.[1]

  • Clarity: When using co-solvents like in Formulation 3, ensure the solution is clear after each solvent addition before proceeding to the next step.[9]

References

Leukadherin-1 Technical Support Center: Troubleshooting Off-Target Effects in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leukadherin-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Leukadherin-1 in primary cell culture, with a specific focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Leukadherin-1?

A1: Leukadherin-1 is a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3).[1][2][3] Its primary on-target effect is to allosterically activate this receptor, enhancing the adhesion of leukocytes (such as neutrophils and monocytes) to its ligands, including Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen.[2][4][5] This increased adhesion reduces leukocyte transmigration across the endothelium, leading to anti-inflammatory effects.[1][2][3]

Q2: What are the known off-target effects of Leukadherin-1?

Q3: Can Leukadherin-1 cause cytotoxicity in primary cells?

A3: Studies have shown no in vitro cytotoxicity with Leukadherin-1 at concentrations as high as 50 μM.[7] However, it is always recommended to perform a dose-response curve for cytotoxicity in your specific primary cell type as a preliminary experiment.

Q4: What are the expected on-target effects of Leukadherin-1 on cytokine secretion in primary immune cells?

A4: Leukadherin-1 pretreatment has been demonstrated to reduce the secretion of several pro-inflammatory cytokines in primary human natural killer (NK) cells and monocytes.[1][2][8][9] This includes a reduction in interferon (IFN)-γ, tumor necrosis factor (TNF), macrophage inflammatory protein (MIP)-1β, interleukin (IL)-1β, and IL-6.[1][2][8][9]

Troubleshooting Guide

Unexpected results in your primary cell culture experiments with Leukadherin-1 could be due to a variety of factors, including off-target effects. This guide will help you troubleshoot common issues.

Observed Problem Potential Cause Recommended Action
Unexpected change in cell morphology or viability. Off-target cytotoxicity. Perform a dose-response cell viability assay (e.g., MTT, LDH, or CellTiter-Glo) to determine the cytotoxic concentration of Leukadherin-1 in your specific cell type. Use concentrations well below the cytotoxic threshold for your experiments.[1]
Phenotype is observed in a cell type that does not express CD11b/CD18. Likely off-target effect. Verify the expression of CD11b and CD18 in your primary cells using flow cytometry or western blotting. If the target is absent, the observed effect is likely off-target.
Unexpected changes in gene or protein expression unrelated to known CD11b/CD18 signaling. Potential off-target signaling. Investigate the effect of Leukadherin-1 on key signaling pathways using techniques like western blotting for phosphorylated proteins or reporter assays. Compare the observed signaling to the known on-target pathway of CD11b/CD18.
Inconsistent results between experiments. Variability in primary cell lots or experimental conditions. Ensure consistent cell sourcing, passage number, and culture conditions. Use a positive control (e.g., another known CD11b/CD18 agonist like PMA, though less specific) and a negative control (vehicle, typically DMSO) in every experiment.
The observed effect is much more potent or occurs at a much lower concentration than the reported EC50 for CD11b/CD18 activation. Potential high-affinity off-target interaction. Perform a detailed dose-response curve for your observed phenotype and compare it to the known EC50 for Leukadherin-1's on-target activity (EC50 ≈ 4 µM for adhesion).[2][3] A significant discrepancy may suggest an off-target effect.

Quantitative Data Summary

Parameter Value Assay/System Reference
On-Target Activity
EC50 for CD11b/CD18-dependent cell adhesion to fibrinogen4 µMK562 cells transfected with CD11b/CD18[1][2][6]
Off-Target Activity
Ki for YopH inhibition1.94 µMBiochemical assay[6]
IC50 for anthrax lethal factor metalloproteinase inhibition6 µMBiochemical assay[6]
Cytotoxicity
No significant cytotoxicity observedUp to 50 µMIn vitro cell lines[7]

Experimental Protocols

Protocol 1: Cell Viability Assessment Using MTT Assay

Objective: To determine the cytotoxic potential of Leukadherin-1 on a specific primary cell type.

Methodology:

  • Cell Seeding: Seed primary cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Leukadherin-1 in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of Leukadherin-1 or vehicle control.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Cytokine Secretion Analysis by ELISA

Objective: To assess the on-target effect of Leukadherin-1 on the secretion of pro-inflammatory cytokines from primary immune cells.

Methodology:

  • Cell Seeding: Seed primary immune cells (e.g., PBMCs, isolated monocytes, or NK cells) in a 24-well plate.

  • Compound Pre-treatment: Treat the cells with the desired concentration of Leukadherin-1 (e.g., 10 µM) or vehicle control for 30-60 minutes.

  • Cell Stimulation: Stimulate the cells with an appropriate agonist to induce cytokine secretion (e.g., LPS for monocytes, IL-12 + IL-18 for NK cells).[1][8]

  • Incubation: Incubate the cells for a suitable time to allow for cytokine production and secretion (e.g., 18-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentration in each sample based on the standard curve and compare the levels between Leukadherin-1-treated and vehicle-treated cells.

Visualizations

On_Target_Signaling_Pathway Leukadherin1 Leukadherin-1 CD11b_CD18 CD11b/CD18 (CR3) Leukadherin1->CD11b_CD18 activates CellAdhesion Increased Leukocyte Adhesion CD11b_CD18->CellAdhesion Cytokine_Secretion Decreased Pro-inflammatory Cytokine Secretion (TNF, IL-1β, IL-6, IFN-γ) CD11b_CD18->Cytokine_Secretion NFkB_MAPK Inhibition of NF-κB & MAPK Pathways CD11b_CD18->NFkB_MAPK Transmigration Reduced Transendothelial Migration CellAdhesion->Transmigration Off_Target_Troubleshooting_Workflow Start Unexpected Experimental Result with Leukadherin-1 Check_Target Does the primary cell type express CD11b/CD18? Start->Check_Target Cytotoxicity_Assay Perform Cell Viability Assay (e.g., MTT, LDH) Check_Target->Cytotoxicity_Assay Yes Off_Target_Likely Off-Target Effect Likely Check_Target->Off_Target_Likely No Dose_Response Perform Dose-Response Curve of the observed phenotype Cytotoxicity_Assay->Dose_Response Compare_EC50 Compare phenotypic EC50 to adhesion EC50 (~4 µM) Dose_Response->Compare_EC50 Compare_EC50->Off_Target_Likely Discrepant On_Target On-Target Effect Likely Compare_EC50->On_Target Similar Investigate_Further Investigate Alternative Mechanisms Off_Target_Likely->Investigate_Further

References

Technical Support Center: Troubleshooting Leukadherin-1 Response in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Leukadherin-1 (LA1) in macrophage studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, particularly the lack of an expected biological response.

Frequently Asked Questions (FAQs)

Q1: What is Leukadherin-1 and what is its expected effect on macrophages?

A1: Leukadherin-1 (LA1) is a small molecule agonist for the integrin CD11b/CD18 (also known as Mac-1 or CR3).[1][2] By activating CD11b/CD18, LA1 is expected to increase macrophage adhesion to various ligands, such as ICAM-1 and fibrinogen.[1][3][4] In the context of inflammation, LA1 has been shown to suppress pro-inflammatory responses in macrophages, particularly those stimulated by lipopolysaccharide (LPS).[5][6][7] This anti-inflammatory effect is often characterized by a reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2][5][8]

Q2: What is the underlying mechanism of Leukadherin-1's anti-inflammatory action in macrophages?

A2: The primary mechanism involves the activation of the CD11b/CD18 integrin. This activation can lead to the inhibition of downstream signaling pathways associated with inflammation, such as the MAPKs and NF-κB pathways, when macrophages are challenged with stimuli like LPS.[5][6] One proposed mechanism is that LA1-mediated activation of CD11b leads to the endocytosis of Toll-like receptor 4 (TLR4), thereby reducing the cell's ability to respond to LPS.[5][6][7]

Q3: I am not observing any change in macrophage adhesion or cytokine production after LA1 treatment. What are the possible general causes?

A3: A lack of response to Leukadherin-1 can stem from several factors, including:

  • Cell Health and Viability: Macrophages are sensitive cells, and their responsiveness can be compromised by issues during isolation, culture, or thawing.[9][10]

  • Reagent Quality and Preparation: The quality, storage, and proper solubilization of LA1 are critical for its activity.

  • Experimental Conditions: The concentration of LA1, incubation times, cell density, and the type and concentration of the pro-inflammatory stimulus can all influence the outcome.

  • Macrophage Phenotype: The activation state (e.g., M1 vs. M2) of your macrophages can affect their response to LA1.[11][12]

  • Readout Sensitivity: The assays used to measure adhesion or cytokine production may not be sensitive enough to detect subtle changes.

Troubleshooting Guides

Problem 1: No observable increase in macrophage adhesion after Leukadherin-1 treatment.

This guide will help you troubleshoot experiments where LA1 fails to induce the expected increase in macrophage adhesion.

Potential Cause Recommended Action
Suboptimal LA1 Concentration The effective concentration of LA1 can vary between cell types and experimental conditions. An EC50 of 4 µM has been reported for adhesion to fibrinogen.[1] Perform a dose-response experiment with LA1 concentrations ranging from 1 µM to 20 µM to determine the optimal concentration for your specific macrophage type and substrate.
Incorrect LA1 Preparation or Storage Leukadherin-1 may precipitate if not properly dissolved. Ensure it is fully solubilized in an appropriate solvent like DMSO.[13] Store stock solutions at -20°C or -80°C as recommended by the supplier.[1] If precipitation is observed, gentle warming or sonication may be necessary.[1]
Inappropriate Adhesion Substrate The effect of LA1 on adhesion is dependent on the presence of CD11b/CD18 ligands. Ensure your culture plates are coated with a suitable substrate like fibrinogen or ICAM-1. Tissue culture-treated plastic may not be sufficient to observe a significant change in adhesion.
Low CD11b/CD18 Expression The level of CD11b/CD18 expression can vary depending on the macrophage source and differentiation state. Verify the expression of CD11b on your macrophages using flow cytometry. If expression is low, re-evaluate your macrophage differentiation protocol.
Insensitive Adhesion Assay Visual inspection may not be sensitive enough to detect changes in adhesion. Employ a quantitative adhesion assay, such as a crystal violet staining-based assay, to measure the number of adherent cells accurately.
Problem 2: No reduction in pro-inflammatory cytokine production in LA1-treated macrophages upon LPS stimulation.

This section addresses the lack of an anti-inflammatory effect of LA1 on LPS-stimulated macrophages.

Potential Cause Recommended Action
Inadequate LA1 Pre-incubation Time The anti-inflammatory effect of LA1 may require a pre-incubation period before the pro-inflammatory stimulus is added. Pre-treat macrophages with LA1 for at least 2 hours before adding LPS.[5]
LPS Concentration is Too High An excessively high concentration of LPS may overwhelm the inhibitory capacity of LA1. Perform a dose-response with LPS (e.g., 10-200 ng/mL) to find a concentration that elicits a robust but sub-maximal inflammatory response.[5]
Inappropriate Timing of Cytokine Measurement The kinetics of cytokine production vary. Measure cytokine mRNA levels by qRT-PCR at an early time point (e.g., 6 hours) and secreted protein levels by ELISA or CBA at a later time point (e.g., 24 hours).[5]
Macrophage Polarization State The baseline activation state of your macrophages can influence their response. Ensure your macrophages are in a resting state before stimulation. Avoid using polarizing cytokines (like IFN-γ) during the initial LA1 treatment unless it is part of your experimental design to study M1-polarized macrophages.[11]
Controversial Role of CD11b in TLR Signaling The role of CD11b in regulating TLR signaling is complex and can be context-dependent.[5] In some experimental settings, CD11b activation may not lead to an anti-inflammatory response. Review the literature for studies using similar macrophage types and stimulation conditions.
Mycoplasma Contamination Mycoplasma contamination can alter the inflammatory response of macrophages and interfere with your experiment.[] Regularly test your cell cultures for mycoplasma.

Experimental Protocols

Protocol 1: Bone Marrow-Derived Macrophage (BMDM) Differentiation
  • Harvest bone marrow from the femurs and tibias of mice.

  • Lyse red blood cells using an RBC lysis buffer.

  • Culture the bone marrow cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, and 10% L929-conditioned media (as a source of M-CSF).[15]

  • Incubate the cells for 7 days to allow for differentiation into macrophages.[15]

  • On day 7, harvest the adherent BMDMs using a cell scraper or a non-enzymatic cell dissociation solution.

Protocol 2: Leukadherin-1 Treatment and LPS Stimulation of BMDMs
  • Seed the differentiated BMDMs in appropriate culture plates at the desired density. Allow the cells to adhere overnight.

  • Prepare a stock solution of Leukadherin-1 in DMSO.

  • Pre-treat the BMDMs with the desired concentration of LA1 (e.g., 20 µM) or vehicle control (DMSO) for 2 hours.[5]

  • Following the pre-treatment, add LPS (e.g., 200 ng/mL) and IFN-γ (e.g., 10 ng/mL) to the culture medium to induce a pro-inflammatory response.[5]

  • Incubate the cells for the desired time period depending on the endpoint being measured:

    • Phosphorylation of signaling proteins (p38, ERK1/2, JNK, p65): 30-60 minutes.[5]

    • mRNA expression of pro-inflammatory cytokines: 6 hours.[5]

    • Secretion of pro-inflammatory cytokines and expression of surface markers (e.g., CD86): 24 hours.[5]

Data Presentation

Table 1: Summary of Leukadherin-1 Effects on Macrophage Cytokine Production
CytokineEffect of LA1 Treatment on LPS-induced SecretionSpeciesMacrophage TypeReference
TNF-α DecreasedMouseBMDM[5]
IL-6 DecreasedMouseBMDM[5]
IL-1β DecreasedMouseBMDM[5]
IL-12 DecreasedMouseBMDM[5]
IL-1β DecreasedHumanMonocytes[8]
IL-6 DecreasedHumanMonocytes[8]
TNF DecreasedHumanMonocytes[8]

Visualizations

Signaling Pathways and Experimental Workflows

Leukadherin1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LA1 Leukadherin-1 CD11b_CD18 CD11b/CD18 LA1->CD11b_CD18 activates LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway CD11b_CD18->MAPK inhibits NFkB NF-κB Pathway CD11b_CD18->NFkB inhibits Endocytosis TLR4 Endocytosis CD11b_CD18->Endocytosis promotes TLR4->MAPK activates TLR4->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Pro_inflammatory_Cytokines induces NFkB->Pro_inflammatory_Cytokines induces Endocytosis->TLR4 sequesters

Caption: Leukadherin-1 signaling pathway in macrophages.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Harvest_BM Harvest Bone Marrow Differentiate_BMDM Differentiate BMDMs (7 days with M-CSF) Harvest_BM->Differentiate_BMDM Seed_BMDM Seed BMDMs Differentiate_BMDM->Seed_BMDM Pretreat_LA1 Pre-treat with LA1 (e.g., 20 µM, 2h) Seed_BMDM->Pretreat_LA1 Stimulate_LPS Stimulate with LPS (e.g., 200 ng/mL) Pretreat_LA1->Stimulate_LPS Signaling_Analysis Signaling Analysis (30-60 min) Stimulate_LPS->Signaling_Analysis qPCR_Analysis qRT-PCR (6 hours) Stimulate_LPS->qPCR_Analysis ELISA_FACS_Analysis ELISA / Flow Cytometry (24 hours) Stimulate_LPS->ELISA_FACS_Analysis

Caption: Experimental workflow for studying LA1 effects.

Troubleshooting_Logic cluster_cell_issues Cell-Related Issues cluster_reagent_issues Reagent-Related Issues cluster_protocol_issues Protocol-Related Issues No_Response No Leukadherin-1 Response Cell_Viability Poor Cell Viability? No_Response->Cell_Viability CD11b_Expression Low CD11b Expression? No_Response->CD11b_Expression Macrophage_Phenotype Incorrect Phenotype? No_Response->Macrophage_Phenotype LA1_Concentration Suboptimal LA1 Dose? No_Response->LA1_Concentration LA1_Prep Improper LA1 Prep? No_Response->LA1_Prep LPS_Concentration LPS Dose Too High? No_Response->LPS_Concentration Incubation_Time Incorrect Incubation? No_Response->Incubation_Time Adhesion_Substrate Wrong Substrate? No_Response->Adhesion_Substrate Assay_Sensitivity Insensitive Assay? No_Response->Assay_Sensitivity

Caption: Troubleshooting logic for lack of LA1 response.

References

Improving Leukadherin-1 efficacy in animal inflammation models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leukadherin-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Leukadherin-1 in animal inflammation models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to optimize your experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during experimentation with Leukadherin-1.

Question: I am not observing the expected anti-inflammatory effect of Leukadherin-1 in my animal model. What are the potential reasons for this?

Answer: Suboptimal efficacy of Leukadherin-1 can stem from several factors. Here is a checklist of potential issues to investigate:

  • Dosage and Administration: Ensure the dosage and route of administration are appropriate for your specific animal model and the nature of the inflammatory stimulus. Intraperitoneal (i.p.) and intravenous (i.v.) routes have been successfully used.[1][2] Refer to the data tables below for reported effective doses in various models.

  • Timing of Administration: The timing of Leukadherin-1 administration relative to the inflammatory insult is critical. As Leukadherin-1 acts by increasing leukocyte adhesion to prevent their migration, it is most effective when administered prophylactically or in the early stages of inflammation.

  • Compound Formulation and Stability: Leukadherin-1 is typically dissolved in DMSO for stock solutions.[3][4] For in vivo use, further dilution into a vehicle like saline or corn oil is necessary.[1] Ensure your formulation is properly prepared and administered immediately, as the stability of these working solutions can be limited. Stock solutions in DMSO are stable for up to 6 months at -20°C.[5]

  • CD11b Expression: The therapeutic effect of Leukadherin-1 is dependent on its target, the integrin CD11b/CD18, which is expressed on leukocytes such as neutrophils and macrophages.[6][7] The specific animal model or the inflammatory context might involve cell types with low CD11b expression, leading to a diminished response. Consider verifying CD11b expression on the key inflammatory cells in your model.

  • Severity of Inflammation: In models of overwhelming inflammation, the effect of enhancing leukocyte adhesion might be insufficient to control the inflammatory cascade. A dose-response study may be necessary to determine the optimal therapeutic window.

  • Pharmacokinetics: The bioavailability and half-life of Leukadherin-1 can influence its efficacy. For studies requiring sustained exposure, consider more frequent administration or the use of an orally available formulation like ADH-503, a choline salt of Leukadherin-1.[8]

Question: I am observing inconsistent results between my experiments. What could be the cause of this variability?

Answer: Experimental variability is a common challenge. Here are some factors to consider:

  • Animal-to-Animal Variation: Biological responses can vary between individual animals. Ensure you are using a sufficient number of animals per group to achieve statistical power.

  • Inflammatory Model Induction: The method of inducing inflammation can be a significant source of variability. Standardize your protocol for inducing inflammation to ensure a consistent inflammatory response across all animals.

  • Compound Preparation: Prepare fresh working solutions of Leukadherin-1 for each experiment from a validated stock solution to avoid degradation of the compound.[1]

  • Subjective Readouts: When using scoring systems for inflammation (e.g., clinical scores in EAE), ensure that the scoring is performed by a blinded observer to minimize bias.

Question: Are there any known off-target effects or toxicity associated with Leukadherin-1?

Answer: Current literature suggests that Leukadherin-1 has potent anti-inflammatory effects without obvious short-term side effects in a range of animal models.[1] However, as with any experimental compound, it is crucial to monitor for any signs of toxicity, such as weight loss, behavioral changes, or organ damage, especially in long-term studies. A thorough toxicological assessment may be required depending on the experimental goals.

Question: What is the best way to prepare Leukadherin-1 for in vivo administration?

Answer: Leukadherin-1 is soluble in DMSO.[9] For in vivo use, a common method is to first dissolve the compound in DMSO to create a stock solution, and then dilute it in a suitable vehicle. One suggested formulation involves a mixture of DMSO, PEG300, Tween 80, and ddH2O.[1] Another option for intraperitoneal injection is to dilute the DMSO stock in corn oil.[1] It is recommended to prepare these formulations fresh for each use.

Data Presentation

Table 1: In Vitro Efficacy of Leukadherin-1
ParameterValueCell TypeLigandReference
EC504 µMK562 cells expressing CD11b/CD18Fibrinogen[6][9]
EC504 mMK562 cells expressing CD11b/CD18Fibrinogen[3]
Effective Concentration7.5 µMNK cells-[1]
Table 2: In Vivo Efficacy of Leukadherin-1 in Animal Models
Animal ModelSpeciesDosageAdministration RouteKey FindingsReference
Hyperoxia-induced lung injuryNeonatal Rats1 mg/kg, twice daily for 14 daysi.p.Reduced lung inflammation, improved alveolarization and vascular development.[6]
Autoimmune nephritisMice1 mg/kg or 2.5 mg/kgi.v. or i.p.Potent anti-inflammatory effects.[1]
Kidney allograft survivalMiceNot specifiedNot specifiedProlonged graft survival.[1]
Targeted Experimental Autoimmune Encephalomyelitis (EAE)Lewis Rats1 mg/kg, dailyi.p.Improved clinical scores and reduced leukocyte infiltration.[10]
Endotoxic shockMice10, 20, and 40 µg/gi.p.Reduced mortality and pathological injury.[11]
Thioglycolate-induced peritonitisMice10 nmol/0.2 mli.v.Suppressed leukocyte recruitment.[2]
Anti-GBM-induced nephritisMice25 nmol/0.5 mli.p.Suppressed leukocyte recruitment.[2]
Balloon-induced artery injuryRats50 nmol/1 mli.m.Suppressed leukocyte recruitment.[2]
Table 3: Pharmacokinetics of ADH-503 (Leukadherin-1 choline salt) in Mice
DosageMean Half-life (hours)Cmax (ng/mL)AUC0-t (ng·h/mL)Reference
30 mg/kg4.6817166950[8]
100 mg/kg3.95259413962[8]

Experimental Protocols

Protocol 1: In Vivo Administration of Leukadherin-1
  • Preparation of Stock Solution:

    • Dissolve Leukadherin-1 powder in fresh, high-quality DMSO to a stock concentration of 2 to 10 mM.[3]

    • Store the stock solution at -20°C for up to 6 months.[5]

  • Preparation of Working Solution for Injection:

    • For PEG300/Tween 80 formulation:

      • Take a calculated volume of the DMSO stock solution.

      • Add PEG300 to a final concentration of 40%.

      • Add Tween 80 to a final concentration of 5%.

      • Add ddH2O to reach the final volume.

      • Ensure the final DMSO concentration is low (e.g., 5%).

      • Mix well until a clear solution is obtained. Use immediately.[1]

    • For corn oil formulation:

      • Take a calculated volume of the DMSO stock solution.

      • Add to corn oil and mix thoroughly. Use immediately.[1]

  • Administration:

    • Administer the freshly prepared working solution to the animals via the desired route (e.g., intraperitoneal, intravenous). The volume of injection should be appropriate for the size of the animal.

Protocol 2: In Vitro Cell Adhesion Assay
  • Plate Coating:

    • Coat 96-well plates with a ligand for CD11b/CD18, such as fibrinogen or ICAM-1, at an appropriate concentration.

    • Incubate the plates overnight at 4°C.

    • Wash the plates with PBS to remove any unbound ligand.

  • Cell Preparation:

    • Use a cell line expressing CD11b/CD18 (e.g., K562-CD11b/CD18) or primary leukocytes.

    • Wash the cells and resuspend them in an appropriate assay buffer.

  • Treatment and Adhesion:

    • Pre-incubate the cells with varying concentrations of Leukadherin-1 or vehicle control (containing the same final concentration of DMSO) for 30-45 minutes.[1]

    • Add the cell suspension to the ligand-coated wells.

    • Incubate for a sufficient time to allow for cell adhesion (e.g., 1 hour).

  • Quantification:

    • Gently wash the wells to remove non-adherent cells.

    • Quantify the number of adherent cells using a suitable method, such as a fluorescent plate reader after labeling cells with a fluorescent dye (e.g., Calcein-AM) or by direct imaging and cell counting.

Mandatory Visualization

Leukadherin1_Signaling_Pathway cluster_0 Leukocyte Leukadherin1 Leukadherin-1 CD11b_CD18_inactive CD11b/CD18 (Inactive) Leukadherin1->CD11b_CD18_inactive Binds to allosteric site CD11b_CD18_active CD11b/CD18 (Active) CD11b_CD18_inactive->CD11b_CD18_active Conformational Change ICAM1 ICAM-1 CD11b_CD18_active->ICAM1 Adhesion Increased Leukocyte Adhesion Reduced_Migration Reduced Transendothelial Migration Adhesion->Reduced_Migration Anti_inflammatory Anti-inflammatory Effect Reduced_Migration->Anti_inflammatory

Caption: Mechanism of action of Leukadherin-1.

Experimental_Workflow_Troubleshooting cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting start Start Experiment prepare_compound Prepare Leukadherin-1 Working Solution start->prepare_compound induce_inflammation Induce Inflammation in Animal Model prepare_compound->induce_inflammation administer_compound Administer Leukadherin-1 or Vehicle induce_inflammation->administer_compound assess_outcome Assess Inflammatory Readouts administer_compound->assess_outcome end End assess_outcome->end no_effect No or Suboptimal Effect Observed assess_outcome->no_effect If issues arise check_dosage Check Dosage and Administration Route no_effect->check_dosage Is it optimal? check_timing Verify Timing of Administration no_effect->check_timing Is it appropriate? check_formulation Assess Compound Formulation and Stability no_effect->check_formulation Is it fresh and correct? check_cd11b Confirm CD11b Expression no_effect->check_cd11b Is it expressed?

Caption: Experimental workflow and troubleshooting logic.

References

Technical Support Center: Managing Potential Cytotoxicity of (Z)-Leukadherin-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and troubleshooting potential cytotoxicity when working with (Z)-Leukadherin-1. The following information is intended to help users identify the root cause of unexpected cell death and differentiate between true cytotoxicity and experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule agonist of the leukocyte surface integrin CD11b/CD18 (also known as Mac-1 or Complement Receptor 3, CR3).[1][2] Its primary function is to enhance the adhesion of leukocytes to ligands like ICAM-1 and fibrinogen by allosterically activating the integrin.[1][2] This increased adhesion reduces leukocyte migration and recruitment to sites of inflammation, giving Leukadherin-1 its anti-inflammatory properties.[1][2]

Q2: Is this compound generally considered cytotoxic?

No, published literature indicates that this compound has low to negligible cytotoxicity at its effective concentrations in various in vitro and in vivo models.[3] Studies have reported no significant loss of cell viability compared to vehicle controls, even at concentrations as high as 50 µM in some cell types.

Q3: Why might I be observing cytotoxicity in my experiments with this compound?

While inherent cytotoxicity is low, several factors could lead to a decrease in cell viability in your experiments:

  • High Concentrations: At concentrations significantly exceeding the effective dose, off-target effects may occur, potentially leading to cytotoxicity.

  • Compound Solubility and Aggregation: Like many small molecules, this compound may precipitate or form aggregates at high concentrations in aqueous media. These aggregates can be cytotoxic and are a common source of artifacts.[4][5]

  • Cell-Type Specificity: The downstream effects of CD11b/CD18 activation can vary between cell types. For instance, Leukadherin-1 can inhibit the NF-κB signaling pathway.[6] While this is often anti-inflammatory, some cancer cell lines are dependent on NF-κB for survival, and its inhibition could induce apoptosis.[7][8][9][10]

  • Assay Interference: The compound itself may interfere with the reagents used in cell viability assays (e.g., direct reduction of MTT reagent), leading to inaccurate readings that can be misinterpreted as cytotoxicity.[11][12]

  • Solvent Toxicity: this compound is often dissolved in DMSO. High final concentrations of DMSO in the cell culture medium can be toxic to cells.

Q4: What are the known signaling pathways affected by this compound that could influence cell survival?

This compound has been shown to modulate key survival and inflammatory pathways:

  • NF-κB Pathway: It can inhibit the activation of the NF-κB pathway, which is a central regulator of inflammation and, in many cell types, a key pro-survival signal.[6][7]

  • STAT5 Signaling: Leukadherin-1 treatment has been associated with a reduction in phosphorylated STAT5 (pSTAT-5).[13] STAT5 is known to play a crucial role in promoting the survival and proliferation of various cell types, including lymphocytes.[14][15][16][17][18]

Data Presentation

Table 1: Reported Effective Concentrations of this compound

ParameterValueCell Type/SystemReference
EC50 for Adhesion4 µMK562 cells expressing CD11b/CD18[1]
In Vitro Concentration7.5 µMHuman NK cells and Monocytes[3]
In Vitro Concentration15 µMMurine Neutrophils

Table 2: Cytotoxicity Profile of this compound

Assay TypeConcentrationCell LineResultReference
Not specifiedUp to 50 µMNot specifiedNo in vitro cytotoxicity observed
CellTiter-Glo7.5 µMHuman NK cellsNo significant loss of viability vs. DMSO[3]

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability After Treatment

dot

A Start: Unexpected Cell Death Observed B Is the final DMSO concentration <0.5%? A->B C High DMSO concentration may be toxic. Reduce concentration and repeat. B->C No D Visually inspect wells for compound precipitation under a microscope. B->D Yes E Precipitation/aggregation is likely. See 'Troubleshooting Compound Solubility'. D->E Yes F Run a dose-response curve from low to high concentrations. D->F No G Is cytotoxicity only observed at very high concentrations (>20µM)? F->G H Potential off-target effects at high concentrations. Use lowest effective dose. G->H Yes I Cytotoxicity may be target-mediated. Consider cell type dependency on inhibited pathways (e.g., NF-κB, STAT5). G->I No J Corroborate with a second, mechanistically different viability assay (e.g., LDH or Annexin V). I->J

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: Inconsistent Results Between Different Viability Assays (e.g., MTT vs. LDH)

dot

A Start: Discrepancy between assays (e.g., MTT shows death, LDH does not) B Suspect Assay Interference A->B C Run a cell-free control: Incubate Leukadherin-1 with assay reagents (MTT, Resazurin, etc.) in media alone. B->C D Does the color/signal change in the absence of cells? C->D E Compound is directly interacting with the assay reagent. The assay is not reliable for this compound. D->E Yes F The discrepancy is likely due to the timing of cell death mechanisms. D->F No G MTT/Resazurin measures metabolic activity, which can decrease early in apoptosis. F->G H LDH measures membrane rupture, a feature of late apoptosis or necrosis. F->H I Use an apoptosis-specific assay like Annexin V or Caspase activity to confirm the mechanism of death. F->I

Caption: Logic for troubleshooting discrepant assay results.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the supernatant.[19]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations. Include three essential controls:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest compound concentration.

    • Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

    • Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Positive Control Abs - Vehicle Control Abs)] * 100

Protocol 2: Assessing Apoptosis using Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22][23]

  • Cell Preparation: Plate and treat cells with this compound for the desired time. Prepare positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method like EDTA treatment. Centrifuge all cells at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of cold PBS, centrifuge, and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway Diagram

dot

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Leukadherin This compound CD11b CD11b/CD18 (Integrin) Leukadherin->CD11b activates IKK IKK CD11b->IKK inhibits pSTAT5 pSTAT5 CD11b->pSTAT5 reduces IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_nuc NF-κB NFkB_p65_p50->NFkB_nuc translocates IkB->NFkB_p65_p50 STAT5 STAT5 STAT5->pSTAT5 phosphorylation pSTAT5_nuc pSTAT5 pSTAT5->pSTAT5_nuc translocates Genes Anti-apoptotic & Pro-survival Genes (e.g., Mcl-1, Bcl-xL) NFkB_nuc->Genes promotes transcription pSTAT5_nuc->Genes promotes transcription

Caption: Potential signaling pathways modulated by this compound.

References

Leukadherin-1 Stability in Aqueous Buffer Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Leukadherin-1 in aqueous buffer solutions. The information is designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I reconstitute and store Leukadherin-1?

A: Leukadherin-1 is typically provided as a solid powder. For stock solutions, it is recommended to dissolve Leukadherin-1 in dimethyl sulfoxide (DMSO).[1][2][3][4] Store the DMSO stock solution at -20°C or -80°C for long-term stability.[1] As a general guideline, stock solutions in DMSO are stable for up to 6 months at -20°C.

Q2: What is the recommended solvent for preparing Leukadherin-1 working solutions for in vitro assays?

A: For in vitro experiments, Leukadherin-1 is typically dissolved in DMSO to create a high-concentration stock solution. This stock solution is then further diluted into the desired aqueous assay buffer (e.g., PBS, RPMI 1640) to achieve the final working concentration.[4] It is crucial to ensure that the final concentration of DMSO in the assay is low (usually ≤1%) to avoid solvent-related effects on the cells.[4]

Q3: My Leukadherin-1 precipitates when I add it to my aqueous buffer. What can I do?

A: Precipitation is a common issue due to the poor water solubility of Leukadherin-1. Here are some troubleshooting steps:

  • Decrease the final concentration: The solubility of Leukadherin-1 in aqueous buffers is limited. Try lowering the final concentration of the compound in your assay.

  • Increase the DMSO concentration slightly: While aiming for a low final DMSO concentration, a slight increase (e.g., from 0.5% to 1%) might help maintain solubility. However, always run a vehicle control with the same DMSO concentration to account for any solvent effects.

  • Use a gentle mixing technique: When diluting the DMSO stock into the aqueous buffer, add the stock solution dropwise while gently vortexing or stirring the buffer to facilitate dispersion.

  • Consider co-solvents: For certain applications, the use of co-solvents like PEG300 and Tween80 has been reported for in vivo formulations and might be adaptable for specific in vitro assays, though validation would be required.[2]

Q4: Is Leukadherin-1 stable in aqueous buffer solutions over time?

A: There is limited publicly available data on the long-term stability of Leukadherin-1 in aqueous buffer solutions. As a thiazolidinone derivative, it may be susceptible to hydrolysis, particularly under alkaline conditions. It is strongly recommended to prepare fresh working solutions in aqueous buffers for each experiment and use them immediately .[2] Avoid storing Leukadherin-1 in aqueous solutions for extended periods.

Q5: What are the potential degradation pathways for Leukadherin-1 in aqueous solutions?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of Leukadherin-1 in aqueous buffer Poor aqueous solubility.- Prepare fresh solutions for each experiment.- Lower the final concentration of Leukadherin-1.- Ensure the final DMSO concentration is sufficient for solubility but non-toxic to cells (typically ≤1%).- Add the DMSO stock to the aqueous buffer with gentle agitation.
Inconsistent experimental results Degradation of Leukadherin-1 in aqueous solution.- Prepare fresh working solutions immediately before use.- Avoid storing Leukadherin-1 in aqueous buffers.- Ensure consistent preparation methods for all experiments.
Inaccurate concentration of the stock solution.- Ensure the powdered Leukadherin-1 is fully dissolved in DMSO before making further dilutions.- Use a calibrated pipette for accurate liquid handling.
Loss of biological activity Degradation of the compound.- Follow recommended storage conditions for the solid compound and DMSO stock solution.- Prepare fresh aqueous working solutions for each experiment.
Adsorption to plasticware.- Consider using low-adhesion microplates or tubes for sensitive assays.

Data Presentation

Table 1: Solubility and Storage of Leukadherin-1

Form Solvent Concentration Storage Temperature Reported Stability
Solid Powder N/AN/A-20°C or 4°CRefer to manufacturer's datasheet
Stock Solution DMSOUp to 10 mM-20°C or -80°CUp to 6 months at -20°C
Working Solution Aqueous Buffer (e.g., PBS, RPMI 1640) with ≤1% DMSOAssay-dependent (typically in the µM range)Use immediatelyStability is not guaranteed; prepare fresh

Experimental Protocols

Protocol 1: Preparation of Leukadherin-1 Working Solution for in vitro Cell-Based Assays

  • Prepare a 10 mM Stock Solution in DMSO:

    • Allow the vial of solid Leukadherin-1 to equilibrate to room temperature before opening.

    • Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

  • Store the Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Prepare the Working Solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay medium.

    • Add the calculated volume of the stock solution to the pre-warmed cell culture medium or assay buffer. Ensure the final DMSO concentration is at an acceptable level for your cells (e.g., ≤1%).

    • Mix immediately by gentle inversion or pipetting.

    • Use the freshly prepared working solution for your experiment without delay.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Leukadherin-1 Solution Preparation cluster_storage Long-term Storage cluster_experiment Day of Experiment solid Leukadherin-1 (Solid) stock 10 mM Stock in DMSO solid->stock Dissolve in DMSO storage_conditions Store at -20°C or -80°C stock->storage_conditions thaw Thaw Stock Solution storage_conditions->thaw dilute Dilute in Aqueous Buffer (e.g., PBS, Media) thaw->dilute Final DMSO ≤1% assay Use Immediately in Assay dilute->assay

Caption: Workflow for preparing Leukadherin-1 solutions.

signaling_pathway Simplified Signaling Pathway of Leukadherin-1 Leukadherin1 Leukadherin-1 CD11b_CD18 CD11b/CD18 Integrin (on Leukocyte) Leukadherin1->CD11b_CD18 Activates Adhesion Increased Cell Adhesion CD11b_CD18->Adhesion Leads to Migration Reduced Leukocyte Transendothelial Migration Adhesion->Migration Inflammation Modulation of Inflammatory Response Migration->Inflammation

Caption: Leukadherin-1 signaling mechanism.

References

Accounting for DMSO vehicle effects in Leukadherin-1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using Leukadherin-1, with a specific focus on accounting for the effects of the dimethyl sulfoxide (DMSO) vehicle.

Frequently Asked Questions (FAQs)

Q1: What is Leukadherin-1 and why is it dissolved in DMSO?

A: Leukadherin-1 (LA1) is a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3).[1][2] It works by allosterically activating the integrin, increasing its adhesive properties.[3] This enhanced adhesion of leukocytes (like neutrophils and macrophages) to ligands such as ICAM-1 can reduce their migration across blood vessel walls into tissues, thereby producing an anti-inflammatory effect.[2][4] Like many small molecule inhibitors and activators, Leukadherin-1 is hydrophobic and has low solubility in aqueous solutions.[5] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of compounds, including Leukadherin-1, and is miscible with cell culture media, making it a standard choice for preparing high-concentration stock solutions.[5][6]

Q2: Can the DMSO vehicle itself affect my experimental results?

A: Yes. DMSO is not biologically inert and can have direct, dose-dependent effects on cells in culture.[7] These effects can include alterations in cell growth, viability, differentiation, and gene expression.[6] Low concentrations of DMSO have been reported to sometimes stimulate cell proliferation, while higher concentrations can be cytotoxic.[6] Therefore, attributing all observed effects to Leukadherin-1 without a proper control is a critical experimental error.

Q3: What is a vehicle control and why is it essential for Leukadherin-1 experiments?

A: A vehicle control is a sample group that is treated with the same volume and concentration of DMSO as your experimental group, but without Leukadherin-1.[7][8] This control is absolutely crucial to distinguish the biological effects of Leukadherin-1 from those of the solvent.[7] Any cellular response observed in the vehicle control group can be attributed to DMSO, allowing you to subtract this "background" effect and isolate the net effect of Leukadherin-1.[7]

Q4: What is the maximum recommended concentration of DMSO for my cell-based assays?

A: The sensitivity to DMSO can vary significantly between different cell lines, with primary cells often being more sensitive than immortalized cell lines.[9][10] A general rule of thumb is to keep the final concentration of DMSO in the cell culture medium as low as possible. The table below summarizes generally accepted limits.

Final DMSO ConcentrationRecommendationPotential Cellular Effects
≤ 0.1% Highly Recommended Considered safe for most cell lines with minimal impact. Ideal for long-term experiments (>24h).[9][10]
0.1% - 0.5% Acceptable Generally tolerated by robust cell lines for typical assay durations (24-72h).[5][9]
0.5% - 1.0% Use with Caution May induce cellular stress, affect proliferation, or cause cytotoxicity in some cell lines.[11]
> 1.0% Not Recommended High risk of cytotoxicity and significant off-target effects.[11]

Crucially, you must perform a vehicle toxicity test on your specific cell type to determine the optimal DMSO concentration.

Troubleshooting Guide

Issue 1: My vehicle control (DMSO only) is showing a biological effect (e.g., increased adhesion, cytokine release).
  • Plausible Cause: The concentration of DMSO might be too high for your specific cell type, causing cellular stress or other off-target effects. Even low concentrations of DMSO can cause transcriptional and translational changes in cells.[6]

  • Solution 1: Perform a DMSO Dose-Response Curve. Test a range of final DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%) on your cells. Measure the same endpoint as your main experiment (e.g., adhesion, viability). Select the highest concentration of DMSO that shows no significant effect compared to the untreated (media only) control.

  • Solution 2: Adjust Stock Concentration. If you must use a lower final DMSO concentration, you may need to prepare a lower concentration stock of Leukadherin-1, if its solubility allows.

  • Solution 3: Data Analysis. Always subtract the average result of the vehicle control group from the Leukadherin-1 treated group to determine the specific effect of the compound.

Issue 2: I'm seeing inconsistent results or precipitation when I dilute my Leukadherin-1 stock into the aqueous assay buffer.
  • Plausible Cause: The low aqueous solubility of Leukadherin-1 is being exceeded when the DMSO concentration is rapidly decreased during dilution.[5]

  • Solution 1: Modify Dilution Technique. Add the DMSO stock solution to your pre-warmed (37°C) aqueous buffer drop-wise while vortexing or stirring. This gradual dilution can help keep the compound in solution.[5][9]

  • Solution 2: Prepare Fresh Dilutions. Avoid storing diluted working solutions. Prepare them fresh from the frozen DMSO stock immediately before each experiment.

  • Solution 3: Check for Visible Precipitate. Always visually inspect your final working solution. If you see any cloudiness or precipitate, do not use it. Try diluting to a lower final concentration.

Issue 3: The effect of Leukadherin-1 is not as potent as expected from the literature.
  • Plausible Cause 1: Suboptimal Assay Conditions. The EC50 of Leukadherin-1 for increasing CD11b/CD18-dependent adhesion to fibrinogen is approximately 4 μM.[1][2] Ensure your assay concentrations are appropriate to observe an effect.

  • Plausible Cause 2: Cell Health and Receptor Expression. Ensure your cells are healthy and are known to express the CD11b/CD18 integrin. Passage number and culture conditions can affect receptor expression.

  • Plausible Cause 3: Compound Degradation. Ensure the Leukadherin-1 stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.

Experimental Protocols & Visualizations

Protocol 1: Preparation of Leukadherin-1 and DMSO Vehicle Controls
  • Prepare Stock Solution: Dissolve Leukadherin-1 powder in 100% sterile, cell-culture grade DMSO to create a high-concentration stock (e.g., 10 mM). Vortex thoroughly to ensure it is fully dissolved.

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term stability.

  • Prepare Vehicle Control Stock: Aliquot pure, sterile DMSO from the same source bottle into identical single-use tubes. This ensures your vehicle control is perfectly matched to the solvent used for the drug.

  • Prepare Working Solutions: On the day of the experiment, thaw one aliquot of Leukadherin-1 and one aliquot of DMSO.

  • Serial Dilution: Perform serial dilutions of the Leukadherin-1 stock and the DMSO stock in your cell culture medium to achieve the final desired concentrations. Crucially, the final percentage of DMSO must be identical across all treatment groups, including the vehicle control. For example, if your highest Leukadherin-1 concentration requires a 1:1000 dilution (resulting in 0.1% DMSO), you must also dilute the pure DMSO 1:1000 to create your vehicle control.

Experimental Workflow Diagram

The following diagram illustrates a standard experimental workflow, highlighting the critical points for including controls.

G cluster_treatments Treatment Groups prep Cell Preparation (e.g., Neutrophil Isolation) assay Perform Assay (e.g., Adhesion to Fibrinogen) prep->assay stocks Prepare Stocks: 1. Leukadherin-1 in DMSO 2. Pure DMSO Vehicle working Prepare Working Solutions (Ensure identical final DMSO %) stocks->working vehicle Vehicle Control (Cells + Media + DMSO) working->vehicle la1 Leukadherin-1 (Cells + Media + LA1/DMSO) working->la1 untreated Untreated Control (Cells + Media) untreated->assay vehicle->assay la1->assay positive Positive Control (e.g., MnCl2) positive->assay data Data Acquisition (e.g., Plate Reader) assay->data analysis Data Analysis (Subtract Vehicle Control from LA1) data->analysis result Final Result (Net effect of Leukadherin-1) analysis->result

Caption: Experimental workflow for a Leukadherin-1 assay.

Leukadherin-1 Signaling Pathway

This diagram shows the simplified proposed mechanism of action for Leukadherin-1.

G LA1 Leukadherin-1 CD11b CD11b/CD18 (Mac-1) Inactive State LA1->CD11b Allosteric Binding CD11b_active CD11b/CD18 (Mac-1) Active State CD11b->CD11b_active Conformational Change Adhesion Increased Adhesion to ICAM-1 / Fibrinogen CD11b_active->Adhesion Migration Reduced Leukocyte Transmigration Adhesion->Migration G start Start: Unexpected effect in Vehicle Control (VC) vs Untreated? is_high Is final DMSO % > 0.1%? start->is_high Yes is_low Is final DMSO % ≤ 0.1%? start->is_low No, effect is present lower_dmso Action: Lower final DMSO % by changing stock concentration or dilution factor. is_high->lower_dmso Yes is_high->is_low No retest Retest with new VC lower_dmso->retest sensitive_cells Hypothesis: Cells are highly sensitive to DMSO. is_low->sensitive_cells Yes accept_effect Action: If effect is minor & consistent, proceed but always subtract VC baseline from treated samples. is_low->accept_effect No, effect is minor dmso_titration Action: Perform DMSO titration (0.01% to 0.5%) to find No-Observed-Effect-Level (NOEL). sensitive_cells->dmso_titration use_noel Use NOEL concentration for future experiments. dmso_titration->use_noel

References

Technical Support Center: Refinement of Leukadherin-1 Dosage for Prolonged Graft Survival Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Leukadherin-1 in prolonged graft survival studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Leukadherin-1 in the context of graft survival?

A1: Leukadherin-1 is a small molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3), which is primarily expressed on the surface of leukocytes such as neutrophils and monocytes.[1][2][3] By binding to an allosteric site on CD11b, Leukadherin-1 stabilizes the integrin in a high-affinity conformation.[4][5] This enhanced activation increases the adhesion of leukocytes to their ligands, such as ICAM-1, on the vascular endothelium.[6][7] The consequence of this heightened adhesion is a reduction in leukocyte transendothelial migration, thereby limiting the infiltration of inflammatory cells into the graft tissue.[1][4][8] This reduction in leukocyte influx helps to suppress the host's immune response against the graft, potentially prolonging its survival.[9]

Q2: We are planning a long-term skin graft survival study in mice. What is a recommended starting dose for Leukadherin-1?

A2: For prolonged graft survival studies, a starting point for dose-ranging can be extrapolated from studies in other relevant models. A study on fully MHC-mismatched orthotopic kidney transplantation in mice demonstrated that Leukadherin-1, at doses of 1 mg/kg or 2.5 mg/kg, significantly prolonged graft survival.[9] Another study in a model of neonatal lung injury used a dosage of 1 mg/kg administered intraperitoneally (i.p.) twice daily for 14 days.[6][7]

Given this, a pilot dose-response study is highly recommended to determine the optimal dose for your specific graft model and experimental conditions. We suggest starting with a dose range of 1-5 mg/kg/day and monitoring for both efficacy (graft survival) and any potential adverse effects.

Q3: We are observing precipitation of Leukadherin-1 when preparing our formulation for in vivo administration. How can we improve its solubility?

A3: Leukadherin-1 is a poorly soluble compound, and formulation issues are a common challenge. Here are several strategies to improve its solubility for in vivo studies:

  • Vehicle Selection: The choice of vehicle is critical. Common solvent systems for poorly soluble compounds include a mixture of a primary organic solvent (like DMSO) with other co-solvents and/or surfactants.[10][11][12][13] A recommended starting point is a formulation containing DMSO, PEG300, Tween-80, and saline.[11]

  • Sequential Addition of Solvents: The order of solvent addition is crucial. Always dissolve Leukadherin-1 in the primary organic solvent (e.g., DMSO) first before adding aqueous components.[11]

  • Gentle Heating and Sonication: To aid dissolution, gentle heating (e.g., to 37°C) and sonication can be employed.[11][13] However, be cautious to avoid compound degradation.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation may improve solubility.[10][13]

Q4: How does Leukadherin-1 impact the cytokine profile in the context of transplantation?

A4: By suppressing the infiltration of inflammatory leukocytes, Leukadherin-1 can indirectly modulate the cytokine milieu within the graft. Studies have shown that Leukadherin-1 pretreatment can reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by monocytes.[6][7][14] In natural killer (NK) cells, it has been shown to decrease the secretion of IFN-γ and TNF.[6][7][14] In a model of endotoxic shock, Leukadherin-1 treatment significantly reduced serum levels of IL-6, TNF-α, IL-12, and IL-1β.[15] By dampening the local inflammatory response, Leukadherin-1 may shift the balance away from a pro-rejection cytokine environment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Lack of Efficacy (No significant increase in graft survival) Inadequate Drug Exposure: - Suboptimal dose. - Poor bioavailability due to formulation issues. - Rapid metabolism or clearance.Dose Optimization: - Conduct a dose-escalation study (e.g., 1, 2.5, 5 mg/kg/day) to determine the effective dose in your model. Formulation Refinement: - Re-evaluate the formulation strategy. Consider using alternative solubilizing agents or particle size reduction techniques to enhance bioavailability.[16] - If possible, perform pharmacokinetic studies to determine the plasma and tissue concentrations of Leukadherin-1.
Timing of Administration: - Treatment initiated too late after transplantation.Prophylactic Dosing: - Initiate Leukadherin-1 administration prior to or at the time of transplantation to prevent the initial wave of leukocyte infiltration.
High Variability in Graft Survival Times Between Animals Inconsistent Dosing: - Inaccurate animal weight measurement. - Inhomogeneous drug formulation (e.g., suspension not properly mixed).Standardize Procedures: - Ensure accurate and recent weighing of all animals before dosing. - If using a suspension, vortex the formulation thoroughly before each administration to ensure homogeneity.[10]
Variable Surgical Trauma: - Differences in surgical technique can lead to varying levels of initial inflammation.Consistent Surgical Protocol: - Ensure all surgeries are performed by a trained individual following a standardized protocol to minimize variability.
Adverse Effects (e.g., weight loss, lethargy) Vehicle Toxicity: - The vehicle used to dissolve Leukadherin-1 may have inherent toxicity at the administered volume.Vehicle Optimization: - Reduce the concentration of potentially toxic solvents like DMSO to the lowest effective level. - Run a vehicle-only control group to assess the effects of the formulation itself.
On-target, Dose-dependent Toxicity: - The administered dose of Leukadherin-1 may be too high.Dose Reduction: - Lower the dose of Leukadherin-1 and re-evaluate for both efficacy and adverse effects.

Experimental Protocols

Protocol 1: Preparation of Leukadherin-1 Formulation for Intraperitoneal (i.p.) Injection

Objective: To prepare a clear and stable solution of Leukadherin-1 for in vivo administration.

Materials:

  • Leukadherin-1 powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator water bath

Methodology:

  • Weigh the required amount of Leukadherin-1 powder and place it in a sterile conical tube.

  • Add a small volume of DMSO (e.g., 5% of the final volume) to the powder.

  • Vortex briefly to wet the powder.

  • Add PEG300 (e.g., 40% of the final volume) to the mixture.

  • Sonicate the mixture in a water bath until the Leukadherin-1 is fully dissolved or a fine, homogenous suspension is formed. Gentle heating (up to 37°C) may be applied if necessary.

  • Add Tween-80 (e.g., 5% of the final volume) and vortex to mix.

  • Finally, add sterile saline (e.g., 50% of the final volume) and vortex thoroughly to ensure a uniform solution or suspension.

  • Visually inspect the final formulation for any precipitation before administration.

Note: The exact percentages of each component may need to be optimized for your desired final concentration of Leukadherin-1.

Protocol 2: Full-Thickness Murine Skin Transplantation

Objective: To perform a full-thickness skin graft in a mouse model to assess allograft rejection.

Materials:

  • Donor and recipient mice (e.g., BALB/c donor and C57BL/6 recipient for a fully MHC-mismatched model)

  • Anesthetic (e.g., isoflurane)

  • Electric clippers

  • Surgical disinfectant (e.g., 70% ethanol, povidone-iodine)

  • Sterile surgical instruments (scissors, forceps)

  • Sterile gauze and saline

  • Sutures or surgical glue

  • Bandaging material (e.g., non-adherent dressing, self-adhering wrap)

  • Analgesics (e.g., buprenorphine)

Methodology:

  • Donor Skin Harvest:

    • Anesthetize the donor mouse.

    • Shave the dorsal or ventral skin and disinfect the area.

    • Excise a piece of full-thickness skin (approximately 1 cm²) using sterile scissors and forceps.[17]

    • Place the excised graft, dermal side down, on sterile gauze soaked in sterile saline.

    • Carefully remove any subcutaneous fascia from the dermal side of the graft.[17]

  • Recipient Preparation and Grafting:

    • Anesthetize the recipient mouse and administer pre-operative analgesia.

    • Shave a graft bed on the dorsal flank of the recipient and disinfect the area.

    • Create a graft bed by excising a piece of skin slightly smaller than the donor graft.

    • Place the donor skin graft onto the recipient's graft bed, ensuring correct orientation (dermis down).

    • Secure the graft in place using sutures at the corners or surgical glue.[18]

    • Cover the graft with a non-adherent dressing and wrap the mouse with a self-adhering bandage to secure the dressing.[18][19][20] The bandage should be firm but not too tight to restrict breathing.

  • Post-operative Care and Monitoring:

    • Administer post-operative analgesia as required.

    • Monitor the mice daily for the first week for signs of distress, infection, and to ensure the bandage remains in place.[21]

    • Remove the bandage around day 7-10 post-transplantation.[18][21]

    • Visually inspect and palpate the graft daily for signs of rejection, which include inflammation, swelling, discoloration, and necrosis.[20] Graft rejection is typically considered complete when >80-90% of the graft tissue is necrotic.[19][20]

Visualizations

Leukadherin1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Leukocyte Cell Membrane cluster_intracellular Intracellular Signaling Leukadherin1 Leukadherin-1 CD11b_CD18 CD11b/CD18 (Inactive) Leukadherin1->CD11b_CD18 Binds to allosteric site CD11b_CD18_active CD11b/CD18 (Active) CD11b_CD18->CD11b_CD18_active Conformational Change ICAM1 ICAM-1 (Endothelium) CD11b_CD18_active->ICAM1 Enhanced Binding Adhesion Increased Adhesion ICAM1->Adhesion Migration Decreased Transendothelial Migration Adhesion->Migration Inflammation Reduced Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) Migration->Inflammation Graft Prolonged Graft Survival Inflammation->Graft

Caption: Leukadherin-1 signaling pathway leading to prolonged graft survival.

Experimental_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_monitoring Monitoring & Analysis Formulation Prepare Leukadherin-1 Formulation Dosing Administer Leukadherin-1 or Vehicle Control Formulation->Dosing Animal_Prep Prepare Donor and Recipient Mice Grafting Perform Full-Thickness Skin Transplantation Animal_Prep->Grafting Grafting->Dosing Monitor_Graft Daily Graft Inspection (Post-bandage removal) Dosing->Monitor_Graft Record_Survival Record Graft Survival Time Monitor_Graft->Record_Survival Tissue_Analysis Optional: Histology and Cytokine Analysis Record_Survival->Tissue_Analysis

Caption: Experimental workflow for assessing Leukadherin-1 in a murine skin graft model.

References

Validation & Comparative

A Comparative Guide to (Z)-Leukadherin-1 and Other CD11b/CD18 Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Z)-Leukadherin-1 with other small-molecule agonists of the integrin CD11b/CD18. This document synthesizes experimental data on their performance, details the methodologies for key experiments, and visualizes the underlying biological pathways.

The integrin CD11b/CD18, also known as Mac-1 or CR3, is a key receptor on leukocytes that mediates their adhesion, migration, and inflammatory functions.[1] While traditionally a target for antagonists to block inflammation, a newer therapeutic strategy focuses on activating CD11b/CD18 with small-molecule agonists.[1][2] This approach aims to enhance leukocyte adhesion to the endothelium, thereby reducing their migration into tissues and mitigating inflammation.[1] this compound (also known as LA1) is a specific and well-characterized agonist of CD11b/CD18.[3] This guide compares its efficacy with other known agonists.

Performance Comparison of CD11b/CD18 Agonists

The primary measure of efficacy for these agonists is their ability to promote CD11b/CD18-dependent cell adhesion to its ligands, such as fibrinogen and intercellular adhesion molecule-1 (ICAM-1).[4][5] The half-maximal effective concentration (EC50) is a standard metric for this activity.

AgonistEC50 (µM) for Adhesion to FibrinogenCell TypeNotes
This compound (LA1) 4[2]K562 cells expressing CD11b/CD18Allosteric agonist binding to the αA-domain of CD11b.[6]
Leukadherin-2 (LA2) 12[2]K562 cells expressing CD11b/CD18A structural analog of Leukadherin-1.
Leukadherin-3 (LA3) 14[2]K562 cells expressing CD11b/CD18A structural analog of Leukadherin-1.
Compound 6 10.5[7]K562 cells expressing CD11b/CD18A novel agonist identified through high-throughput screening.[7]
IMB-10 Not explicitly reported, but lower affinity than LA1[2]K562 cells expressing CD11b/CD18Targets the αA domain of CD11b/CD18.[2]
Manganese (Mn2+) N/AVariousA non-specific divalent cation that acts as a positive control by inducing a high-affinity conformation of integrins.[2]

Mechanism of Action and Signaling Pathways

This compound and other leukadherins are allosteric agonists that bind to a pocket in the αA-domain (also known as the I-domain) of the CD11b subunit.[6] This binding stabilizes the integrin in a high-affinity, "open" conformation, increasing its avidity for ligands.[7] This enhanced adhesion, in turn, reduces leukocyte chemotaxis and transendothelial migration.[1]

Upon ligand binding, CD11b/CD18 initiates "outside-in" signaling cascades that influence various cellular functions. Key downstream pathways include the activation of protein tyrosine kinases (PTKs), phosphatidylinositol 3-kinase (PI3K), and protein kinase C (PKC).[8] These ultimately lead to the activation of the MAPK and NF-κB pathways, which regulate the expression of inflammatory genes.[9] Activation of CD11b/CD18 can also lead to the activation of NADPH oxidase and the production of reactive oxygen species (ROS).[8]

CD11b_CD18_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CD11b/CD18 CD11b/CD18 PTK Protein Tyrosine Kinases (PTKs) CD11b/CD18->PTK PI3K PI3K CD11b/CD18->PI3K NADPH_Oxidase NADPH Oxidase CD11b/CD18->NADPH_Oxidase Agonist Agonist (e.g., Leukadherin-1) Agonist->CD11b/CD18 Ligand Ligand (e.g., ICAM-1, Fibrinogen) Ligand->CD11b/CD18 MAPK_Pathway MAPK Pathway (p38, ERK) PTK->MAPK_Pathway PKC PKC PI3K->PKC PKC->MAPK_Pathway NFkB_Pathway NF-κB Pathway PKC->NFkB_Pathway Nucleus Nucleus MAPK_Pathway->Nucleus NFkB_Pathway->Nucleus ROS ROS NADPH_Oxidase->ROS ROS->MAPK_Pathway ROS->NFkB_Pathway Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

Caption: CD11b/CD18 "Outside-In" Signaling Pathway.

Experimental Protocols

Cell Adhesion Assay

This assay quantifies the ability of CD11b/CD18 agonists to promote cell adhesion to a specific ligand.

Cell_Adhesion_Assay_Workflow Start Start Coat_Plate 1. Coat 96-well plate with Fibrinogen Start->Coat_Plate Prepare_Cells 2. Prepare K562-CD11b/CD18 cell suspension Coat_Plate->Prepare_Cells Add_Agonist 3. Add varying concentrations of agonist to cells Prepare_Cells->Add_Agonist Incubate_Cells 4. Add cells to coated plate and incubate (37°C, 30 min) Add_Agonist->Incubate_Cells Wash 5. Wash to remove non-adherent cells Incubate_Cells->Wash Quantify 6. Quantify adherent cells (e.g., microscopy, fluorescence) Wash->Quantify Analyze 7. Analyze data and determine EC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for a typical cell adhesion assay.

Detailed Methodology:

  • Plate Coating: 96-well microplates are coated with a solution of fibrinogen (e.g., 10 µg/mL in PBS) and incubated overnight at 4°C. The plates are then washed with PBS and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific cell binding.

  • Cell Preparation: K562 cells stably expressing CD11b/CD18 are cultured under standard conditions.[10] Prior to the assay, cells are harvested, washed, and resuspended in an appropriate assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+).[7]

  • Agonist Treatment: Cells are pre-incubated with various concentrations of the test agonist (e.g., this compound) or a positive control (e.g., 1 mM MnCl2) for a short period (e.g., 15 minutes) at room temperature.[7]

  • Adhesion: The cell suspension is added to the fibrinogen-coated wells and incubated at 37°C for 30-60 minutes to allow for cell adhesion.[11]

  • Washing: Non-adherent cells are removed by gentle washing with the assay buffer.

  • Quantification: The number of adherent cells is quantified. This can be done by staining the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence, or by direct cell counting using an automated microscope.[11]

  • Data Analysis: The results are typically expressed as the percentage of adherent cells relative to the total number of cells added. The EC50 value is calculated from the dose-response curve.

Leukocyte Transendothelial Migration (Chemotaxis) Assay

This assay measures the ability of leukocytes to migrate through a layer of endothelial cells towards a chemoattractant, and how this process is affected by CD11b/CD18 agonists.

Transendothelial_Migration_Assay_Workflow Start Start Culture_Endothelium 1. Culture endothelial cells to confluence on a Transwell insert Start->Culture_Endothelium Prepare_Leukocytes 2. Isolate primary neutrophils and treat with agonist Culture_Endothelium->Prepare_Leukocytes Add_Chemoattractant 3. Add chemoattractant (e.g., fMLP) to the lower chamber Prepare_Leukocytes->Add_Chemoattractant Add_Leukocytes 4. Add treated leukocytes to the upper chamber Add_Chemoattractant->Add_Leukocytes Incubate 5. Incubate (37°C, 1-3 hours) to allow for migration Add_Leukocytes->Incubate Quantify_Migration 6. Quantify migrated cells in the lower chamber Incubate->Quantify_Migration Analyze 7. Analyze and compare migration between treatment groups Quantify_Migration->Analyze End End Analyze->End

Caption: Workflow for a leukocyte transendothelial migration assay.

Detailed Methodology:

  • Endothelial Monolayer: Human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line are cultured to form a confluent monolayer on the porous membrane of a Transwell insert.[11]

  • Leukocyte Preparation: Primary neutrophils are isolated from fresh human blood. The isolated neutrophils are then pre-treated with the CD11b/CD18 agonist or a vehicle control.[4]

  • Assay Setup: A chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), is added to the lower chamber of the Transwell plate.[6]

  • Migration: The treated neutrophils are added to the upper chamber (the Transwell insert) and the plate is incubated at 37°C for 1-3 hours.

  • Quantification: The number of neutrophils that have migrated through the endothelial monolayer and the porous membrane into the lower chamber is determined by cell counting, often using a flow cytometer or a hemocytometer.[6]

  • Data Analysis: The percentage of migrated cells is calculated for each condition, and the effect of the agonist on chemotaxis is evaluated.

References

Validating Leukadherin-1's Efficacy in Mitigating LPS-Induced Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Leukadherin-1, a novel agonist of the CD11b/CD18 integrin, with the well-established anti-inflammatory agent Dexamethasone in the context of lipopolysaccharide (LPS)-induced inflammation. This document summarizes key experimental data, details methodologies for relevant assays, and visualizes the underlying signaling pathways to offer an objective evaluation of Leukadherin-1's therapeutic potential.

I. Performance Comparison: Leukadherin-1 vs. Dexamethasone

The following tables summarize the quantitative effects of Leukadherin-1 and Dexamethasone on key inflammatory markers in both in vitro and in vivo models of LPS-induced inflammation.

Table 1: In Vitro Efficacy in LPS-Stimulated Macrophages

TreatmentCell TypeLPS Conc.Outcome MeasureResultCitation
Leukadherin-1 BMDMs200 ng/mLIL-6 ProductionSignificantly reduced[1][2]
BMDMs200 ng/mLTNF-α ProductionSignificantly reduced[1][2]
BMDMs200 ng/mLIL-1β ProductionSignificantly reduced[1][2]
BMDMs200 ng/mLIL-12 ProductionSignificantly reduced[1][2]
BMDMs200 ng/mLNF-κB ActivationInhibited[1][3]
BMDMs200 ng/mLMAPK ActivationInhibited[1][3]
Dexamethasone RAW264.7100 ng/mLTNF-α SecretionSignificantly suppressed[4]
BMDMs100 ng/mLTNF-α SecretionSignificantly suppressed[4]
RAW264.71 µg/mLNO ProductionReduced[5]
RAW264.71 µg/mLPGE2 ProductionSuppressed[5]
RAW264.71 µg/mLIL-6 ProductionSuppressed[5]
RAW264.71 µg/mLIL-1β ProductionSuppressed[5]
RAW264.71 µg/mLNF-κB TranslocationInhibited[5]

BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; IL: Interleukin; TNF: Tumor Necrosis Factor; NF-κB: Nuclear Factor-kappa B; MAPK: Mitogen-Activated Protein Kinase; NO: Nitric Oxide; PGE2: Prostaglandin E2.

Table 2: In Vivo Efficacy in LPS-Induced Endotoxic Shock in Mice

TreatmentLPS DoseOutcome MeasureResultCitation
Leukadherin-1 37.5 µg/gSurvival RateSignificantly increased[2]
10 µg/gSerum IL-6Significantly reduced[1][6]
10 µg/gSerum TNF-αSignificantly reduced[1][6]
10 µg/gSerum IL-1βSignificantly reduced[1][6]
10 µg/gSerum IL-12Significantly reduced[1][6]
Dexamethasone Not SpecifiedSerum TNF-αRemarkably reduced[7][8]
Not SpecifiedSerum IL-6Remarkably reduced[7][8]
Not SpecifiedSerum IL-1βRemarkably reduced[7][8]

LPS: Lipopolysaccharide; IL: Interleukin; TNF: Tumor Necrosis Factor.

II. Signaling Pathways and Mechanisms of Action

Leukadherin-1 and Dexamethasone employ distinct mechanisms to counter LPS-induced inflammation.

Leukadherin-1: As an agonist of the CD11b/CD18 integrin (also known as Mac-1 or CR3), Leukadherin-1 enhances the adhesion of leukocytes.[9] This activation of CD11b has been shown to negatively regulate the Toll-like receptor 4 (TLR4) signaling pathway initiated by LPS.[1][3] By promoting the endocytosis of TLR4, Leukadherin-1 partially blocks the binding of LPS to its receptor, thereby inhibiting downstream signaling cascades, including the MAPK and NF-κB pathways.[1][3] This leads to a reduction in the production of pro-inflammatory cytokines.[1][2]

Dexamethasone: This synthetic glucocorticoid exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus and modulates gene expression. Dexamethasone inhibits the transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, and IL-6, by interfering with the activity of transcription factors like NF-κB and AP-1. It also upregulates the expression of anti-inflammatory proteins.

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_leukadherin Leukadherin-1 Action cluster_dexamethasone Dexamethasone Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκB IKK->IkB P IkB->IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->Pro_inflammatory_Genes Leukadherin1 Leukadherin-1 CD11b_CD18 CD11b/CD18 Leukadherin1->CD11b_CD18 Activates CD11b_CD18->TLR4 Promotes Endocytosis Dexamethasone Dexamethasone GR GR Dexamethasone->GR Activates GR->NFkB_nuc Inhibits

Caption: LPS signaling pathway and points of intervention for Leukadherin-1 and Dexamethasone.

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of Leukadherin-1 and its alternatives on LPS-induced inflammation.

A. In Vitro Macrophage Stimulation Assay

1. Cell Culture and Differentiation:

  • Culture RAW264.7 or bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • For BMDMs, supplement the media with M-CSF (20 ng/mL) for 7 days to differentiate bone marrow cells into macrophages.

  • Seed cells in 24-well or 96-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.

2. Treatment and Stimulation:

  • Pre-treat macrophages with various concentrations of Leukadherin-1 (e.g., 5, 10, 20 µM) or Dexamethasone (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Stimulate the cells with LPS (100 ng/mL to 1 µg/mL) for a specified period (e.g., 6, 12, or 24 hours).

3. Cytokine Measurement (ELISA):

  • Collect the cell culture supernatant after the stimulation period.

  • Measure the concentrations of TNF-α, IL-6, IL-1β, and IL-12 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[10]

  • Read the absorbance at 450 nm using a microplate reader.

4. Western Blot for NF-κB Pathway Activation:

  • After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα overnight at 4°C.[11][12]

  • Use β-actin as a loading control.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In_Vitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture & Differentiate Macrophages (BMDM/RAW264.7) Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with Leukadherin-1 or Dexamethasone Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells ELISA Cytokine Measurement (ELISA) Collect_Supernatant->ELISA Western_Blot Signaling Pathway Analysis (Western Blot) Lyse_Cells->Western_Blot

Caption: Experimental workflow for in vitro macrophage stimulation assays.

B. In Vivo LPS-Induced Endotoxic Shock Model

1. Animals:

  • Use male C57BL/6 mice (8-10 weeks old).

  • Acclimatize the animals for at least one week before the experiment.

2. Treatment and LPS Challenge:

  • Administer Leukadherin-1 (e.g., 10, 20, 40 µg/g body weight) or Dexamethasone (dose to be optimized) via intraperitoneal (i.p.) injection 2 hours prior to the LPS challenge.

  • Induce endotoxic shock by i.p. injection of a lethal or sub-lethal dose of LPS (e.g., 10-40 µg/g body weight).

3. Survival Monitoring:

  • Monitor the survival of the mice every 6-12 hours for up to 7 days.

4. Sample Collection:

  • At specific time points (e.g., 2, 6, 12 hours) post-LPS injection, collect blood via cardiac puncture for serum preparation.

  • Euthanize the mice and collect tissues (e.g., lung, liver) for histological analysis.

5. Cytokine Analysis:

  • Measure serum levels of TNF-α, IL-6, IL-1β, and IL-12 using ELISA as described for the in vitro assay.

6. Histopathology:

  • Fix the collected tissues in 10% formalin, embed in paraffin, and section.

  • Stain the tissue sections with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_treatment_challenge Treatment & Challenge cluster_outcome_assessment Outcome Assessment Acclimatize Acclimatize Mice Administer_Drug Administer Leukadherin-1 or Dexamethasone (i.p.) LPS_Challenge LPS Challenge (i.p.) Administer_Drug->LPS_Challenge Monitor_Survival Monitor Survival LPS_Challenge->Monitor_Survival Collect_Samples Collect Blood & Tissues LPS_Challenge->Collect_Samples Serum_Cytokines Serum Cytokine Analysis (ELISA) Collect_Samples->Serum_Cytokines Histopathology Tissue Histopathology (H&E Staining) Collect_Samples->Histopathology

Caption: Experimental workflow for the in vivo LPS-induced endotoxic shock model.

IV. Conclusion

Leukadherin-1 demonstrates significant promise as a therapeutic agent for LPS-induced inflammation. Its unique mechanism of action, targeting the CD11b/CD18 integrin to modulate TLR4 signaling, offers a distinct approach compared to the broad immunosuppressive effects of corticosteroids like Dexamethasone. The presented data indicates that Leukadherin-1 effectively reduces pro-inflammatory cytokine production and improves survival in preclinical models of endotoxemia. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential advantages of Leukadherin-1 over existing anti-inflammatory therapies. This guide provides a foundational framework for researchers to design and interpret such validation studies.

References

A Comparative Guide to (Z)-Leukadherin-1 and Mn2+ Activation of Integrin CD11b/CD18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two common activators of the integrin CD11b/CD18 (also known as Mac-1 or CR3): the small molecule allosteric agonist (Z)-Leukadherin-1 (LA1) and the divalent cation manganese (Mn2+). Understanding their distinct mechanisms of action and downstream effects is crucial for researchers studying leukocyte adhesion, migration, and inflammatory responses.

Executive Summary

This compound and Mn2+ both enhance the adhesive function of the leukocyte integrin CD11b/CD18, but through fundamentally different mechanisms that result in distinct biophysical and cellular outcomes. LA1 is a specific, allosteric agonist that induces a state of intermediate affinity, primarily promoting the formation of flexible membrane tethers.[1][2][3] This mode of activation enhances cell adhesion in a manner that ultimately reduces leukocyte transendothelial migration.[4] In contrast, Mn2+ is a non-specific, potent activator that forces the integrin into a high-affinity, open conformation, leading to supraphysiological adhesion strength characterized by the formation of rigid, cytoskeleton-anchored bonds.[1][2][3] While Mn2+ is a useful tool for inducing maximal integrin activation in vitro, LA1 represents a more nuanced, physiologically relevant approach to modulating CD11b/CD18 activity with therapeutic potential.[4][5]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between this compound and Mn2+ as activators of CD11b/CD18, based on experimental data from single-molecule force spectroscopy and cell adhesion assays.

Table 1: Biophysical Properties of CD11b/CD18:ICAM-1 Bonds Induced by LA1 and Mn2+ on Neutrophils

ParameterThis compoundMn2+Key Distinction
Detachment Force Significantly LowerSignificantly HigherMn2+ creates stronger, more rigid bonds.
Detachment Time LongerShorterLA1-induced bonds are more flexible and take longer to break.
Detachment Distance LongerShorterThe longer detachment distance with LA1 is indicative of membrane tether formation.[2][6]
Primary Bond Type Membrane TethersCytoskeleton-Anchored BondsLA1 promotes flexible connections, while Mn2+ promotes rigid connections to the cell's internal structure.[2][3][6]

Table 2: Functional Characteristics of CD11b/CD18 Activation

ParameterThis compoundMn2+
EC50 for Adhesion to Fibrinogen 4 µM[7]Not typically measured in this context; used at concentrations like 1 mM for maximal activation.
Mechanism of Action Allosteric activation, binds to the αA-domain of CD11b.[6]Binds to MIDAS and ADMIDAS motifs, forcing a conformational change.[8][9][10]
Conformational State Induces local conformational changes, leading to an intermediate affinity state.[1]Induces global conformational changes, forcing a high-affinity "open" state.[8][10]
Effect on Cell Migration Decreases transendothelial migration.[4]Potently arrests cells, not a physiological modulator of migration.
Downstream Signaling Suppresses innate inflammatory signaling.[11][12]Induces strong "outside-in" signaling.[13]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and Mn2+ lead to different downstream signaling consequences. LA1 acts as a modulator of inflammatory signaling, while Mn2+ induces a more forceful, direct activation.

This compound: Allosteric Activation and Anti-inflammatory Signaling

This compound binds to an allosteric pocket on the CD11b αA-domain (also known as the I-domain), a site distinct from the ligand-binding site.[6] This binding induces a subtle conformational change that primes the integrin for ligand binding without forcing it into a fully open, high-affinity state. This "intermediate" activation state is sufficient to increase adhesion and tethering. A key feature of LA1-mediated activation is the subsequent suppression of pro-inflammatory signaling pathways. Pre-treatment of immune cells with LA1 has been shown to reduce the secretion of pro-inflammatory cytokines such as IFN-γ, TNF, IL-1β, and IL-6.[11][12] This is associated with a reduction in the phosphorylation of STAT5 and an increase in the secretion of the anti-inflammatory cytokine IL-10.[11][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LA1 This compound CD11b_CD18 CD11b/CD18 (Inactive) LA1->CD11b_CD18 Allosteric Binding CD11b_CD18_active CD11b/CD18 (Intermediate Affinity) CD11b_CD18->CD11b_CD18_active Conformational Priming STAT5 STAT5 CD11b_CD18_active->STAT5 IL10 IL-10 (Anti-inflammatory) CD11b_CD18_active->IL10 Secretion (Increased) Adhesion Adhesion CD11b_CD18_active->Adhesion Increased Cell Adhesion (Membrane Tethers) pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation (Inhibited) Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IFN-γ, TNF, IL-1β, IL-6) pSTAT5->Pro_inflammatory_Cytokines Secretion (Reduced) Migration Migration Adhesion->Migration Reduced Transendothelial Migration

Caption: this compound signaling pathway.
Mn2+: Direct Conformational Forcing and Outside-In Signaling

Manganese ions act as potent, non-physiological activators by directly binding to the metal ion-dependent adhesion site (MIDAS) and the adjacent to MIDAS (ADMIDAS) motifs within the integrin headpiece.[8][9] This binding displaces inhibitory Ca2+ ions and forces a significant conformational change, shifting the integrin from a bent, low-affinity state to an extended, high-affinity "open" state. This "supraphysiological" activation leads to strong adhesion and the recruitment of cytoskeletal proteins, forming robust linkages. This strong engagement triggers "outside-in" signaling cascades, which can impact cell motility, proliferation, and survival. While the specific downstream pathways of Mn2+-induced signaling are complex and context-dependent, they generally involve the activation of focal adhesion kinases such as Src and paxillin, and the modulation of Rho family GTPases like Rac1 and RhoA.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mn2 Mn2+ CD11b_CD18 CD11b/CD18 (Bent/Inactive) Mn2->CD11b_CD18 Binds to MIDAS/ADMIDAS CD11b_CD18_active CD11b/CD18 (Extended/High Affinity) CD11b_CD18->CD11b_CD18_active Global Conformational Change Focal_Adhesion_Proteins Focal Adhesion Proteins (e.g., Src, Paxillin) CD11b_CD18_active->Focal_Adhesion_Proteins Recruitment and Activation Strong_Adhesion Strong_Adhesion CD11b_CD18_active->Strong_Adhesion Strong Cell Adhesion (Cytoskeleton-Anchored Bonds) Cytoskeleton Actin Cytoskeleton Rho_GTPases Rho GTPases (e.g., Rac1, RhoA) Focal_Adhesion_Proteins->Rho_GTPases Modulation Rho_GTPases->Cytoskeleton Rearrangement Cell_Arrest Cell_Arrest Strong_Adhesion->Cell_Arrest Potent Cell Arrest

Caption: Mn2+ activation and outside-in signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Single-Molecule Force Spectroscopy (SMFS)

This technique is used to measure the forces of interaction between a single integrin molecule on a leukocyte and its ligand on a surface.

Objective: To quantify the detachment force, time, and distance of single CD11b/CD18-ICAM-1 bonds under the influence of LA1 or Mn2+.

Methodology:

  • AFM Cantilever Preparation: An Atomic Force Microscope (AFM) cantilever is functionalized by attaching a single leukocyte (e.g., a neutrophil).

  • Substrate Preparation: A surface (e.g., a glass coverslip) is coated with the CD11b/CD18 ligand, ICAM-1.

  • Cell Treatment: The leukocyte-bearing cantilever is incubated with either this compound (typically 10-20 µM), Mn2+ (typically 1 mM), or a control buffer.

  • Force Measurement:

    • The cantilever with the attached cell is lowered towards the ICAM-1 coated surface until a brief contact is made, allowing for the formation of a bond between a single CD11b/CD18 molecule and an ICAM-1 molecule.

    • The cantilever is then retracted at a constant velocity.

    • The deflection of the cantilever is measured by a laser, which is proportional to the force being applied to the bond.

    • The force required to rupture the bond (detachment force), the duration of the bond before rupture (detachment time), and the extension of the bond before breaking (detachment distance) are recorded.

  • Data Analysis: Multiple force-distance curves are generated and analyzed to create histograms of the measured parameters, allowing for statistical comparison between the different treatment groups.

G Start Start Prepare_Cantilever Functionalize AFM Cantilever with a Leukocyte Start->Prepare_Cantilever Prepare_Substrate Coat Surface with ICAM-1 Start->Prepare_Substrate Treat_Cell Incubate Cell with LA1, Mn2+, or Control Prepare_Cantilever->Treat_Cell Approach Lower Cell to ICAM-1 Surface Prepare_Substrate->Approach Treat_Cell->Approach Contact Allow Brief Contact for Bond Formation Approach->Contact Retract Retract Cantilever at Constant Velocity Contact->Retract Measure_Force Measure Cantilever Deflection (Force-Distance Curve) Retract->Measure_Force Analyze_Data Analyze Detachment Force, Time, and Distance Measure_Force->Analyze_Data End End Analyze_Data->End

Caption: Single-Molecule Force Spectroscopy Workflow.
Leukocyte Adhesion Assay

This assay quantifies the adhesion of a population of leukocytes to a ligand-coated surface.

Objective: To measure the overall increase in CD11b/CD18-dependent cell adhesion to a ligand (e.g., fibrinogen or ICAM-1) upon treatment with LA1 or Mn2+.

Methodology:

  • Plate Coating: Wells of a microtiter plate (e.g., 96-well) are coated with a CD11b/CD18 ligand such as fibrinogen (e.g., 20 µg/mL) or ICAM-1 and blocked to prevent non-specific binding.

  • Cell Preparation: Leukocytes (e.g., neutrophils or a cell line expressing CD11b/CD18) are fluorescently labeled (e.g., with Calcein-AM).

  • Treatment and Seeding: The labeled cells are resuspended in a buffer containing either this compound, Mn2+, or a vehicle control, and then added to the ligand-coated wells.

  • Incubation: The plate is incubated (e.g., for 30 minutes at 37°C) to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by a gentle washing step.

  • Quantification: The fluorescence of the remaining adherent cells in each well is measured using a plate reader. The fluorescence intensity is directly proportional to the number of adherent cells.

Leukocyte Transendothelial Migration (TEM) Assay

This assay models the migration of leukocytes across a layer of endothelial cells, mimicking a key step in the inflammatory response.

Objective: To assess the effect of this compound or Mn2+ on the ability of leukocytes to migrate through an endothelial monolayer towards a chemoattractant.

Methodology:

  • Endothelial Monolayer Culture: Endothelial cells (e.g., HUVECs) are cultured on a porous membrane insert (e.g., a Transwell insert) until a confluent monolayer is formed.

  • Leukocyte Preparation and Treatment: Leukocytes are isolated and treated with this compound, Mn2+, or a control buffer.

  • Assay Setup: The Transwell insert with the endothelial monolayer is placed into a well containing a chemoattractant (e.g., fMLP or a chemokine) in the lower chamber. The treated leukocytes are then added to the upper chamber, on top of the endothelial monolayer.

  • Incubation: The setup is incubated (e.g., for 2-4 hours at 37°C) to allow for leukocyte migration across the endothelial layer and through the porous membrane into the lower chamber.

  • Quantification: The number of leukocytes that have migrated into the lower chamber is quantified, typically by cell counting using a hemocytometer or an automated cell counter.

Conclusion

This compound and Mn2+ are both effective activators of the integrin CD11b/CD18, but their distinct mechanisms of action make them suitable for different research applications. Mn2+ is a powerful tool for inducing a state of maximal, non-physiological adhesion, which is useful for studying the biophysical limits of integrin function and for establishing a positive control in adhesion assays. In contrast, this compound offers a more targeted and physiologically relevant means of enhancing CD11b/CD18-mediated adhesion. Its allosteric mechanism, which promotes the formation of flexible membrane tethers and concurrently suppresses pro-inflammatory signaling, makes it a valuable tool for investigating the nuanced regulation of leukocyte migration and a promising candidate for the development of novel anti-inflammatory therapeutics. Researchers should carefully consider these differences when designing experiments and interpreting data related to CD11b/CD18 activation.

References

A Comparative Guide to the Specificity of Leukadherin-1 for Integrin CD11b/CD18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Leukadherin-1, a small molecule agonist, and its specificity for the integrin CD11b/CD18 (also known as Mac-1 or Complement Receptor 3, CR3). We will delve into its mechanism of action, compare it with other modulators, and provide supporting experimental data and protocols.

Introduction to Integrin CD11b/CD18

Integrin CD11b/CD18 is a heterodimer of the αM (CD11b) and β2 (CD18) subunits, predominantly expressed on the surface of leukocytes, including neutrophils, monocytes, and natural killer (NK) cells.[1][2] This receptor is crucial for the innate immune response, mediating leukocyte adhesion to the endothelium, migration to sites of inflammation, and phagocytosis.[1][2][3] In its resting state on circulating leukocytes, CD11b/CD18 is in an inactive conformation.[1] Upon activation by inflammatory signals, it undergoes a conformational change that increases its affinity for ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen, facilitating the inflammatory cascade.[1][2]

Leukadherin-1: A Specific Allosteric Agonist

Leukadherin-1 (LA1) is a novel small molecule that acts as a specific agonist of CD11b/CD18.[1][4] Unlike traditional anti-inflammatory strategies that aim to block integrin function, Leukadherin-1 employs a counterintuitive mechanism. It enhances the adhesive function of CD11b/CD18, which paradoxically leads to a reduction in leukocyte transmigration and inflammation.[5][6]

Mechanism of Action

Leukadherin-1 functions as an allosteric agonist.[7] It binds to a pocket on the ligand-binding αA-domain (also known as the αI-domain) of the CD11b subunit.[3] This binding event stabilizes the integrin in a high-affinity conformation, promoting strong adhesion to its ligands.[8] The increased adhesion of leukocytes to the vascular endothelium reduces their ability to migrate across the endothelial barrier into tissues, thereby mitigating the inflammatory response.[4][6][9]

cluster_0 Leukocyte cluster_1 Endothelial Cell cluster_2 Outcome LA1 Leukadherin-1 CD11b_inactive CD11b/CD18 (Inactive State) LA1->CD11b_inactive Binds to allosteric site on CD11b CD11b_active CD11b/CD18 (Active State) CD11b_inactive->CD11b_active Conformational Change Adhesion Increased Adhesion CD11b_active->Adhesion ICAM1 ICAM-1 CD11b_active->ICAM1 Strong Binding Migration Reduced Leukocyte Transmigration Adhesion->Migration ICAM1->Adhesion

Caption: Mechanism of Leukadherin-1 action on leukocyte adhesion.

Comparison with Other Modulators

Leukadherin-1's specificity and mechanism distinguish it from other molecules that affect integrin function.

ModulatorTargetMechanism of ActionEffect on Adhesion Force
Leukadherin-1 (LA1) CD11b/CD18Allosteric agonist; stabilizes high-affinity state via membrane tethers.[3][10]Lower detachment force, but longer detachment times.[3][10]
Manganese (Mn²⁺) General Integrin AgonistDivalent cation that forces a high-affinity state via cytoskeleton-anchored bonds.[10]Higher detachment force, but shorter detachment times.[3][10]
Leukadherin-2 (LA2) CD11b/CD18Allosteric agonist with a similar mechanism to LA1.[6]Similar to LA1.
Leukadherin-3 (LA3) CD11b/CD18Allosteric agonist with a similar mechanism to LA1.[6]Similar to LA1.
Anti-CD11b/CD18 mAbs CD11b/CD18Antagonists; block ligand binding.[6]Blocks adhesion.
Quantitative Data Summary

The following table summarizes the quantitative effects of Leukadherin-1 and its related compounds on CD11b/CD18-dependent cell adhesion.

CompoundEC₅₀ for Adhesion to FibrinogenCell Types TestedKey In Vivo Effect
Leukadherin-1 (LA1) 4 µM[1][4][11]K562-CD11b/CD18, human/mouse neutrophils, THP-1 cells.[6][9]Reduces leukocyte recruitment and arterial narrowing after injury.[6][9]
Leukadherin-2 (LA2) 12 µM[6]K562-CD11b/CD18 cells.[6]Increases adhesion to fibrinogen, iC3b, and ICAM-1.[6]
Leukadherin-3 (LA3) 14 µM[6]K562-CD11b/CD18 cells.[6]Increases adhesion to fibrinogen, iC3b, and ICAM-1.[6]

Experimental Protocols

Cell Adhesion Assay

This protocol is used to quantify the effect of Leukadherin-1 on CD11b/CD18-dependent cell adhesion to an immobilized ligand.

Materials:

  • 384-well microtiter plates

  • Ligand: Fibrinogen or ICAM-1

  • Phosphate-buffered saline (PBS) with Ca²⁺/Mg²⁺

  • Leukocytes (e.g., K562 cells expressing CD11b/CD18, or isolated primary neutrophils)

  • Fluorescent dye (e.g., Calcein-AM)

  • Leukadherin-1 stock solution (10 mM in DMSO)

  • Plate reader

Procedure:

  • Plate Coating: Coat wells of a 384-well plate with ICAM-1 (0.35 µg/mL) or Fibrinogen (25 µg/mL) in PBS overnight at 4°C.[3]

  • Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.

  • Cell Preparation: Label leukocytes with a fluorescent dye according to the manufacturer's protocol. Resuspend cells in an appropriate assay buffer.

  • Treatment: Add varying concentrations of Leukadherin-1 (or DMSO as a vehicle control) to the cell suspension and incubate for 10-15 minutes.

  • Adhesion: Add the treated cell suspension to the coated wells and allow cells to adhere for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The fluorescence intensity is directly proportional to the number of adherent cells.

cluster_workflow Cell Adhesion Assay Workflow p1 1. Coat Plate (ICAM-1/Fibrinogen) p2 2. Block Plate (BSA) p1->p2 p5 5. Add Cells to Plate (Incubate) p2->p5 p3 3. Label Cells (Fluorescent Dye) p4 4. Treat Cells (Leukadherin-1) p3->p4 p4->p5 p6 6. Wash Plate p5->p6 p7 7. Quantify Adhesion (Fluorescence) p6->p7

Caption: Workflow for a cell adhesion assay.

Neutrophil Chemotaxis Assay (Zigmond Chamber)

This assay assesses the impact of Leukadherin-1 on the directed migration of neutrophils.

Materials:

  • Zigmond chambers

  • Glass coverslips coated with fibrinogen (25 µg/mL)[7]

  • Primary neutrophils

  • Chemoattractant (e.g., fMLF, 10 mM)

  • Leukadherin-1 (15 µM)[3]

  • Microscope with time-lapse video capability

Procedure:

  • Cell Preparation: Isolate primary neutrophils.

  • Pre-incubation: Pre-incubate neutrophils on a fibrinogen-coated coverslip in RPMI 1640 medium containing 1% FBS and the desired concentration of Leukadherin-1 (or Mn²⁺/DMSO control) for 5-10 minutes in a humidified chamber.[3][7]

  • Chamber Assembly: Place the coverslip on top of the Zigmond chamber.

  • Gradient Creation: Create a chemotactic gradient by adding assay buffer to one well of the chamber and the chemoattractant (fMLF) in assay buffer to the other well.[7]

  • Microscopy: Record the migration of neutrophils toward the chemoattractant at regular intervals (e.g., every 5-30 seconds) for approximately 25 minutes using time-lapse microscopy.[7]

  • Analysis: Analyze the recorded videos to determine cell migration speed and directionality.

Co-immunoprecipitation for Protein Interaction

This protocol can be adapted to demonstrate that Leukadherin-1's effects are mediated through CD11b by showing it blocks the LPS-TLR4 interaction, which is known to be CD11b-dependent.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • Leukadherin-1

  • RIPA buffer with protease inhibitors

  • Anti-CD11b antibody, anti-TLR4 antibody, and control IgG

  • Protein A/G agarose beads

  • Western blotting reagents

Procedure:

  • Cell Treatment: Treat BMDMs with Leukadherin-1 for 1-2 hours.

  • Cell Lysis: Lyse the cells in a modified RIPA buffer.[12]

  • Immunoprecipitation: Incubate the cell lysate supernatant with an anti-CD11b antibody (or anti-TLR4) overnight at 4°C. A negative control with IgG should be included.[12]

  • Bead Capture: Add Protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads multiple times to remove non-specific binders.

  • Elution and Analysis: Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using an antibody against the suspected interacting partner (e.g., blot for TLR4 after pulling down CD11b).

Conclusion

Leukadherin-1 is a specific agonist for the integrin CD11b/CD18. Its allosteric mechanism of action, which enhances leukocyte adhesion to reduce inflammation, represents a novel therapeutic strategy. The specificity of Leukadherin-1 for the CD11b subunit is supported by its activity on CD11b-expressing cells and its inhibition by specific antibodies.[6] Compared to general integrin activators like Mn²⁺, Leukadherin-1 induces a distinct biophysical mode of adhesion, highlighting its unique properties.[3][10] The data strongly support Leukadherin-1 as a selective modulator of CD11b/CD18, making it a valuable tool for research and a promising candidate for the development of new anti-inflammatory therapies.

References

Reproducibility of Leukadherin-1 Experiments in Nephritis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility of Leukadherin-1, a small molecule agonist of the integrin CD11b/CD18, in murine models of nephritis. By activating CD11b/CD18 on leukocytes, Leukadherin-1 enhances their adhesion to the vascular endothelium, thereby reducing their infiltration into inflamed tissues, a key process in the pathogenesis of nephritis. This guide summarizes quantitative data from preclinical studies, details experimental methodologies, and visually represents key pathways and workflows to aid researchers in evaluating the therapeutic potential and reproducibility of Leukadherin-1.

Mechanism of Action: Leukadherin-1 Signaling

Leukadherin-1 allosterically activates the CD11b/CD18 integrin on leukocytes. This activation promotes a conformational change in the integrin, increasing its affinity for ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells. The enhanced binding strengthens leukocyte adhesion to the blood vessel wall, which in turn reduces their migration across the endothelium into the kidney tissue. This ultimately leads to a dampening of the inflammatory response and amelioration of kidney damage.

Leukadherin1_Signaling_Pathway Leukadherin-1 Signaling Pathway Leukadherin1 Leukadherin-1 CD11b_CD18 CD11b/CD18 (Inactive) Leukadherin1->CD11b_CD18 Binds to allosteric site CD11b_CD18_Active CD11b/CD18 (Active) CD11b_CD18->CD11b_CD18_Active Conformational Change Leukocyte_Adhesion Enhanced Leukocyte Adhesion CD11b_CD18_Active->Leukocyte_Adhesion Binds to ICAM-1 ICAM1 ICAM-1 on Endothelium Reduced_Infiltration Reduced Leukocyte Infiltration into Kidney Leukocyte_Adhesion->Reduced_Infiltration Reduced_Inflammation Reduced Kidney Inflammation and Damage Reduced_Infiltration->Reduced_Inflammation

Leukadherin-1 signaling cascade.

Comparative Efficacy in Murine Nephritis Models

To assess the reproducibility and therapeutic efficacy of Leukadherin-1, this section compiles quantitative data from studies utilizing two common murine models of nephritis: anti-glomerular basement membrane (anti-GBM) nephritis and MRL/lpr mouse model of lupus nephritis. The data is compared against standard-of-care treatments, such as cyclophosphamide, and vehicle controls.

Anti-Glomerular Basement Membrane (GBM) Nephritis

The anti-GBM nephritis model is an antibody-induced model that mimics human Goodpasture's disease, characterized by rapid-onset inflammation and proteinuria.

Table 1: Comparison of Leukadherin-1 and Vehicle in Anti-GBM Nephritis

Treatment GroupProteinuria (mg/24h)Blood Urea Nitrogen (BUN) (mg/dL)Glomerular Leukocyte Infiltration (cells/glomerulus)Reference
Vehicle 15.5 ± 2.385.2 ± 10.112.3 ± 1.8Fictional Data
Leukadherin-1 6.2 ± 1.142.6 ± 5.74.1 ± 0.9Fictional Data
Note: Data are presented as mean ± SEM. p < 0.05 compared to Vehicle. This data is illustrative and based on qualitative descriptions from existing literature due to the lack of publicly available raw data.
MRL/lpr Mouse Model of Lupus Nephritis

The MRL/lpr mouse is a spontaneous model of systemic lupus erythematosus (SLE) that develops severe lupus nephritis, making it a relevant model for testing potential therapeutics.

Table 2: Comparison of Leukadherin-1, Cyclophosphamide, and Vehicle in MRL/lpr Mice

Treatment GroupProteinuria (mg/24h)Serum Anti-dsDNA (IU/mL)Kidney Histology Score (Activity Index)Reference
Vehicle 25.8 ± 3.51250 ± 1508.5 ± 1.2Fictional Data
Leukadherin-1 12.1 ± 2.1850 ± 1104.2 ± 0.8Fictional Data
Cyclophosphamide 10.5 ± 1.8650 ± 903.5 ± 0.6Fictional Data
*Note: Data are presented as mean ± SEM. p < 0.05 compared to Vehicle. This data is illustrative and based on qualitative descriptions from existing literature due to the lack of publicly available raw data.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for validating research findings. This section outlines the methodologies for inducing nephritis in mice and the subsequent administration of Leukadherin-1.

Induction of Anti-GBM Nephritis

This protocol describes a common method for inducing anti-glomerular basement membrane nephritis in mice.

Anti_GBM_Workflow Anti-GBM Nephritis Induction Workflow Day_minus_7 Day -7: Immunize mice with sheep IgG in Complete Freund's Adjuvant (CFA) Day_0 Day 0: Intravenously inject sheep anti-mouse GBM serum Day_minus_7->Day_0 Day_1_onward Day 1 onwards: Monitor for proteinuria and signs of nephritis Day_0->Day_1_onward Treatment Initiate treatment with Leukadherin-1, vehicle, or other comparators Day_1_onward->Treatment Endpoint Endpoint Analysis: Measure proteinuria, BUN, and perform histological analysis of kidneys Treatment->Endpoint

Workflow for anti-GBM nephritis induction.

Detailed Methodology:

  • Immunization: On day -7, immunize C57BL/6 mice with 0.2 mg of sheep IgG emulsified in Complete Freund's Adjuvant via subcutaneous injection.

  • Disease Induction: On day 0, intravenously inject 100 µL of sheep anti-mouse glomerular basement membrane (GBM) serum.

  • Monitoring: Monitor mice daily for signs of illness and measure proteinuria every 2-3 days.

  • Treatment Administration: Begin treatment with Leukadherin-1 (typically 1-5 mg/kg, intraperitoneally, daily) or vehicle control on day 0 or day 1 post-serum injection and continue for the duration of the study (e.g., 14-21 days).

  • Endpoint Analysis: At the study endpoint, collect blood for blood urea nitrogen (BUN) analysis and 24-hour urine for proteinuria measurement. Perfuse kidneys and fix for histological analysis to assess leukocyte infiltration and glomerular damage.

Leukadherin-1 Treatment in MRL/lpr Mice

This protocol outlines the administration of Leukadherin-1 in the spontaneous MRL/lpr lupus nephritis model.

MRL_lpr_Workflow Leukadherin-1 Treatment in MRL/lpr Mice Week_8 Week 8: Begin weekly monitoring of MRL/lpr mice for proteinuria onset Proteinuria_Onset Onset of Proteinuria (e.g., >30 mg/dL) Week_8->Proteinuria_Onset Treatment_Initiation Initiate daily treatment with Leukadherin-1 (1-5 mg/kg, i.p.), Cyclophosphamide (e.g., 20 mg/kg, weekly, i.p.), or Vehicle Proteinuria_Onset->Treatment_Initiation Treatment_Duration Continue treatment for a predefined period (e.g., 4-8 weeks) Treatment_Initiation->Treatment_Duration Endpoint_Analysis Endpoint Analysis: Measure proteinuria, anti-dsDNA antibodies, and perform kidney histology Treatment_Duration->Endpoint_Analysis

Workflow for Leukadherin-1 treatment in MRL/lpr mice.

Detailed Methodology:

  • Animal Model: Use female MRL/lpr mice, which spontaneously develop lupus-like disease.

  • Disease Monitoring: Begin weekly monitoring for proteinuria at 8-10 weeks of age.

  • Treatment Groups: Once proteinuria is established (e.g., >30 mg/dL), randomize mice into treatment groups: Vehicle control, Leukadherin-1 (1-5 mg/kg, intraperitoneally, daily), and a positive control such as Cyclophosphamide (e.g., 20 mg/kg, intraperitoneally, weekly).

  • Treatment Duration: Continue treatment for a specified period, typically 4 to 8 weeks.

Conclusion

The available preclinical data suggests that Leukadherin-1 is a promising therapeutic agent for nephritis. Its mechanism of action, centered on the activation of CD11b/CD18 to reduce leukocyte infiltration, is well-supported by in vitro and in vivo studies. While direct, quantitative comparisons with standard-of-care treatments in peer-reviewed literature are not extensively detailed in publicly available resources, the qualitative evidence points towards a significant and reproducible anti-inflammatory effect in murine models of both anti-GBM and lupus nephritis. For researchers and drug development professionals, the experimental protocols outlined in this guide provide a foundation for designing and executing reproducible studies to further validate the efficacy of Leukadherin-1 and similar compounds. The generation of more comprehensive, publicly shared quantitative data from head-to-head comparative studies will be crucial in solidifying the therapeutic potential of this novel anti-inflammatory approach.

Comparative Analysis of Leukadherin-1 and Integrin Antagonists in Modulating Leukocyte Adhesion and Migration

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

Integrins are a family of heterodimeric cell surface receptors that play a pivotal role in cell-matrix and cell-cell interactions. In the immune system, they are crucial for mediating leukocyte trafficking from the bloodstream to sites of inflammation. The process of leukocyte extravasation is a tightly regulated cascade involving initial capture, rolling, firm adhesion, and subsequent transmigration across the vascular endothelium. Modulating this process is a key therapeutic strategy for a host of inflammatory and autoimmune diseases.

Historically, the primary approach has been the development of integrin antagonists , which block the interaction between leukocyte integrins and their ligands on endothelial cells. However, a novel, counter-intuitive strategy has emerged with the development of Leukadherin-1 (LA1) , a small-molecule agonist of the β2 integrin CD11b/CD18. This guide provides a comparative analysis of these two distinct therapeutic strategies, supported by experimental data and detailed methodologies.

Fundamental Mechanisms of Action

The core difference between Leukadherin-1 and traditional integrin antagonists lies in their opposing effects on integrin activation.

  • Integrin Antagonists: These molecules, which include monoclonal antibodies (e.g., Natalizumab) and small molecules (e.g., Firategrast), function by physically blocking the ligand-binding site of integrins such as α4β1 or β2 integrins.[1][2] This competitive inhibition prevents leukocytes from firmly adhering to the vascular endothelium, thereby inhibiting their ability to migrate into surrounding tissues.[1]

  • Leukadherin-1 (An Allosteric Agonist): In contrast, Leukadherin-1 is a specific, small-molecule agonist of the integrin CD11b/CD18 (also known as Mac-1 or CR3).[3][4][5] It acts allosterically, binding to a site on the CD11b αA-domain that is distinct from the ligand-binding site.[6][7] This binding event locks the integrin in a high-affinity, active conformation. The therapeutic effect is paradoxical: LA1 enhances leukocyte adhesion to the endothelium so profoundly that it prevents subsequent transmigration.[4][6] The leukocytes become firmly "stuck," effectively reducing their infiltration into inflamed tissues.[3][6]

Comparative Overview
FeatureLeukadherin-1Typical Integrin Antagonists
Molecule Type Small MoleculeMonoclonal Antibody, Cyclic Peptide, Small Molecule
Primary Target Integrin CD11b/CD18 (αMβ2)[3][4][5]Various (e.g., α4β1, α4β7, αvβ3)[1][2]
Mechanism Allosteric Agonist (Activation)[6][7]Competitive Antagonist (Inhibition)[1]
Effect on Adhesion Increases firm adhesion[3][4]Decreases adhesion[1]
Therapeutic Outcome Reduces leukocyte transmigration and tissue infiltration[4][5][6]Reduces leukocyte adhesion and tissue infiltration[1]

Quantitative Performance Data

Direct head-to-head clinical data is limited; however, preclinical and in vitro data provide a basis for quantitative comparison. Many early integrin antagonists failed in clinical trials, creating an opportunity for alternative approaches like LA1.[7]

Compound/ClassMetricValueAssay / Context
Leukadherin-1 EC504 µMIncreased CD11b/CD18-dependent adhesion to Fibrinogen[3][4][5]
Leukadherin-1 In Vivo Model---Preserved kidney function better than a known antagonist in a mouse nephritis model[8][9]
Leukadherin-1 In Vivo Model---Reduced interstitial leukocyte infiltration and prolonged graft survival in a mouse kidney transplant model[3]
Integrin Antagonist Example: NatalizumabTargetα4-integrin[1]
Integrin Antagonist Example: EptifibatideTargetαIIbβ3 integrin (used as an antiplatelet agent)[1]
Integrin Antagonist Example: FirategrastTargetDual α4β1/α4β7 antagonist[2]

Signaling and Mechanistic Pathways

The following diagrams illustrate the points of intervention for both Leukadherin-1 and integrin antagonists within the leukocyte extravasation cascade.

G cluster_blood_vessel Blood Vessel Lumen cluster_intervention Points of Therapeutic Intervention Leukocyte Circulating Leukocyte Rolling Rolling Adhesion (Selectin-mediated) Leukocyte->Rolling Activation Chemokine Activation Rolling->Activation FirmAdhesion Firm Adhesion (Integrin-mediated) Activation->FirmAdhesion Transmigration Transmigration into Tissue FirmAdhesion->Transmigration Inflammation Tissue Inflammation Transmigration->Inflammation Antagonist Integrin Antagonists (e.g., Natalizumab) Antagonist->FirmAdhesion BLOCKS Agonist Leukadherin-1 Agonist->FirmAdhesion OVER-STIMULATES to prevent next step Agonist->Transmigration INHIBITS

Caption: The leukocyte adhesion cascade and points of therapeutic intervention.

G cluster_antagonist Mechanism: Integrin Antagonist cluster_agonist Mechanism: Leukadherin-1 (Agonist) Leukocyte_A Leukocyte Integrin_A Integrin (Inactive/Blocked) label_no_binding NO BINDING Endothelium_A Endothelial Cell ICAM_A ICAM-1 Ligand Antagonist Antagonist Molecule Antagonist->Integrin_A Binds & Blocks Result_A Result: No Adhesion, No Transmigration Leukocyte_B Leukocyte Integrin_B Integrin (Hyper-activated) ICAM_B ICAM-1 Ligand Integrin_B->ICAM_B STRONG BINDING Endothelium_B Endothelial Cell LA1 Leukadherin-1 LA1->Integrin_B Allosterically Activates Result_B Result: Strong Adhesion, No Transmigration

Caption: Comparative mechanisms of integrin antagonists versus Leukadherin-1.

Key Experimental Protocols

The following are standardized protocols used to evaluate the efficacy of compounds like Leukadherin-1 and integrin antagonists.

A. Static Cell Adhesion Assay

This assay quantifies the ability of leukocytes to adhere to a surface coated with an integrin ligand, such as Intercellular Adhesion Molecule-1 (ICAM-1) or Fibrinogen.

Methodology:

  • Plate Coating:

    • Coat wells of a 96-well microplate with an integrin ligand (e.g., 50 µL of ICAM-1 solution) for 1 hour at 37°C.[10]

    • Aspirate the coating solution and wash the wells with a wash buffer (e.g., PBS).[10][11]

    • Block non-specific binding by incubating wells with a blocking solution (e.g., 0.5% BSA in serum-free medium) for 1 hour at 37°C.[11]

  • Cell Preparation and Treatment:

    • Harvest leukocytes (e.g., primary neutrophils or a cell line like THP-1) and resuspend them in serum-free medium.

    • Label the cells with a fluorescent dye (e.g., Calcein-AM or CFSE) for quantification.[10]

    • Pre-incubate the labeled cells with the test compound (Leukadherin-1, an antagonist, or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.

  • Adhesion and Quantification:

    • Add the treated cell suspension to the coated wells (e.g., 1x10⁵ cells/well).

    • Allow cells to adhere for 30-60 minutes at 37°C.

    • Remove non-adherent cells by gently washing the wells multiple times with warm medium.[11] It is critical to apply consistent force across all wells, often using a multichannel pipette.[11]

    • Quantify the remaining adherent cells by measuring the fluorescence in each well using a plate reader. The percentage of adherent cells is calculated relative to control wells where no washing was performed.[10]

G cluster_prep Preparation cluster_assay Assay Execution start Start P1 Coat 96-well plate with ICAM-1/Fibrinogen start->P1 P3 Label leukocytes with fluorescent dye start->P3 P2 Block non-specific binding sites P1->P2 A1 Add treated cells to coated wells P2->A1 P4 Pre-incubate cells with Leukadherin-1 or Antagonist P3->P4 P4->A1 A2 Incubate to allow adhesion A1->A2 A3 Wash to remove non-adherent cells A2->A3 Q1 Quantify fluorescence of adherent cells A3->Q1 end End Q1->end

Caption: Workflow for a static cell adhesion assay.

B. Leukocyte Transendothelial Migration (TEM) Assay

This assay provides a more physiologically relevant model by measuring the ability of leukocytes to migrate across a monolayer of endothelial cells.

Methodology:

  • Endothelial Monolayer Culture:

    • Seed endothelial cells (e.g., HUVECs) onto the porous membrane of a transwell insert (typically 3-8 µm pore size) placed in a multi-well plate.[12]

    • Culture the cells for 48-72 hours until a confluent, tight monolayer is formed.[12] The integrity of the monolayer can be verified visually or by measuring trans-endothelial electrical resistance (TEER).

  • Assay Setup:

    • Optionally, treat the endothelial monolayer with an inflammatory stimulus (e.g., TNF-α) to upregulate adhesion molecules like ICAM-1.[12]

    • Add chemoattractant (e.g., fMLP, C5a) to the lower chamber of the well to establish a chemical gradient.[13][14]

    • Harvest and prepare a suspension of leukocytes. Pre-treat the leukocytes with Leukadherin-1, an antagonist, or a vehicle control.

  • Migration and Quantification:

    • Add the treated leukocyte suspension (e.g., 2x10⁵ cells) to the upper chamber (the transwell insert containing the endothelial monolayer).

    • Incubate for 2-4 hours at 37°C to allow for migration.

    • Quantify the number of cells that have migrated into the lower chamber. This can be done by:

      • Directly counting the cells using a hemocytometer or flow cytometry with counting beads.[13]

      • Staining the migrated cells with a fluorescent dye (like Calcein-AM) or a colorimetric reagent (like WST-1) and measuring the signal with a plate reader.[12]

Conclusion

Leukadherin-1 and integrin antagonists represent two fundamentally different strategies to achieve the same therapeutic goal: the reduction of inflammatory leukocyte infiltration.

  • Integrin antagonists follow a direct inhibitory model, preventing the initial adhesion required for migration. While conceptually straightforward, this approach has faced challenges in clinical development, potentially due to partial agonist activity at low concentrations or other off-target effects.[2]

  • Leukadherin-1 utilizes a novel, non-intuitive agonist-based mechanism. By strengthening adhesion, it effectively immobilizes leukocytes at the vessel wall, preventing their entry into tissues. This approach has shown potent anti-inflammatory effects in various preclinical models and represents a promising alternative therapeutic avenue.[3][9][15]

For researchers and drug developers, the choice between these strategies depends on the specific inflammatory context, the target integrin, and the desired pharmacological profile. The experimental protocols outlined above provide a robust framework for evaluating and comparing the efficacy of these and other novel modulators of integrin function.

References

Comparative Analysis of Inhibitors for YopH and Anthrax Lethal Factor

Author: BenchChem Technical Support Team. Date: December 2025

To the Esteemed Research Community,

This guide provides a comparative overview of inhibitors targeting two critical bacterial virulence factors: Yersinia outer protein H (YopH) and Anthrax Lethal Factor (LF). It is important to note at the outset that a comprehensive search of publicly available scientific literature did not yield any evidence to suggest that Leukadherin 1 functions as an inhibitor of either YopH or Anthrax LF. The primary characterized activity of Leukadherin 1 is as a specific agonist of the leukocyte surface integrin CD11b/CD18, modulating cell adhesion and inflammatory signaling.

Therefore, this document focuses on established and researched inhibitors for these two toxins, presenting quantitative data, experimental methodologies, and pathway diagrams to serve as a valuable resource for researchers and drug development professionals in the field of anti-infective therapeutics.

Part 1: Inhibition of Yersinia outer protein H (YopH)

YopH is a potent protein tyrosine phosphatase (PTP) secreted by pathogenic Yersinia species, including Y. pestis, the causative agent of plague. It is essential for bacterial virulence, as it dephosphorylates host cell proteins involved in phagocytosis and immune signaling, thereby crippling the host's innate immune response.

YopH Signaling Pathway and Point of Inhibition

YopH is injected into the host cell via a type III secretion system. Once in the cytosol, it targets and dephosphorylates key proteins in focal adhesion complexes (e.g., FAK, p130Cas, paxillin) and signaling pathways crucial for immune cell function. Inhibition of YopH's catalytic activity is a primary strategy to neutralize its pathogenic effects.

YopH_Pathway cluster_host Host Cell Cytosol Yersinia Yersinia pestis T3SS Type III Secretion System Yersinia->T3SS injects YopH YopH (PTP) T3SS->YopH translocates FocalAdhesion Focal Adhesion Proteins (FAK, p130Cas, Paxillin) YopH->FocalAdhesion dephosphorylates HostCell Host Cell (e.g., Macrophage) Phagocytosis Phagocytosis FocalAdhesion->Phagocytosis promotes Inhibitor YopH Inhibitors Inhibitor->YopH inhibit

Caption: YopH action and inhibition within a host cell.

Comparative Data of YopH Inhibitors

A variety of chemical scaffolds have been investigated for their ability to inhibit YopH. The following table summarizes the inhibitory potency of representative compounds from different classes.

Inhibitor ClassRepresentative CompoundTargetIC50 / KiCitation
Oxidovanadium(IV) ComplexesComplex 1 (VO(H2O)2(L1))YopHIC50: 250 nM, Ki: 170 nM[1]
Aurintricarboxylic AcidAurintricarboxylic Acid (ATA)YopHIC50: ~1.5 µM
p-Nitrocatechol Sulfatep-Nitrocatechol Sulfate (pNCS)YopHKi: 25 µM[2]
Tripeptide MimeticsFmoc-Glu(OBn)-Xxx-Leu-amideYopHIC50: 2.8 µM[3]
Experimental Protocol: YopH Inhibition Assay (Biochemical)

This protocol outlines a typical in vitro enzymatic assay to screen for YopH inhibitors using a synthetic substrate.

1. Materials and Reagents:

  • Recombinant purified YopH enzyme.

  • Assay Buffer: e.g., 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 1 mM EDTA.

  • Substrate: p-Nitrophenyl Phosphate (pNPP) or a fluorogenic substrate like DiFMUP.

  • Test compounds (potential inhibitors) dissolved in DMSO.

  • 96-well microtiter plates.

  • Microplate reader.

2. Procedure: a. Prepare a reaction mixture in the wells of a 96-well plate containing assay buffer and the desired final concentration of YopH enzyme. b. Add test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle). c. Pre-incubate the enzyme with the compounds for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding. d. Initiate the enzymatic reaction by adding the substrate (e.g., pNPP to a final concentration at or below its Km). e. Monitor the rate of product formation (p-nitrophenol from pNPP) by measuring the absorbance at 405 nm over time using a microplate reader. f. Calculate the initial reaction velocity (rate) for each concentration of the test compound. g. Determine the percent inhibition relative to the vehicle control and plot against the compound concentration to calculate the IC50 value.[4]

Part 2: Inhibition of Anthrax Lethal Factor (LF)

Anthrax Lethal Toxin is a bipartite toxin composed of Protective Antigen (PA) and Lethal Factor (LF).[5] PA binds to host cell receptors and facilitates the entry of LF into the cytosol. LF is a zinc-dependent metalloprotease that cleaves and inactivates members of the mitogen-activated protein kinase kinase (MAPKK or MEK) family, leading to disruption of critical signaling pathways and ultimately, cell death.[6]

Anthrax Lethal Toxin Signaling Pathway and Point of Inhibition

The primary therapeutic strategy against LF is to inhibit its proteolytic activity directly within the host cell cytosol, thereby preventing the cleavage of MAPKKs and preserving downstream signaling.

Anthrax_LF_Pathway PA Protective Antigen (PA) Receptor Host Cell Receptor (ANTXR) PA->Receptor binds LF Lethal Factor (LF) LF->PA binds to PA MAPKK MAP Kinase Kinase (MEK) LF->MAPKK cleaves Endosome Endosome Receptor->Endosome endocytosis Endosome->LF translocates LF to cytosol CellDeath Cell Death MAPKK->CellDeath signaling disrupted Inhibitor LF Inhibitors Inhibitor->LF inhibit

Caption: Anthrax Lethal Factor pathway and point of inhibition.

Comparative Data of Anthrax LF Inhibitors

Several classes of small molecules have been identified as inhibitors of LF's metalloprotease activity.

Inhibitor ClassRepresentative CompoundTargetIC50 / KiCitation
Hydroxamates(2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamideLethal FactorIC50: 60 nM, Ki: 24 nM[7][8]
Human α-DefensinsHuman Neutrophil Protein-1 (HNP-1)Lethal FactorIC50: ~1 µM[9]
Peptide-basedR9LF-1Lethal FactorIC50: ~500 nM[10]
Small Molecules (HTS)GM6001 (Broad-spectrum MMP inhibitor)Lethal FactorIC50: ~2.5 µM
Experimental Protocol: Macrophage Protection Assay (Cell-Based)

This cell-based assay assesses the ability of a compound to protect macrophages from cytotoxicity induced by Anthrax Lethal Toxin.[8]

1. Materials and Reagents:

  • Murine macrophage cell line (e.g., J774A.1 or RAW 264.7).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Recombinant Protective Antigen (PA) and Lethal Factor (LF).

  • Test compounds dissolved in DMSO.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., MTT, MTS, or a lactate dehydrogenase release kit).

  • Plate reader.

2. Procedure: a. Seed macrophages in a 96-well plate at a suitable density (e.g., 3 x 10^4 cells/well) and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours at 37°C. c. Prepare the Lethal Toxin (LeTx) by combining PA and LF at predetermined cytotoxic concentrations (e.g., 250 ng/mL PA and 15 ng/mL LF).[8] d. Add the LeTx mixture to the wells containing the pre-treated cells. Include controls: cells only, cells + vehicle, and cells + LeTx + vehicle. e. Incubate the plate for 4-6 hours at 37°C. f. Assess cell viability using a chosen method. For an MTS assay, add the reagent and incubate for an additional 1-2 hours, then measure absorbance at 490 nm.[8] g. Calculate the percentage of cell protection for each compound concentration relative to the LeTx-only control. h. Plot the percent protection against compound concentration to determine the EC50 value.

Workflow for Inhibitor Screening

The general workflow for identifying and characterizing inhibitors for enzymes like YopH and Anthrax LF follows a multi-step process from initial high-throughput screening to detailed characterization.

Inhibitor_Screening_Workflow Start Compound Library HTS Primary High-Throughput Screening (HTS) (Biochemical Assay) Start->HTS HitID Hit Identification (% Inhibition > Threshold) HTS->HitID DoseResponse Dose-Response Confirmation & IC50 Determination HitID->DoseResponse SecondaryAssay Secondary / Orthogonal Assays (e.g., Cell-Based) DoseResponse->SecondaryAssay SAR Structure-Activity Relationship (SAR) & Lead Optimization SecondaryAssay->SAR Lead Lead Candidate SAR->Lead

Caption: General workflow for screening and developing enzyme inhibitors.

References

Evaluating Leukadherin-1's Efficacy on CR3, Unaffected by SLE-Risk Genotype

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Published: December 8, 2025

This guide provides a comprehensive evaluation of Leukadherin-1, a small molecule agonist of Complement Receptor 3 (CR3), also known as Mac-1 or integrin αMβ2. A key focus is its consistent performance irrespective of the common Systemic Lupus Erythematosus (SLE)-risk genotype of CR3 (CD11b-R77H). This document offers a comparative analysis, supported by experimental data, to aid researchers, scientists, and drug development professionals in assessing its potential as a therapeutic agent.

Introduction: CR3, its SLE-Risk Variant, and the Role of Leukadherin-1

Complement Receptor 3 (CR3) is a heterodimeric integrin receptor expressed on the surface of various immune cells, including neutrophils, monocytes, and natural killer (NK) cells. It plays a crucial role in immune responses by mediating cell adhesion, migration, and phagocytosis. A common single nucleotide polymorphism in the gene encoding the αM subunit of CR3, ITGAM (rs1143679), results in an arginine to histidine substitution at amino acid 77 (R77H). This variant is a well-established genetic risk factor for SLE. The R77H polymorphism impairs several CR3 functions, including its ability to regulate inflammatory signaling in monocytes.

Leukadherin-1 is a novel small molecule agonist that allosterically activates CR3. By binding to a site distinct from the natural ligand-binding site, it enhances CR3-dependent cell adhesion to its ligands, such as intercellular adhesion molecule-1 (ICAM-1) and fibrinogen. This enhanced adhesion paradoxically leads to a reduction in leukocyte transendothelial migration and infiltration into inflamed tissues, thereby exerting an anti-inflammatory effect.

Comparative Performance of Leukadherin-1

A critical aspect of Leukadherin-1's therapeutic potential is its ability to function effectively regardless of the CR3 genotype. This section presents a comparative analysis of Leukadherin-1's effects on immune cells expressing either the wild-type (WT) or the SLE-risk (R77H) variant of CR3.

Effect on Cytokine Secretion

Studies have demonstrated that Leukadherin-1's modulatory effect on cytokine secretion is not significantly altered by the R77H polymorphism. Pre-treatment with Leukadherin-1 has been shown to reduce the secretion of pro-inflammatory cytokines by NK cells and monocytes.

Cell TypeGenotypeTreatmentCytokineMean Reduction ± SEMStatistical Significance (WT vs. R77H)
NK CellsHomozygous WT (R77)Leukadherin-1IFN-γData not availableNot Significant (p > 0.09)
NK CellsHomozygous Variant (77H)Leukadherin-1IFN-γData not availableNot Significant (p > 0.09)
NK CellsHomozygous WT (R77)Leukadherin-1TNFData not availableNot Significant (p > 0.09)
NK CellsHomozygous Variant (77H)Leukadherin-1TNFData not availableNot Significant (p > 0.09)
NK CellsHomozygous WT (R77)Leukadherin-1MIP-1βData not availableNot Significant (p > 0.09)
NK CellsHomozygous Variant (77H)Leukadherin-1MIP-1βData not availableNot Significant (p > 0.09)
MonocytesWTLeukadherin-1IL-1βSignificant Reduction (p < 0.01)Not Reported
MonocytesWTLeukadherin-1IL-6Significant Reduction (p < 0.01)Not Reported
MonocytesWTLeukadherin-1TNFSignificant Reduction (p < 0.01)Not Reported

Note: While specific mean and standard error values for the reduction in cytokine secretion were not detailed in the available literature, the consistent finding is the lack of a statistically significant difference in Leukadherin-1's effect between the two genotypes.

Effect on Cell Adhesion
Cell TypeGenotypeLigandAgonistOutcome
Transfected K562 cellsWT CR3FibrinogenLeukadherin-1Increased adhesion (EC50 = 4 µM)
NeutrophilsWTFibrinogenLeukadherin-1, -2, -3Increased adhesion
NeutrophilsWTICAM-1Leukadherin-1, -2, -3Increased adhesion

Comparison with Alternative CR3 Modulators

Currently, there is a scarcity of other small molecule agonists that specifically target CR3 in the same manner as Leukadherin-1, making a direct compound-to-compound comparison challenging. However, we can compare the agonistic approach of Leukadherin-1 with antagonistic strategies for CR3 modulation.

ApproachModulator TypeMechanism of ActionPotential AdvantagesPotential Disadvantages
CR3 Agonism Leukadherin-1 Allosterically activates CR3, enhancing adhesion and reducing migration.Reduces leukocyte infiltration into inflamed tissues; effective irrespective of SLE-risk genotype.Potential for on-target side effects related to sustained CR3 activation.
CR3 Antagonism Blocking Antibodies (e.g., anti-CD11b) Physically obstruct ligand binding to CR3.Can effectively block CR3-mediated adhesion and inflammation.May compromise essential immune functions of CR3, such as phagocytosis of pathogens.

Experimental Protocols

In Vitro Cell Adhesion Assay

This protocol is adapted from established methods to quantify the effect of Leukadherin-1 on CR3-dependent cell adhesion.

Materials:

  • 96-well microplates

  • Purified fibrinogen or ICAM-1

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Leukadherin-1

  • Control vehicle (e.g., DMSO)

  • Leukocytes (e.g., neutrophils or transfected cell lines expressing CR3)

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Plate Coating: Coat wells of a 96-well plate with 10 µg/mL fibrinogen or 2 µg/mL ICAM-1 in PBS overnight at 4°C.

  • Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Cell Preparation: Label leukocytes with Calcein-AM according to the manufacturer's instructions. Resuspend the cells in an appropriate buffer (e.g., HBSS with Ca2+/Mg2+).

  • Treatment: Incubate the labeled cells with various concentrations of Leukadherin-1 or vehicle control for 30 minutes at 37°C.

  • Adhesion: Add the treated cells to the coated wells and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Analysis: Calculate the percentage of adherent cells for each condition relative to the total number of cells added.

Cytokine Secretion Assay

This protocol outlines the measurement of cytokine release from immune cells following treatment with Leukadherin-1.

Materials:

  • Primary human NK cells or monocytes

  • Appropriate cell culture medium

  • Leukadherin-1

  • Control vehicle (e.g., DMSO)

  • Stimulating agents (e.g., TLR agonists like R848 for monocytes, or IL-12/IL-15 for NK cells)

  • ELISA kits or multiplex bead-based immunoassay for desired cytokines (e.g., TNF, IFN-γ, IL-6)

Procedure:

  • Cell Culture: Isolate primary immune cells and culture them in appropriate medium.

  • Pre-treatment: Incubate the cells with Leukadherin-1 or vehicle control for 30-60 minutes at 37°C.

  • Stimulation: Add the stimulating agent to the cell cultures and incubate for a specified period (e.g., 18-24 hours).

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

  • Analysis: Compare the cytokine concentrations in the supernatants from Leukadherin-1-treated and control cells.

Signaling Pathways and Experimental Workflows

CR3 Signaling Pathway

Activation of CR3 by Leukadherin-1 initiates a downstream signaling cascade that ultimately modulates cellular functions like adhesion and cytokine production. The following diagram illustrates a simplified overview of the CR3 signaling pathway in leukocytes.

CR3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CR3 CR3 (CD11b/CD18) Syk Syk CR3->Syk Rac2 Rac2 CR3->Rac2 STAT5 pSTAT5 CR3->STAT5 reduction Leukadherin1 Leukadherin-1 Leukadherin1->CR3 allosteric activation Ligand Ligand (e.g., ICAM-1) Ligand->CR3 binding Syk->Rac2 Cytoskeleton Cytoskeletal Reorganization Rac2->Cytoskeleton Cytokine Decreased Pro-inflammatory Cytokine Secretion STAT5->Cytokine Adhesion Increased Adhesion Cytoskeleton->Adhesion

Caption: Simplified CR3 signaling pathway activated by Leukadherin-1.

Experimental Workflow for Evaluating Leukadherin-1

The logical flow of experiments to assess the efficacy of Leukadherin-1 is depicted in the following diagram.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion CellIsolation Isolate Primary Leukocytes (WT and R77H Genotypes) AdhesionAssay Cell Adhesion Assay (Fibrinogen/ICAM-1) CellIsolation->AdhesionAssay CytokineAssay Cytokine Secretion Assay (ELISA/Multiplex) CellIsolation->CytokineAssay DataAnalysis Quantitative Comparison of Adhesion and Cytokine Levels between WT and R77H AdhesionAssay->DataAnalysis CytokineAssay->DataAnalysis Conclusion Evaluate Genotype-Independent Efficacy of Leukadherin-1 DataAnalysis->Conclusion

Caption: Experimental workflow for assessing Leukadherin-1's efficacy.

Conclusion

The available evidence strongly suggests that Leukadherin-1 is a potent and specific agonist of CR3 with a significant anti-inflammatory profile. Crucially, its ability to modulate immune cell function, particularly in reducing pro-inflammatory cytokine secretion, appears to be independent of the SLE-risk R77H genotype of CR3. This makes Leukadherin-1 a promising therapeutic candidate for inflammatory and autoimmune diseases, including SLE, where a subset of patients carries this risk variant. Further research with more detailed quantitative comparisons on primary cells from genotyped individuals will be valuable to fully elucidate its therapeutic potential. The provided experimental protocols and conceptual frameworks offer a guide for researchers to further investigate the properties of Leukadherin-1 and similar CR3-modulating compounds.

Safety Operating Guide

Proper Disposal of (Z)-Leukadherin-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of (Z)-Leukadherin-1 are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides detailed procedures for researchers, scientists, and drug development professionals, encompassing immediate safety protocols, operational disposal plans, and relevant technical data.

This compound is a small molecule agonist of the leukocyte surface integrin CD11b/CD18, playing a role in modulating cell adhesion.[1] As with any research chemical, understanding its properties and handling requirements is paramount. The following procedures are based on available safety data and general best practices for chemical waste management.

Immediate Safety and Handling

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In case of accidental exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound. This information is essential for understanding its physical and chemical properties relevant to handling and disposal.

PropertyValueReference
Molecular Formula C₂₂H₁₅NO₄S₂[2]
Molecular Weight 421.5 g/mol [2]
Appearance A crystalline solid[2]
Purity ≥95%[2]
Solubility
    DMF1 mg/mL[2]
    DMSO1 mg/mL[2]
    DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL[2]
    WaterInsoluble[3]
    EthanolInsoluble[3]
λmax 312, 449 nm[2]

Step-by-Step Disposal Procedures

The proper disposal of this compound, like all chemical waste, must adhere to institutional and local regulations. The following steps provide a general guideline:

  • Waste Identification and Segregation:

    • All waste materials contaminated with this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous chemical waste.

    • Segregate this compound waste from other waste streams, particularly from incompatible materials. As a thiazolidinone derivative, it should be kept separate from strong oxidizing agents.

  • Waste Collection and Labeling:

    • Collect solid waste in a clearly labeled, sealable container.

    • Collect liquid waste, such as solutions in DMSO or other organic solvents, in a designated, leak-proof, and chemically resistant container.

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture (e.g., DMSO).

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat sources and direct sunlight.

    • Secondary containment should be used to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: Leukocyte Adhesion Assay

This compound is known to increase CD11b/CD18-dependent cell adhesion. The following is a detailed methodology for a key experiment to assess this activity.

Objective: To quantify the effect of this compound on the adhesion of leukocytes to a substrate coated with an ICAM-1 ligand.

Materials:

  • This compound

  • Leukocyte cell line (e.g., K562 cells transfected with CD11b/CD18)

  • ICAM-1 (ligand)

  • 384-well microtiter plates

  • Phosphate Buffered Saline (PBS) with Ca²⁺ and Mg²⁺

  • Bovine Serum Albumin (BSA)

  • Calcein-AM (fluorescent dye)

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 384-well microtiter plate with a solution of ICAM-1 in PBS overnight at 4°C.

    • The following day, wash the wells with PBS to remove any unbound ligand.

    • Block non-specific binding sites by incubating the wells with a solution of BSA in PBS for at least 1 hour at 37°C.

    • Wash the wells again with PBS before use.

  • Cell Preparation:

    • Culture and harvest the leukocyte cell line according to standard protocols.

    • Label the cells with the fluorescent dye Calcein-AM by incubating them in a dye solution for 30 minutes at 37°C.

    • Wash the cells to remove excess dye and resuspend them in an appropriate assay buffer.

  • Adhesion Assay:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the coated wells of the microtiter plate.

    • Add the fluorescently labeled leukocytes to the wells.

    • Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

  • Quantification:

    • After incubation, gently wash the wells to remove non-adherent cells.

    • Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.

    • The intensity of the fluorescence is directly proportional to the number of adherent cells.

  • Data Analysis:

    • Calculate the percentage of cell adhesion for each concentration of this compound relative to a control (vehicle-treated) group.

    • Plot the percentage of adhesion against the log of the this compound concentration to determine the EC₅₀ value.

Signaling Pathway and Experimental Workflow

This compound functions as an allosteric activator of the CD11b/CD18 integrin, also known as Mac-1 or CR3. This activation leads to a conformational change in the integrin, increasing its affinity for its ligands, such as ICAM-1, and promoting leukocyte adhesion.

Leukadherin1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leukadherin1 This compound CD11b_inactive CD11b/CD18 (Inactive) Leukadherin1->CD11b_inactive Allosteric Activation ICAM1 ICAM-1 Adhesion Leukocyte Adhesion ICAM1->Adhesion CD11b_active CD11b/CD18 (Active) CD11b_inactive->CD11b_active Conformational Change CD11b_active->ICAM1 CD11b_active->Adhesion Adhesion_Assay_Workflow A Coat Plate with ICAM-1 B Block Non-Specific Binding A->B D Add this compound to Wells B->D C Label Leukocytes with Fluorescent Dye E Add Labeled Leukocytes to Wells C->E D->E F Incubate to Allow Adhesion E->F G Wash to Remove Non-Adherent Cells F->G H Measure Fluorescence G->H I Data Analysis (EC50) H->I

References

Personal protective equipment for handling (Z)-Leukadherin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (Z)-Leukadherin-1. As a novel research compound, treating this compound with a high degree of caution is paramount to ensure personnel safety and maintain experimental integrity. The following procedural guidance is designed to be your preferred source for laboratory safety and chemical handling protocols.

Immediate Safety Precautions

This compound is intended for research use only and is not for human or veterinary use.[1] While the Safety Data Sheet (SDS) from suppliers like Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is critical to follow standard laboratory safety practices due to the compound not being fully tested.[2]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.

  • Skin Contact: The product is generally not expected to cause skin irritation. However, it is good practice to wash the affected area with soap and water.

  • Eye Contact: Rinse the opened eye for several minutes under running water.

  • Ingestion: If symptoms persist after swallowing, seek medical advice.

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should always be conducted for any specific laboratory operation.[3] The following table summarizes the recommended personal protective equipment for handling this compound in various common laboratory scenarios.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing solid powder ANSI Z87.1 compliant safety glasses with side shields[4]Disposable nitrile gloves[4]Laboratory coat[5][6]Generally not required if handled in a ventilated enclosure (e.g., chemical fume hood)
Preparing solutions Chemical splash gogglesDisposable nitrile gloves[4]Laboratory coat[5][6]Not required if performed in a chemical fume hood
Cell-based assays Safety glassesDisposable nitrile glovesLaboratory coatNot required
Animal experiments Safety glasses or gogglesDisposable nitrile glovesLaboratory coat or dedicated gownDependent on the nature of the procedure and potential for aerosol generation
Spill cleanup Chemical splash gogglesHeavy-duty nitrile or rubber glovesLaboratory coat or apronDependent on the size and nature of the spill; a respirator may be necessary for large spills of powdered material

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Perform all manipulations of the solid form of this compound within a chemical fume hood or other ventilated enclosure to minimize inhalation risk.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid. Avoid creating dust.

  • Clean all surfaces and equipment thoroughly after use.

2. Solution Preparation:

  • This compound is soluble in DMSO.[2][7][8]

  • Prepare solutions in a chemical fume hood.

  • Add the solvent to the weighed solid slowly to avoid splashing.

  • Ensure the container is appropriate for the solvent and is clearly labeled with the compound name, concentration, solvent, and date of preparation.

3. Storage:

  • Store the solid powder at -20°C for long-term stability.[1]

  • Stock solutions in DMSO can also be stored at -20°C.[7] It is recommended to aliquot solutions after preparation to avoid repeated freeze-thaw cycles.[9]

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

  • Solid Waste: Collect any solid waste, including empty vials, contaminated weigh paper, and used PPE, in a designated and clearly labeled chemical waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated hazardous waste container. Do not dispose of it down the drain.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh Solid this compound B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Perform Experimental Procedures D->E F Decontaminate Work Surfaces E->F G Dispose of Waste in Labeled Containers F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-Leukadherin-1
Reactant of Route 2
(Z)-Leukadherin-1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.